2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
Description
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Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-6-oxa-1-azaspiro[2.5]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-11-2-4-12(5-3-11)18(15,16)14-10-13(14)6-8-17-9-7-13/h2-5H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRAUQFHLRKEPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC23CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
Abstract
This technical guide provides a comprehensive overview of the chemical properties, predicted reactivity, and potential synthetic applications of 2-(p-tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane. While specific peer-reviewed literature on this exact molecule is notably scarce, its structure combines two highly significant chemical motifs: the N-tosylaziridine and the tetrahydropyran spirocycle. By drawing upon the well-established principles of aziridine chemistry and the stereoelectronic effects of the oxaspirocycle, this document aims to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this compound. We will explore its core structural features, predict its reactivity in key synthetic transformations, propose detailed experimental protocols based on analogous systems, and discuss its potential as a building block in medicinal chemistry.
Introduction: Unveiling a Versatile Spirocyclic Building Block
The landscape of modern drug discovery and complex molecule synthesis is increasingly reliant on the development of novel three-dimensional scaffolds. Spirocycles, with their rigid, well-defined geometries, offer a compelling strategy to escape the "flatland" of traditional aromatic chemistry, often leading to improved pharmacological properties. The molecule this compound, CAS number 1207754-85-5, represents a fascinating convergence of a strained, electrophilic three-membered ring and a conformationally significant six-membered heterocycle.
The core of this molecule is the aziridine ring, activated by a potent electron-withdrawing p-toluenesulfonyl (tosyl) group. This activation dramatically enhances the electrophilicity of the ring carbons, making them susceptible to attack by a wide array of nucleophiles in ring-opening reactions.[1][2][3] The spirocyclic fusion to a tetrahydropyran ring introduces distinct stereochemical and conformational constraints that are expected to influence the regioselectivity and stereoselectivity of these reactions. This guide will serve as a predictive manual for harnessing the synthetic potential of this unique architecture.
Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1207754-85-5 | [4] |
| Molecular Formula | C₁₃H₁₇NO₃S | [5] |
| Molecular Weight | 267.35 g/mol | [5] |
| MDL Number | MFCD22123257 | [5] |
| Predicted Storage | 2-8°C | [4] |
The tosyl group imparts significant stability to the otherwise labile aziridine ring, while also providing a chromophore for UV visualization during chromatography. The presence of the polar sulfonyl and ether groups suggests moderate polarity, likely rendering the compound soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran.
Predicted Reactivity and Mechanistic Rationale
The reactivity of this compound is dominated by the electrophilic nature of the N-tosylaziridine ring. The inherent angle strain of the three-membered ring provides a strong thermodynamic driving force for ring-opening reactions.[3] The tosyl group further polarizes the C-N bonds, making the ring carbons highly susceptible to nucleophilic attack.
Caption: Core reactive elements of the target molecule.
Nucleophilic Ring-Opening: The Cornerstone Reaction
The most synthetically valuable transformation of N-tosylaziridines is their ring-opening by nucleophiles. This reaction proceeds via an Sₙ2-type mechanism, resulting in anti-stereochemistry.[1][2] In the case of this compound, the two aziridine carbons (C1 and C3) are not equivalent. The spiro-carbon (C1) is a quaternary center, making it sterically hindered. Therefore, nucleophilic attack is overwhelmingly predicted to occur at the methylene carbon (C3).
Caption: Predicted workflow for nucleophilic ring-opening.
This regioselectivity provides a reliable method for installing a functionalized methyl group adjacent to a quaternary center bearing a protected amine and an ether linkage, a valuable motif in complex molecule synthesis.
Authoritative Insight: The use of Lewis acids like zinc(II) halides or cerium(III) chloride can significantly accelerate these reactions by coordinating to the aziridine nitrogen, further enhancing the electrophilicity of the ring carbons.[1][6]
Proposed Synthetic Protocols
The following protocols are generalized procedures for the synthesis and reaction of N-tosylaziridines. They are based on established literature methods and should be adapted and optimized for this compound.
Proposed Synthesis of the Target Molecule
A common and effective method for synthesizing N-sulfonylated aziridines involves a two-step sequence from a corresponding epoxide.[1] This approach is highly adaptable.
Step 1: Ring-Opening of 1-Oxaspiro[2.5]octane with p-Toluenesulfonamide
-
To a stirred solution of 1-oxaspiro[2.5]octane (1.0 eq) in anhydrous acetonitrile (0.2 M) under a nitrogen atmosphere, add p-toluenesulfonamide (1.1 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC until consumption of the epoxide is complete (typically 12-24 hours).
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude β-amino alcohol intermediate. This is often used in the next step without further purification.
Step 2: Intramolecular Cyclization (Aziridination)
-
Dissolve the crude β-amino alcohol from Step 1 in anhydrous dichloromethane (0.2 M) under a nitrogen atmosphere and cool to 0°C in an ice bath.
-
Add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC for the formation of the aziridine product.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the target this compound.
Protocol for Regioselective Ring-Opening with an Oxygen Nucleophile (e.g., Methanol)
This protocol outlines the acid-catalyzed opening of the aziridine ring to form a β-amino ether.
-
Dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M).
-
Add a catalytic amount of a Lewis acid (e.g., cerium(IV) ammonium nitrate, 0.1 eq) or a Brønsted acid (e.g., camphorsulfonic acid, 0.1 eq).[6]
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-6 hours.
-
Neutralize the reaction with a few drops of triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to yield the 4-((methoxymethyl)-4-(tosylamino))tetrahydropyran product.
Potential Applications in Drug Discovery and Medicinal Chemistry
While no specific biological activity has been reported for this compound, its structural components are present in numerous bioactive molecules.
-
Aziridine-Containing Therapeutics: The aziridine moiety is a key pharmacophore in several anticancer agents, such as Mitomycin C. Its ability to alkylate biological nucleophiles is central to its mechanism of action.[3]
-
Spirocyclic Scaffolds: The rigid spirocyclic framework can be used to orient substituents in precise three-dimensional space, which is crucial for optimizing interactions with protein binding pockets.
-
Tetrahydropyran Moiety: The tetrahydropyran ring is a common feature in many natural products and approved drugs, often contributing to favorable pharmacokinetic properties such as solubility and metabolic stability.
The ring-opened products derived from this spirocycle are particularly interesting. They provide access to quaternary centers decorated with an amine, an ether, and a newly introduced functional group, offering a dense and synthetically versatile hub for library synthesis and lead optimization.
Conclusion
This compound stands as a promising yet underexplored building block in organic synthesis. Its chemical behavior is predictably governed by the principles of N-activated aziridine chemistry, pointing towards highly regioselective ring-opening reactions. This guide provides a foundational understanding of its properties and a practical, albeit predictive, framework for its synthesis and derivatization. For the medicinal chemist, this molecule offers a rapid entry point to novel 3D-scaffolds containing a valuable quaternary center. It is our hope that this technical overview will stimulate further research into the specific properties and applications of this intriguing spirocyclic compound.
References
-
Kantevari, S.; Vuppalapati, S. V. N.; Basireddy, V. R. An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. Tetrahedron Letters. 2007, 48 (45), 8054-8058. [Link]
-
Yadav, J. S.; Reddy, B. V. S.; Sadashiv, K.; Reddy, K. S. S N 2-type ring opening of substituted-N-tosylaziridines with zinc (II) halides: Control of racemization by quaternary ammonium salt. Journal of Chemical Sciences. 2005, 117 (2), 147-152. [Link]
-
Wikipedia. Aziridine. [Link]
-
Kaur, N.; Singh, S.; Kumar, V. Nucleophilic ring opening reactions of aziridines. Molecular Diversity. 2018, 22 (2), 447-501. [Link]
-
Chakraborty, T. K.; Ghosh, A.; Raju, T. Efficient Ring Opening Reactions of N-Tosyl Aziridines with Amines and Water in Presence of Catalytic Amount of Cerium(IV) Ammonium Nitrate. Chemistry Letters. 2003, 32 (1), 74-75. [Link]
-
Howei Pharm. CAS 1207754-85-5 this compound 95+%. [Link]
-
Mairuida Technology. 6-oxa-2-azaspiro[2.5]octane - CAS:1207754-85-5. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unexplored Nucleophilic Ring Opening of Aziridines [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. This compound - CAS:1207754-85-5 - 北京迈瑞达科技有限公司 [mreda.com.cn]
- 5. CAS 1207754-85-5 C13H17NO3S this compound 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
An In-Depth Technical Guide to 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1207754-85-5
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, there is a discernible shift away from planar, two-dimensional molecules towards more complex, three-dimensional architectures. This evolution is driven by the pursuit of enhanced pharmacological properties, including improved target selectivity, metabolic stability, and solubility, while mitigating off-target effects.[1][2] Within this paradigm, spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs.[2] Their inherent rigidity and defined three-dimensional geometry offer a powerful tool for medicinal chemists to explore chemical space with greater precision.
The 6-oxa-2-azaspiro[2.5]octane core, a unique fusion of a tetrahydropyran and an aziridine ring system, represents a compelling scaffold for the design of novel therapeutic agents. The incorporation of both oxygen and nitrogen heteroatoms provides opportunities for diverse intermolecular interactions, while the spirocyclic nature imparts a distinct conformational rigidity. The p-tolylsulfonyl (tosyl) protecting group on the aziridine nitrogen not only enhances the stability of the aziridine ring but also serves as a versatile synthetic handle for further functionalization.
This technical guide provides a comprehensive overview of 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane, including its physicochemical properties, a proposed synthetic strategy, and potential applications in drug discovery. While specific experimental data for this compound is not widely available in the public domain, this guide extrapolates from established chemical principles and data from analogous structures to provide a robust framework for researchers.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug discovery and development. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1207754-85-5 | [3][4] |
| Molecular Formula | C13H17NO3S | [4] |
| Molecular Weight | 267.35 g/mol | [4] |
| Appearance | Expected to be a solid | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and sparingly soluble in water. | - |
| Storage Conditions | 2-8°C, stored under an inert atmosphere is recommended for long-term stability. | [3] |
Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Tosyl-4-hydroxypiperidine
-
To a stirred solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in DCM (2 volumes).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-tosyl-4-hydroxypiperidine.
Step 2: Synthesis of 1-Tosyl-4-oxopiperidine
-
To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) and silica gel in DCM (10 volumes), add a solution of 1-tosyl-4-hydroxypiperidine (1.0 eq) in DCM (5 volumes) at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-tosyl-4-oxopiperidine, which can often be used in the next step without further purification.
Step 3: Synthesis of 4-Amino-1-tosylpiperidin-4-ol
-
To a solution of 1-tosyl-4-oxopiperidine (1.0 eq) in a suitable solvent, add trimethylsilyl cyanide (TMSCN, 1.2 eq) and a catalytic amount of a Lewis acid (e.g., ZnI2).
-
Stir the reaction at room temperature until the formation of the cyanohydrin is complete (monitored by IR or TLC).
-
Carefully add the crude cyanohydrin solution to a stirred suspension of lithium aluminum hydride (LiAlH4, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate to obtain the crude 4-amino-1-tosylpiperidin-4-ol.
Step 4: Synthesis of this compound
-
This final step involves the tosylation of the primary amine followed by an in situ intramolecular cyclization, a method that has been shown to be effective for the synthesis of N-tosyl aziridines from 2-amino alcohols.[5]
-
To a stirred solution of 4-amino-1-tosylpiperidin-4-ol (1.0 eq) and potassium carbonate (4.0 eq) in acetonitrile (20 volumes), add p-toluenesulfonyl chloride (2.2 eq) portion-wise at room temperature.
-
Stir the reaction for 6-8 hours, monitoring for the formation of the product by TLC or LC-MS.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
Structural Elucidation and Characterization
The structural confirmation of this compound would rely on a combination of standard spectroscopic techniques. The following table outlines the expected data.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the tosyl group would appear as two doublets in the range of δ 7.3-7.8 ppm. The methyl protons of the tosyl group would be a singlet around δ 2.4 ppm. The protons of the tetrahydropyran and aziridine rings would appear in the aliphatic region (δ 1.5-4.0 ppm), with characteristic splitting patterns reflecting their stereochemical relationships. |
| ¹³C NMR | Aromatic carbons of the tosyl group would be observed in the range of δ 127-145 ppm. The methyl carbon of the tosyl group would be around δ 21 ppm. The spiro carbon would be a key signal. The carbons of the tetrahydropyran and aziridine rings would appear in the aliphatic region. |
| IR Spectroscopy | Characteristic peaks for the sulfonyl group (S=O) would be expected around 1350 and 1160 cm⁻¹. C-O-C stretching vibrations of the tetrahydropyran ring would be observed in the region of 1100-1000 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of 267.35 would be expected. Fragmentation patterns would likely involve the loss of the tosyl group or cleavage of the spirocyclic rings. |
Applications in Medicinal Chemistry and Future Directions
The this compound scaffold holds significant potential as a building block in drug discovery. Its rigid, three-dimensional structure can be exploited to orient pharmacophoric groups in a precise manner, potentially leading to enhanced binding affinity and selectivity for biological targets.
Potential Therapeutic Areas:
-
CNS Disorders: The ability of spirocyclic scaffolds to modulate physicochemical properties such as lipophilicity and basicity makes them attractive for the design of CNS-penetrant drugs.
-
Oncology: The conformational constraint imposed by the spirocyclic system can be advantageous in the design of kinase inhibitors and other targeted cancer therapies.
-
Infectious Diseases: The unique geometry of this scaffold could be leveraged to design novel antibacterial or antiviral agents that exploit specific binding pockets in their targets.
Future Research:
-
Synthesis of Analog Libraries: The development of a robust and scalable synthesis for the core scaffold would enable the creation of libraries of derivatives with diverse substitutions on the tosyl group or the tetrahydropyran ring.
-
Biological Screening: Screening of these analog libraries against a wide range of biological targets would be crucial to identify novel biological activities.
-
Computational Modeling: In silico studies, such as molecular docking and conformational analysis, could aid in the rational design of new derivatives with improved pharmacological profiles.
Conclusion
This compound is a fascinating and underexplored molecule with significant potential in the field of medicinal chemistry. Its unique spirocyclic architecture, combining a tetrahydropyran and a tosyl-activated aziridine ring, offers a compelling platform for the design of novel, three-dimensional drug candidates. While a detailed experimental characterization of this specific compound is not yet prevalent in the scientific literature, this technical guide provides a solid foundation for researchers interested in its synthesis and application. The proposed synthetic route and expected analytical data offer a starting point for further investigation into the chemistry and biological activity of this promising scaffold. As the demand for novel, sp³-rich molecules in drug discovery continues to grow, scaffolds such as this compound are poised to play an increasingly important role.
References
-
Beijing Mairuida Technology Co., Ltd. 6-oxa-2-azaspiro[2.5]octane - CAS:1207754-85-5. [Link]
-
Howei Pharm. This compound 95+%. [Link]
- Krass, N., G. Himbert, and H. G. Henning. "Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols." Molecules 2.4 (1997): 106-110.
- Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- Kirichok, Alexander A., and Tetyana Yegorova. "Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design." French-Ukrainian Journal of Chemistry 11.02 (2023): 11-19.
- Miller, D. C., et al. "Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes." ChemRxiv. Cambridge: Royal Society of Chemistry, 2023.
- Ramadas, Balakumar, et al. "Facile synthesis of 2-azaspiro[3.4]octane." Organic & Biomolecular Chemistry 12.33 (2014): 6349-6352.
- Google Patents. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.
-
Molbase. Synthesis of 6-[2-(Trifluoromethyl)-4-pyrimidinyl]-1-oxa-6-azaspiro[2.5]-octane (XXIX). [Link]
- Vaskevych, R. I., et al.
-
ChemBK. 1-Tosyl-6-oxa-1-azaspiro[2.5]Octane. [Link]
-
PubChem. 1-Oxa-2-azaspiro[2.5]octane. [Link]
- Silvestri, Romano. "1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years." Future Medicinal Chemistry (2025).
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. chemrxiv.org [chemrxiv.org]
- 3. This compound - CAS:1207754-85-5 - 北京迈瑞达科技有限公司 [mreda.com.cn]
- 4. CAS 1207754-85-5 C13H17NO3S this compound 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 5. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 2-(p-tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane, a spirocyclic compound with potential applications in medicinal chemistry and drug development. The unique architecture of this molecule, featuring a strained three-membered aziridine ring fused to a tetrahydropyran core, makes it an intriguing scaffold for the exploration of new chemical space. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step methodologies.
Introduction: The Significance of Spirocyclic Aziridines
Spirocyclic frameworks have garnered significant attention in modern medicinal chemistry due to their inherent three-dimensionality and conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. The incorporation of an activated aziridine ring, specifically an N-tosylaziridine, introduces a versatile functional handle. The electron-withdrawing nature of the tosyl group activates the aziridine ring for nucleophilic ring-opening reactions, providing a gateway to a diverse array of functionalized aminocyclohexane derivatives.[1] The 6-oxa-2-azaspiro[2.5]octane core, in particular, combines the desirable properties of the spirocyclic system with the synthetic utility of the activated aziridine, making it a valuable building block in the synthesis of complex nitrogen-containing molecules.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection strategy centered on the formation of the strained aziridine ring. The most direct approach involves an aza-Corey-Chaykovsky reaction on an N-tosyl imine precursor. This leads to a straightforward and convergent synthesis from commercially available starting materials.
This retrosynthetic pathway identifies two key precursors: tetrahydropyran-4-one and p-toluenesulfonamide, both of which are readily available commercial chemicals.
Forward Synthesis Pathway
The forward synthesis is designed as a two-step process from the key starting material, tetrahydropyran-4-one.
Step 1: Synthesis of Tetrahydropyran-4-one
While commercially available, understanding the synthesis of the key starting material, tetrahydropyran-4-one, is crucial for process optimization and cost-effectiveness in large-scale production. One established industrial method involves the Friedel-Crafts acylation of ethylene with 3-chloropropionyl chloride, followed by hydrolysis and cyclization.[2]
Experimental Protocol:
-
Preparation of 1,5-dichloro-3-pentanone: To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), 3-chloropropionyl chloride is added at a controlled temperature. Ethylene gas is then bubbled through the mixture. The reaction is quenched with hydrochloric acid and water. The organic layer is separated, washed, dried, and concentrated to yield 1,5-dichloro-3-pentanone.
-
Cyclization to Tetrahydropyran-4-one: The crude 1,5-dichloro-3-pentanone is heated in an aqueous solution containing a phase-transfer catalyst and a base (e.g., sodium hydroxide) to facilitate the intramolecular cyclization to form tetrahydropyran-4-one. The product is then extracted, and the organic layer is purified by distillation.[3]
Step 2: Synthesis of N-(Tetrahydro-4H-pyran-4-ylidene)-4-methylbenzenesulfonamide
The formation of the N-tosyl imine is a critical step. This is typically achieved through the condensation of the ketone with p-toluenesulfonamide, often with azeotropic removal of water to drive the reaction to completion.
Experimental Protocol:
-
A mixture of tetrahydropyran-4-one (1.0 eq.), p-toluenesulfonamide (1.05 eq.), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent such as toluene is refluxed using a Dean-Stark apparatus.
-
The reaction progress is monitored by the collection of water in the Dean-Stark trap and can be further analyzed by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude N-tosyl imine can often be used in the next step without further purification, or it can be recrystallized from a suitable solvent system if necessary.
Step 3: Aza-Corey-Chaykovsky Aziridination
The final and key step is the formation of the spiro-aziridine ring via the aza-Corey-Chaykovsky reaction.[4][5] This involves the reaction of the N-tosyl imine with a sulfur ylide, typically dimethylsulfoxonium methylide.
Experimental Protocol:
-
Preparation of Dimethylsulfoxonium Methylide: A solution of trimethylsulfoxonium iodide (1.1 eq.) in anhydrous dimethyl sulfoxide (DMSO) is treated with a strong base, such as sodium hydride (1.1 eq.), under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
Aziridination: The N-(tetrahydro-4H-pyran-4-ylidene)-4-methylbenzenesulfonamide, dissolved in anhydrous DMSO, is added dropwise to the pre-formed dimethylsulfoxonium methylide solution at room temperature.
-
The reaction mixture is stirred for several hours, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Quantitative Data Summary
The following table summarizes the key reactants and expected outcomes for the synthesis. Please note that the yields are based on analogous reactions reported in the literature and may require optimization for this specific substrate.
| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temperature | Expected Yield |
| 1 | Tetrahydropyran-4-one | p-Toluenesulfonamide | p-TsOH (cat.) | Toluene | Reflux | >90% |
| 2 | N-Tosyl Imine | Trimethylsulfoxonium iodide | NaH | DMSO | Room Temp. | 70-85% |
Characterization Data
| Technique | Expected Data |
| ¹H NMR | Aromatic protons of the tosyl group (δ 7.3-7.9 ppm, two doublets), methyl protons of the tosyl group (δ ~2.4 ppm, singlet), protons of the tetrahydropyran ring (δ 1.5-4.0 ppm, complex multiplets), and protons of the aziridine ring (δ ~2.0-3.0 ppm, singlets or doublets). |
| ¹³C NMR | Aromatic carbons of the tosyl group (δ 127-145 ppm), methyl carbon of the tosyl group (δ ~21 ppm), carbons of the tetrahydropyran ring (δ ~30-70 ppm), spiro carbon (δ ~60-70 ppm), and carbons of the aziridine ring (δ ~30-40 ppm). |
| Mass Spec. | Expected [M+H]⁺ peak at m/z 268.0951 for C₁₃H₁₈NO₃S. |
Conclusion
This technical guide outlines a scientifically sound and practical synthetic route to this compound. The proposed pathway leverages well-established and reliable chemical transformations, namely N-tosyl imine formation and the aza-Corey-Chaykovsky reaction. While the provided protocols are based on analogous transformations and may require optimization, they offer a solid foundation for the successful synthesis of this valuable spirocyclic building block. The unique structural features and synthetic accessibility of this compound make it a promising candidate for further exploration in the development of novel therapeutics.
References
- CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
-
Pinarci, A. A., et al. (2022). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. Royal Society of Chemistry. [Link]
- CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
-
Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]
-
Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]
-
Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]
-
CAS 1207754-85-5 C13H17NO3S this compound 95+%. Howei Pharm. [Link]
-
A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. National Institutes of Health. [Link]
-
Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. MDPI. [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKAT USA. [Link]
-
Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Research Journal of Pharmacy and Technology. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. De Gruyter. [Link]
Sources
- 1. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
- 3. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google Patents [patents.google.com]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane: Synthesis, Properties, and Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(p-tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane, a spirocyclic compound of significant interest in modern medicinal chemistry. The guide delves into the synthesis, structural characterization, and potential applications of this molecule, with a particular focus on its role as a versatile building block in drug discovery. By leveraging the inherent three-dimensionality of the spirocyclic scaffold, this compound offers a promising avenue for the development of novel therapeutics with improved physicochemical and pharmacokinetic profiles. This document synthesizes available literature on related structures to present a scientifically grounded resource for researchers in the field.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery
The imperative to "escape from flatland" has become a guiding principle in contemporary drug design, compelling medicinal chemists to explore novel three-dimensional molecular architectures.[1] Spirocycles, characterized by two rings sharing a single atom, have emerged as a particularly attractive class of compounds in this pursuit. Their inherent rigidity and defined spatial orientation of substituents can lead to significant improvements in the properties of drug candidates.[2]
The incorporation of spirocyclic motifs has been shown to enhance aqueous solubility, metabolic stability, and target selectivity, while also increasing the fraction of sp3-hybridized carbons (Fsp3), a parameter correlated with clinical success.[2][3] The 6-oxa-2-azaspiro[2.5]octane core, containing both an oxirane and a piperidine ring, is a unique scaffold that combines the reactivity of the epoxide with the versatile derivatization potential of the secondary amine. The p-tolylsulfonyl (tosyl) protecting group on the nitrogen atom not only modulates its reactivity but also provides a handle for further functionalization or deprotection.
This guide focuses specifically on this compound, providing a detailed examination of its synthesis, characterization, and potential as a key intermediate in the synthesis of complex molecules for pharmaceutical applications.
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a highly plausible and efficient synthetic route can be devised based on the well-established Corey-Chaykovsky reaction. This approach utilizes the reaction of a suitable ketone precursor, N-tosyl-4-piperidone, with a sulfur ylide, dimethylsulfoxonium methylide. A similar strategy has been successfully employed for the synthesis of a related compound, 6-[2-(Trifluoromethyl)-4-pyrimidinyl]-1-oxa-6-azaspiro[2.5]-octane.[4]
Conceptual Synthetic Pathway
The proposed synthesis involves a two-step sequence starting from commercially available 4-piperidone monohydrate hydrochloride.
Figure 1: Proposed synthetic pathway for this compound.
Step 1: Preparation of N-Tosyl-4-piperidone
The first step involves the protection of the secondary amine of 4-piperidone with a tosyl group. This is a standard procedure in organic synthesis.
Experimental Protocol:
-
To a solution of 4-piperidone monohydrate hydrochloride in a suitable solvent (e.g., dichloromethane or pyridine), add a base such as triethylamine or pyridine to neutralize the hydrochloride.
-
Cool the mixture in an ice bath.
-
Add p-toluenesulfonyl chloride (tosyl chloride) portion-wise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude N-tosyl-4-piperidone can be purified by recrystallization or column chromatography.
Step 2: Corey-Chaykovsky Epoxidation
The key step in the synthesis is the formation of the spiro-epoxide ring via the Corey-Chaykovsky reaction. This reaction involves the nucleophilic attack of dimethylsulfoxonium methylide on the carbonyl group of N-tosyl-4-piperidone.
Preparation of Dimethylsulfoxonium Methylide (in situ):
Dimethylsulfoxonium methylide is typically prepared in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride.
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, washed with hexanes to remove the oil) in anhydrous dimethyl sulfoxide (DMSO).
-
Add trimethylsulfoxonium iodide to the suspension.
-
Stir the mixture at room temperature for approximately 45-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
Epoxidation Reaction:
-
Cool the freshly prepared dimethylsulfoxonium methylide solution in an ice bath.
-
Dissolve N-tosyl-4-piperidone in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding cold water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Wash the combined organic extracts with brine, dry over an anhydrous salt, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Spectroscopic Characterization
Table 1: Predicted Spectroscopic Data for this compound
| Data Type | Predicted Features |
| ¹H NMR | - Aromatic protons of the tosyl group (AA'BB' system) in the range of 7.3-7.8 ppm. - A singlet for the methyl protons of the tosyl group around 2.4 ppm. - Methylene protons of the oxirane ring as a singlet or two doublets (geminal coupling) in the range of 2.5-3.0 ppm. - Methylene protons of the piperidine ring as multiplets in the range of 1.5-3.5 ppm. The protons adjacent to the nitrogen will be deshielded. |
| ¹³C NMR | - Aromatic carbons of the tosyl group in the range of 127-145 ppm. - Methyl carbon of the tosyl group around 21 ppm. - Spiro carbon (quaternary) in the range of 55-65 ppm. - Methylene carbon of the oxirane ring in the range of 45-55 ppm. - Methylene carbons of the piperidine ring in the range of 30-50 ppm. |
| IR (Infrared) | - Characteristic S=O stretching bands for the sulfonyl group around 1350 cm⁻¹ and 1160 cm⁻¹. - C-O-C stretching for the epoxide ring around 1250 cm⁻¹ and 850 cm⁻¹. - Aromatic C-H and C=C stretching bands. |
| Mass Spec. | - Molecular ion peak (M+) corresponding to the molecular weight of 267.34 g/mol .[6] - Fragmentation pattern showing the loss of the tosyl group or cleavage of the spirocyclic rings. |
Chemical Reactivity and Synthetic Applications
The this compound scaffold possesses two key reactive sites: the electrophilic oxirane ring and the tosyl-protected nitrogen atom. This dual reactivity makes it a valuable intermediate for the synthesis of more complex molecules.
Ring-Opening Reactions of the Oxirane
The strained three-membered oxirane ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of functionalized piperidine derivatives. The regioselectivity of the ring-opening will depend on the nature of the nucleophile and the reaction conditions (acidic or basic).
Figure 2: General scheme for the nucleophilic ring-opening of the oxirane.
Potential Nucleophiles and Products:
-
Amines: Reaction with primary or secondary amines would yield amino alcohol derivatives, which are important pharmacophores.
-
Azides: Ring-opening with sodium azide would introduce an azido group, which can be subsequently reduced to an amine or used in "click" chemistry.
-
Thiols: Thiolates can act as nucleophiles to generate thioethers.
-
Organometallic Reagents: Grignard reagents or organocuprates could be used to introduce carbon-based substituents.
Manipulation of the Tosyl Group
The tosyl group can be removed under reductive conditions (e.g., sodium amalgam, sodium in liquid ammonia, or magnesium in methanol) to liberate the secondary amine. This free amine can then be subjected to a variety of transformations:
-
Alkylation: Introduction of various alkyl or aryl groups.
-
Acylation: Formation of amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
Applications in Medicinal Chemistry
The this compound scaffold is a prime candidate for the development of novel therapeutic agents due to the advantageous properties conferred by the spirocyclic core.
Scaffold for Library Synthesis
The versatile reactivity of this molecule allows for the rapid generation of diverse libraries of compounds. By combining the various ring-opening reactions of the oxirane with different modifications at the nitrogen atom, a wide range of structurally complex and three-dimensional molecules can be accessed. This is particularly valuable in high-throughput screening campaigns for hit identification.
Bioisosteric Replacement
The rigid spirocyclic core can serve as a bioisostere for more flexible or conformationally ambiguous fragments in known drug molecules. This can lead to improved binding affinity and selectivity for the biological target. For instance, azaspirocycles have been successfully employed as replacements for piperidine and morpholine rings in drug candidates, resulting in enhanced pharmacokinetic properties.[2]
Potential Therapeutic Areas
While no specific biological activity has been reported for this compound itself, the structural motifs it can generate are prevalent in a wide range of therapeutic areas, including:
-
Oncology: Many kinase inhibitors and other anti-cancer agents feature heterocyclic scaffolds.
-
Neuroscience: The piperidine moiety is a common feature in centrally acting drugs.
-
Infectious Diseases: Novel scaffolds are constantly sought for the development of new antibacterial and antiviral agents.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established synthetic methodologies. The compound's unique combination of a reactive epoxide and a modifiable piperidine ring within a rigid spirocyclic framework provides a powerful platform for the creation of novel, three-dimensional molecules with the potential for improved drug-like properties. This technical guide serves as a foundational resource to stimulate further research into the chemistry and applications of this promising scaffold.
References
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 1207754-85-5 C13H17NO3S this compound 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
An In-Depth Technical Guide to the Spectral Analysis of 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
A Predictive and Interpretive Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract: The novel spirocyclic scaffold, 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane (C₁₃H₁₇NO₃S), represents a unique confluence of a strained three-membered oxirane ring, a six-membered azacyclohexane, and a synthetically versatile p-toluenesulfonyl (tosyl) protecting group. As such, this molecule holds potential as a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive, predictive analysis of the spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. In the absence of published experimental data, this document serves as an expert-level predictive resource, grounded in established spectroscopic principles and data from analogous structures. It is designed to empower researchers to identify, characterize, and utilize this molecule with confidence.
Molecular Structure and its Spectroscopic Implications
The structure of this compound presents a fascinating case for spectroscopic analysis. The rigid spirocyclic system locks the cyclohexane ring in a specific conformation, while the electron-withdrawing nature of the tosyl group significantly influences the electronic environment of the neighboring atoms. The strained oxirane ring possesses distinct spectroscopic signatures. Understanding these structural features is paramount to interpreting the spectral data.
Figure 1: Structure of this compound with key atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Conformational Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and stereochemistry of the molecule.
Experimental Protocol: Acquiring High-Fidelity NMR Data
To obtain publication-quality data, a systematic approach is essential. The causality behind these steps is to ensure high resolution, accurate integration, and the ability to perform advanced 2D experiments.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for general solubility and its well-defined residual peak. DMSO-d₆ can be used if solubility in CDCl₃ is poor. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion, which is crucial for resolving the complex spin systems of the spirocyclic protons.
-
1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
1D ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) should also be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR for Unambiguous Assignment: The complexity of the spirocyclic system necessitates 2D NMR experiments for complete and accurate assignment.
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the cyclohexane and oxirane rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for connecting the tosyl group to the spirocyclic core and for confirming the connectivity across the spiro center.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is invaluable for confirming the stereochemistry and preferred conformation of the cyclohexane ring.
-
Figure 2: A logical workflow for the comprehensive NMR analysis of this compound.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The predicted chemical shifts are based on the analysis of similar structures and functional groups.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-Ar (ortho to SO₂) | ~7.80 | d | ~8.0 | Deshielded by the electron-withdrawing sulfonyl group. |
| H-Ar (meta to SO₂) | ~7.35 | d | ~8.0 | Less deshielded than the ortho protons. |
| CH₃ (Tosyl) | ~2.45 | s | - | Typical chemical shift for a methyl group on a toluene ring. |
| H-1, H-5 (Oxirane) | 2.8 - 3.2 | m | - | Protons on the oxirane ring, deshielded by the electronegative oxygen. |
| H-3, H-4 (Cyclohexane) | 1.5 - 2.2 | m | - | Complex overlapping multiplets typical of a cyclohexane ring. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C-Ar (ipso to SO₂) | ~144 | Quaternary carbon attached to the sulfonyl group. |
| C-Ar (para to SO₂) | ~135 | Quaternary carbon bearing the methyl group. |
| C-Ar (ortho to SO₂) | ~130 | Aromatic CH carbons. |
| C-Ar (meta to SO₂) | ~128 | Aromatic CH carbons. |
| C-Spiro | 60 - 65 | Spirocyclic carbon, deshielded by two heteroatoms (N and O). |
| C-1, C-5 (Oxirane) | 45 - 55 | Carbons of the strained oxirane ring. |
| C-3, C-4 (Cyclohexane) | 25 - 35 | Aliphatic carbons of the cyclohexane ring. |
| CH₃ (Tosyl) | ~21.5 | Typical chemical shift for the tosyl methyl carbon. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum of this compound is expected to be dominated by the strong absorptions of the sulfonyl group.
Experimental Protocol: Solid Sample Analysis
For a solid sample, the KBr pellet method is a robust choice for obtaining a high-quality spectrum.
-
Sample Preparation: Finely grind 1-2 mg of the compound with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a translucent pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3050-3100 | Medium | C-H stretch | Aromatic |
| ~2850-3000 | Medium | C-H stretch | Aliphatic (cyclohexane and oxirane) |
| ~1595, ~1490 | Medium-Weak | C=C stretch | Aromatic ring |
| ~1350-1380 | Strong | Asymmetric SO₂ stretch | Sulfonamide |
| ~1160-1180 | Strong | Symmetric SO₂ stretch | Sulfonamide |
| ~1250 | Medium | C-O-C asymmetric stretch | Oxirane ring "breathing" |
| ~900-950 | Medium | S-N stretch | Sulfonamide |
| ~810-840 | Strong | C-H out-of-plane bend | 1,4-disubstituted aromatic ring |
The two strong absorption bands for the SO₂ stretching are the most characteristic feature of the IR spectrum for this molecule.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition (Positive Ion Mode): Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.
-
Tandem MS (MS/MS): To probe the fragmentation pathways, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
Predicted Mass Spectrum and Fragmentation
The exact mass of C₁₃H₁₇NO₃S is 283.0929. The high-resolution mass spectrum should show the [M+H]⁺ ion at m/z 284.1007.
The fragmentation of the protonated molecule is likely to proceed through several key pathways:
-
Loss of the Tosyl Group: The most facile fragmentation is often the cleavage of the S-N bond, leading to the loss of the p-toluenesulfonyl radical and the formation of an ion corresponding to the protonated spirocyclic core.
-
Fragmentation of the Tosyl Group: A characteristic fragmentation of the tosyl group itself involves the loss of SO₂ (64 Da) or the formation of the tolyl cation (m/z 91).
-
Ring Opening of the Spirocycle: The strained oxirane ring may undergo ring opening, followed by further fragmentation of the cyclohexane ring.
Figure 3: Predicted major fragmentation pathways for this compound in ESI-MS/MS.
Conclusion
This technical guide provides a detailed predictive framework for the spectral characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently identify this molecule, confirm its structure, and proceed with its application in drug discovery and materials science. The provided experimental protocols offer a robust starting point for acquiring high-quality data, while the interpretive rationale behind the predicted spectra serves as a valuable educational tool.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Duddeck, H., Dietrich, W., & Tóth, G. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer Science & Business Media.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag.
-
de Meijere, A., & Kozhushkov, S. I. (2000). The Chemistry of Spiro[2.4]hepta-4,6-dienes and Related Compounds. Chemical Reviews, 100(3), 1099–1160. [Link]
- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (2012). Introduction to infrared and Raman spectroscopy. Academic press.
- Gross, J. H. (2011). Mass spectrometry: a textbook. Springer Science & Business Media.
An In-depth Technical Guide to the Solubility of 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[3.5]octane
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Physicochemical Landscape of Novel Spirocyclic Scaffolds
The exploration of novel chemical matter is the cornerstone of modern drug discovery. Among the myriad of molecular architectures, spirocyclic systems have garnered significant attention for their inherent three-dimensionality, which can lead to improved physicochemical and pharmacological properties.[1] The compound at the heart of this guide, 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[3.5]octane, represents a unique confluence of a spirocyclic core, a sulfonamide moiety, and an ether linkage. Understanding the solubility of such a molecule is not merely an academic exercise; it is a critical determinant of its potential as a therapeutic agent, influencing everything from oral bioavailability to formulation development.[2]
This guide is crafted from the perspective of a Senior Application Scientist to provide a comprehensive, practical, and theoretically grounded resource for researchers investigating 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[3.5]octane and related compounds. We will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for its empirical determination, and offer insights into the interpretation of the resulting data.
Theoretical Assessment of Solubility: A Structural Perspective
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3][4][5][6] This concept is rooted in the nature of intermolecular forces between the solute and the solvent.[5] To anticipate the solubility of 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[3.5]octane, we must first dissect its molecular structure.
Molecular Structure of 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[3.5]octane:
Key Structural Features and Their Predicted Influence on Solubility:
-
Spirocyclic Core (6-oxa-2-azaspiro[3.5]octane): The rigid, three-dimensional nature of the spirocyclic scaffold can disrupt crystal lattice packing, which may favorably impact solubility compared to planar analogs.[1] The incorporation of an oxygen atom within the spirocycle introduces polarity and the potential for hydrogen bond acceptance, which can enhance aqueous solubility.[8]
-
p-Tolylsulfonyl Group (Tosylate): This is a relatively large, non-polar, and hydrophobic moiety. The aromatic ring and the methyl group contribute to its lipophilic character, which would be expected to decrease solubility in polar solvents like water.
-
Sulfonamide Linkage (-SO₂-N-): The sulfonamide group is polar and contains electronegative oxygen atoms that can act as hydrogen bond acceptors. This feature will contribute to solubility in polar solvents.
-
Ether Linkage (-O-): The ether oxygen is a hydrogen bond acceptor, which will also promote solubility in polar protic solvents.[3]
Predictive Analysis:
Based on a qualitative analysis of its structure, 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[3.5]octane is expected to exhibit a mixed polarity. The presence of the p-tolylsulfonyl group suggests it will not be highly soluble in water. However, the polar sulfonamide and ether functionalities will likely confer some degree of solubility in polar organic solvents and potentially limited solubility in aqueous systems, particularly at different pH values if the nitrogen atom can be protonated. The molecule's overall solubility will be a balance between its hydrophobic and hydrophilic regions.
It is anticipated that the compound will be more soluble in moderately polar to polar aprotic solvents such as dichloromethane (DCM), ethyl acetate, and acetone, and may have good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[9]
Experimental Determination of Solubility: Protocols and Methodologies
Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for drug development.[10] The two most common types of solubility assays are thermodynamic and kinetic solubility.[11][12]
Thermodynamic Solubility Assay
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent.[13] It is a critical parameter for understanding the developability of a drug candidate.[2]
Principle: An excess of the solid compound is equilibrated with the solvent of interest over an extended period. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound is determined.[11][14]
Experimental Protocol: Shake-Flask Method
-
Preparation:
-
Accurately weigh approximately 1-2 mg of 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[3.5]octane into a glass vial.
-
Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, simulated gastric fluid, or various organic solvents).
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or on a rotator at a constant temperature (e.g., 25°C or 37°C).
-
Allow the mixture to equilibrate for 24-48 hours to ensure saturation is reached.[11]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow larger particles to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
-
Quantification:
-
Prepare a series of standard solutions of the test compound of known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
Construct a calibration curve from the standard solutions and determine the concentration of the compound in the filtered supernatant. This concentration represents the thermodynamic solubility.
-
Kinetic Solubility Assay
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[15] This is a high-throughput method often used in early drug discovery for screening large numbers of compounds.[12]
Principle: A concentrated DMSO stock solution of the compound is diluted into an aqueous buffer. The resulting precipitate is removed, and the concentration of the remaining dissolved compound is measured.[15][16]
Experimental Protocol: High-Throughput Method
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[3.5]octane in 100% DMSO (e.g., 10 mM).[17]
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to each well.
-
Rapidly add the aqueous buffer (e.g., PBS pH 7.4) to each well to achieve the desired final concentration range.
-
-
Incubation:
-
Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).[17]
-
-
Precipitate Removal:
-
Filter the solutions using a 96-well filter plate or centrifuge the plate at high speed to pellet the precipitate.
-
-
Quantification:
-
Transfer the clear supernatant to a new 96-well plate.
-
Analyze the concentration of the dissolved compound in the supernatant using a plate-based method such as UV-Vis spectroscopy or nephelometry (which measures light scattering from undissolved particles).[12]
-
Data Presentation and Interpretation
For a comprehensive understanding, solubility data should be presented in a clear and comparative manner.
Table 1: Predicted and Experimental Solubility of 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[3.5]octane
| Solvent System | Predicted Solubility | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µg/mL) |
| Water | Low | Experimental Data | Experimental Data |
| PBS (pH 7.4) | Low to Moderate | Experimental Data | Experimental Data |
| 0.1 N HCl | Moderate | Experimental Data | Experimental Data |
| Dichloromethane | High | Experimental Data | Experimental Data |
| Ethyl Acetate | High | Experimental Data | Experimental Data |
| Methanol | Moderate to High | Experimental Data | Experimental Data |
| Acetonitrile | Moderate | Experimental Data | Experimental Data |
| DMSO | Very High | Experimental Data | Experimental Data |
Factors Influencing Experimental Results:
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[18][19][20][21] However, there are exceptions where solubility decreases with increasing temperature if the dissolution is an exothermic process.[19][21][22]
-
pH: The solubility of ionizable compounds is pH-dependent. While the sulfonamide nitrogen in 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[3.5]octane is generally not basic, the other nitrogen in the spirocycle could potentially be protonated under acidic conditions, which would significantly increase aqueous solubility.
-
Polymorphism: The crystalline form of the solid can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in measured solubility.
// Connections from Main Topic Solubility -> Structure; Solubility -> Solvent; Solubility -> Conditions;
// Sub-nodes for Structure Polarity [label="Polarity (Mixed)", shape=ellipse, fillcolor="#FFFFFF"]; H_Bonding [label="H-Bonding (Acceptors)", shape=ellipse, fillcolor="#FFFFFF"]; Size [label="Molecular Size/Shape", shape=ellipse, fillcolor="#FFFFFF"]; Structure -> Polarity; Structure -> H_Bonding; Structure -> Size;
// Sub-nodes for Solvent Solvent_Polarity [label="Polarity", shape=ellipse, fillcolor="#FFFFFF"]; Solvent_Protic [label="Protic/Aprotic", shape=ellipse, fillcolor="#FFFFFF"]; Solvent -> Solvent_Polarity; Solvent -> Solvent_Protic;
// Sub-nodes for Conditions Temperature [label="Temperature", shape=ellipse, fillcolor="#FFFFFF"]; pH [label="pH (for aqueous)", shape=ellipse, fillcolor="#FFFFFF"]; Polymorphism [label="Solid State Form", shape=ellipse, fillcolor="#FFFFFF"]; Conditions -> Temperature; Conditions -> pH; Conditions -> Polymorphism; } caption [label="Factors Influencing Solubility", fontsize=12, fontname="Arial"]; }
Conclusion and Future Directions
This guide provides a robust framework for understanding and experimentally determining the solubility of 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[3.5]octane. While theoretical analysis based on its structure predicts moderate solubility in polar organic solvents and limited aqueous solubility, the detailed protocols provided herein will enable researchers to obtain precise, quantitative data. This empirical data is indispensable for advancing this and other novel spirocyclic compounds through the drug discovery pipeline. Future work should focus on generating the experimental data outlined in this guide and exploring formulation strategies to enhance aqueous solubility if required for therapeutic applications.
References
-
Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]
-
Solvent Polarity Definition. (n.d.). Fiveable. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? YouTube. Retrieved from [Link]
-
Solubility and Polarity. (n.d.). GeeksforGeeks. Retrieved from [Link]
-
How does polarity affect solubility? (n.d.). Homework.Study.com. Retrieved from [Link]
-
Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]
-
ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved from [Link]
-
In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io. Retrieved from [Link]
-
In vitro solubility assays in drug discovery. (n.d.). PubMed. Retrieved from [Link]
-
Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved from [Link]
-
Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]
-
Biochemistry, Dissolution and Solubility. (n.d.). NCBI Bookshelf. Retrieved from [Link]
-
Why does the solubility decrease with some substances when the temperature rises? (2013, September 30). Reddit. Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of the West Indies. Retrieved from [Link]
-
How does temperature increase the solubility of a molecule? (2020, April 3). Quora. Retrieved from [Link]
-
Temperature Effects on Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (n.d.). Google Patents.
-
(PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). ResearchGate. Retrieved from [Link]
-
6-oxa-2-azaspiro[2.5]octane - CAS:1207754-85-5. (n.d.). Mireda. Retrieved from [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. (n.d.). Google Patents.
-
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. (n.d.). MDPI. Retrieved from [Link]
-
2-Oxa-5-azaspiro[3.5]nonane. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. evotec.com [evotec.com]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. m.youtube.com [m.youtube.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. homework.study.com [homework.study.com]
- 7. CAS 1207754-85-5 C13H17NO3S 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 8. Spirocycles for Improved Solubility - Enamine [enamine.net]
- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In-vitro Thermodynamic Solubility [protocols.io]
- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 15. enamine.net [enamine.net]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 19. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. quora.com [quora.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. reddit.com [reddit.com]
A Technical Guide to the Safe Handling and Application of 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane, focusing on its chemical properties, inherent reactivity, and the necessary protocols for its safe handling, use, and disposal. As a highly functionalized spirocyclic compound, it represents a valuable building block in modern medicinal chemistry, yet its activated aziridine core necessitates a rigorous and informed approach to laboratory safety.
Compound Profile and Strategic Importance
This compound is a unique synthetic intermediate that merges two strategically important structural motifs: a spirocyclic scaffold and an activated aziridine. Spirocycles are increasingly utilized in drug design to introduce three-dimensional complexity, which can improve metabolic stability, solubility, and target engagement.[1][2] The N-tosyl aziridine moiety is a potent electrophile, serving as a linchpin for introducing nitrogen-containing functionalities through stereocontrolled ring-opening reactions.[3] This dual functionality makes it a powerful tool for constructing complex molecular architectures.
| Property | Value | Source |
| CAS Number | 1207754-85-5 | [4][5][6] |
| Molecular Formula | C₁₃H₁₇NO₃S | [5] |
| Molecular Weight | 267.35 g/mol | [5] |
| Appearance | Typically a solid (inferred) | N/A |
| Storage Conditions | 2-8°C, under inert atmosphere | [4][7] |
The Chemistry of an Activated Aziridine: Understanding Inherent Reactivity
The primary driver of both the synthetic utility and the potential hazards of this compound is the N-tosyl aziridine ring. Understanding its electronic nature is fundamental to safe handling.
Causality of Reactivity: The three-membered aziridine ring possesses significant angle strain (bond angles of ~60° instead of the ideal 109.5°), making it thermodynamically predisposed to ring-opening reactions.[8] This inherent reactivity is dramatically amplified by the N-p-tolylsulfonyl (tosyl) group. The sulfonyl group is strongly electron-withdrawing, which decreases electron density on the nitrogen atom and, by extension, on the two ring carbons. This "activation" renders the carbon atoms of the aziridine ring highly electrophilic and thus extremely susceptible to attack by a wide range of nucleophiles.[9]
This pronounced electrophilicity is the mechanistic basis for its hazardous potential. Biological nucleophiles, such as the amine, thiol, or hydroxyl groups found in proteins and DNA, can potentially react with the compound, leading to covalent modification and cellular toxicity. Therefore, it should be regarded as a potent alkylating agent.
Caption: Electronic activation of the aziridine ring by the tosyl group.
Hazard Identification and Risk Assessment
| Hazard Class | GHS Category (Presumed) | Justification and Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Aziridines are known to be toxic. Avoid all routes of exposure. H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Category 2 | As an alkylating agent, it is likely to cause skin irritation upon contact.[10] H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | Direct contact with eyes may cause serious irritation.[10][11] H319: Causes serious eye irritation. |
| Respiratory/Skin Sensitization | Category 1 | Some related compounds are known skin sensitizers. Repeated exposure may lead to allergic reactions. H317: May cause an allergic skin reaction. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | Vapors or aerosols may irritate the respiratory tract.[10][11] H335: May cause respiratory irritation. |
Core Protocols for Safe Handling
A multi-layered safety approach combining engineering controls, administrative procedures, and personal protective equipment is mandatory.
Engineering Controls
-
Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute. This is the primary defense against inhalation exposure.[12]
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the fume hood.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear double-layered gloves. An inner nitrile glove for dexterity and an outer, more robust glove such as butyl rubber or neoprene for chemical resistance. Gloves must be inspected before use and changed immediately upon contamination.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities (>1 g) or when there is a significant risk of splashing.[11]
-
Body Protection: A flame-retardant laboratory coat must be worn and kept fully buttoned. For operations with a higher risk of spills, a chemically resistant apron is also required.
Spill and Emergency Procedures
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like paper towels.
-
Gently sweep the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
-
Skin/Eye Contact:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11][12]
-
Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][12]
-
Storage and Incompatibility
Proper storage is critical to maintain the compound's integrity and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container at 2-8°C.[4][7] The container should be placed in a secondary container within a designated refrigerator or cold room. If the compound is sensitive to moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Incompatible Materials: Segregate from the following materials to prevent uncontrolled and potentially exothermic reactions:
-
Strong Acids and Lewis Acids: Can catalyze violent ring-opening.[9]
-
Strong Oxidizing Agents: Risk of fire or explosion.
-
Strong Bases and Nucleophiles (e.g., amines, thiols): Will react readily, potentially uncontrollably if not done under controlled reaction conditions.[9]
-
Water/Protic Solvents: May lead to slow hydrolysis or ring-opening, especially in the presence of acidic or basic impurities.
-
Experimental Workflow: A Case Study in Nucleophilic Ring-Opening
This section provides an illustrative, self-validating protocol for a common synthetic application: the regioselective ring-opening of the aziridine with a primary amine. The causality behind each step is explained to foster a deeper understanding of the process.
Objective: Synthesize a vicinal diamine derivative via ring-opening with benzylamine.
Caption: A typical experimental workflow for nucleophilic ring-opening.
Step-by-Step Methodology
-
System Preparation (Causality: Exclusion of Water): All glassware must be oven- or flame-dried and assembled under an inert atmosphere (Argon or Nitrogen). This is critical because water can act as a competing nucleophile, leading to undesired side products.[9]
-
Reagent Dissolution: In a fume hood, dissolve 1.0 equivalent of this compound in anhydrous tetrahydrofuran (THF). THF is chosen as an aprotic solvent that will not participate in the reaction.
-
Controlled Addition: Cool the reaction vessel to 0°C using an ice-water bath. This mitigates the initial exotherm of the reaction. Slowly add a solution of 1.1 equivalents of benzylamine in anhydrous THF dropwise over 10-15 minutes.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at ambient temperature.
-
Reaction Monitoring (Self-Validation): The reaction progress must be monitored to ensure completion and identify any potential issues. Spot a small aliquot of the reaction mixture onto a Thin Layer Chromatography (TLC) plate against the starting material. Elute with a suitable solvent system (e.g., 70% Hexane / 30% Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion.
-
Aqueous Workup: Once complete, quench the reaction by adding saturated aqueous ammonium chloride solution. This protonates any remaining amine and neutralizes the reaction mixture. Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to isolate the desired vicinal diamine product.
Waste Disposal
All waste generated from the use of this compound must be treated as hazardous.
-
Solid Waste: Contaminated PPE (gloves, etc.), absorbent materials from spills, and empty reagent bottles must be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and aqueous/organic layers from workups should be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.[13]
-
Disposal: All waste must be disposed of through a licensed environmental waste management company, in strict accordance with local, state, and federal regulations.[12]
References
-
Alonso, D. A., & Andersson, P. G. (1998). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 63(25), 9456–9461. [Link]
-
Guthrie, D. J., & Vedejs, E. (1999). A general method for deprotection of N-toluenesulfonyl aziridines using sodium naphthalenide. Tetrahedron Letters, 40(49), 8751-8754. [Link]
-
Harris, J. M., et al. (2007). Scalable Synthesis of N-Acylaziridines from N-Tosylaziridines. The Journal of Organic Chemistry, 72(21), 8216–8218. [Link]
-
MSN Chemical. (2025). Tips for Safe Handling And Storage of Aziridine Crosslinkers. [Link]
-
Hassan, Z. S., Kredy, H. M., & Maqtoof, M. S. (2018). Synthesis, Characterization, and Cytotoxicity of Some New Sulfonylaziridine Derivatives. Connect Journals. [Link]
-
Bieber, L. W., & da Costa, M. F. P. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(5), 409-414. [Link]
-
Wikipedia. Aziridines. [Link]
-
Chakraborty, T. K., Ghosh, A., & Raju, T. (2003). Efficient Ring Opening Reactions of N-Tosyl Aziridines with Amines and Water in Presence of Catalytic Amount of Cerium(IV) Ammonium Nitrate. Chemistry Letters, 32(1), 72-73. [Link]
-
Beijing Meirida Technology Co., Ltd. This compound. [Link]
-
Bieber, L. W., & da Costa, M. F. P. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(5), 409. [Link]
-
Alonso, D. A., & Andersson, P. G. (1998). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 63(25), 9456-9461. [Link]
-
Howei Pharm. CAS 1207754-85-5 C13H17NO3S this compound 95+%. [Link]
-
Molbase. Synthesis of 6-[2-(Trifluoromethyl)-4-pyrimidinyl]-1-oxa-6-azaspiro[2.5]-octane (XXIX). [Link]
-
Angene Chemical. (2024). Safety Data Sheet for 1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane. [Link]
-
Hervert, K. L. (2007). Functionalized Diaziridines as Potential Electrophilic Aziridinating Agents. ACS National Meeting Book of Abstracts. [Link]
-
PubChem. 6-Azaspiro[2.5]octane. [Link]
- Google Patents. (2018). CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.
-
Roy, B., & Dudley, G. B. (2012). The Tandem Ring Opening/Ring Closing Metathesis Route to Oxaspirocycles: An Approach to Phelligridin G. Molecules, 17(9), 11074-11083. [Link]
- Google Patents. (2014). EP2683706A1 - Oxaspiro [2.
-
Stepan, A. F., et al. (2018). Lowering Lipophilicity by Adding Carbon: Azaspiroheptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 9(11), 1104-1109. [Link]
- Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 11-17. [Link]
-
ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
Pribilla, O. (1956). [Toxicology of persedon; report on previous and of four new cases]. Archiv für Toxikologie, 16(1), 34-49. [Link]
Sources
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - CAS:1207754-85-5 - 北京迈瑞达科技有限公司 [mreda.com.cn]
- 5. CAS 1207754-85-5 C13H17NO3S this compound 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 6. echemi.com [echemi.com]
- 7. chemscene.com [chemscene.com]
- 8. Aziridines - Wikipedia [en.wikipedia.org]
- 9. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 10. aksci.com [aksci.com]
- 11. angenechemical.com [angenechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. Documents [merckmillipore.com]
An In-Depth Technical Guide to 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, there is a significant trend of "escaping flatland," a strategic move away from planar, two-dimensional molecules towards more complex, three-dimensional structures.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity and three-dimensional nature offer a powerful tool for modulating the physicochemical properties of drug candidates.[1] The introduction of spirocyclic motifs can lead to improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of a specific spirocyclic compound, 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane, a molecule of interest for the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1207754-85-5 | Supplier Data |
| Molecular Formula | C₁₃H₁₇NO₃S | Supplier Data |
| Molecular Weight | 267.34 g/mol | Supplier Data |
| Appearance | White to off-white solid (predicted) | General Knowledge |
| Solubility | Soluble in organic solvents such as DCM, THF, and ethyl acetate (predicted) | General Knowledge |
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached in a two-stage process: first, the construction of the core 6-oxa-2-azaspiro[2.5]octane scaffold, followed by the sulfonylation of the secondary amine.
Part 1: Synthesis of the 6-Oxa-2-azaspiro[2.5]octane Scaffold
A plausible and efficient method for the construction of the 6-oxa-2-azaspiro[2.5]octane core is via a Corey-Chaykovsky reaction to form a spiro-epoxide, followed by subsequent ring-opening and cyclization. A well-documented precursor for this scaffold is the N-Boc protected derivative, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.[2]
The synthesis of this intermediate likely begins with N-Boc-4-piperidone. The key epoxidation step can be achieved using a sulfur ylide, as demonstrated in the synthesis of a related substituted 1-oxa-6-azaspiro[2.5]octane.[3]
Sources
The 2-Azaspiro[2.5]octane Scaffold: A Rigorous Technical Guide for Drug Discovery
Abstract
The 2-azaspiro[2.5]octane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer significant advantages in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the 2-azaspiro[2.5]octane core, including its synthesis, key physicochemical and structural features, and its application in drug discovery, with a particular focus on the development of potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the knowledge to effectively leverage this promising scaffold.
Introduction: Embracing the Third Dimension in Drug Design
The concept of "escaping from flatland" has become a central theme in contemporary drug discovery, driving the exploration of novel, three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement. Among these, the 2-azaspiro[2.5]octane moiety, a fusion of a cyclopropane and a piperidine ring, offers a unique combination of structural rigidity and synthetic tractability.
The incorporation of the 2-azaspiro[2.5]octane scaffold can significantly enhance the physicochemical and pharmacological properties of a molecule. Its rigid nature helps to lock in a specific conformation, which can lead to higher binding affinity and selectivity for a biological target. Furthermore, the introduction of a spirocyclic core can improve metabolic stability and modulate lipophilicity, key parameters in the development of orally bioavailable drugs.
This guide will delve into the core features of the 2-azaspiro[2.5]octane scaffold, providing a detailed analysis of its synthesis, conformational preferences, and its successful application in the design of novel therapeutics.
Synthesis of the 2-Azaspiro[2.5]octane Core
The synthesis of the 2-azaspiro[2.5]octane scaffold can be approached through both enzymatic and traditional organic synthesis methodologies. The choice of method often depends on the desired scale, stereochemical purity, and the availability of starting materials.
Enzymatic Synthesis: A Stereodivergent Approach
Recent advancements have led to the development of a stereodivergent enzymatic platform for the synthesis of azaspiro[2.y]alkanes, including the 2-azaspiro[2.5]octane core. This method utilizes engineered protoglobin-based enzymes as carbene transferases for the cyclopropanation of unsaturated exocyclic N-heterocycles.
Key Features of the Enzymatic Synthesis:
-
High Stereoselectivity: The use of engineered enzymes allows for the synthesis of specific stereoisomers with high diastereomeric and enantiomeric excess.
-
Mild Reaction Conditions: The reactions are typically carried out in aqueous media under mild temperature and pH conditions.
-
Scalability: This biocatalytic method has been shown to be scalable, making it suitable for the production of larger quantities of the scaffold.
A representative enzymatic synthesis is depicted in the workflow below:
Figure 1. Generalized workflow for the enzymatic synthesis of 2-azaspiro[2.5]octane derivatives.
Classical Organic Synthesis
While enzymatic methods offer elegance and stereocontrol, classical organic synthesis routes remain crucial for accessing a wide range of substituted 2-azaspiro[2.5]octane derivatives. One common approach involves the reaction of cyclohexanone with hydroxylamine sulfonic acid.
Experimental Protocol: Synthesis of 1-Oxa-2-azaspiro[2.5]octane
This protocol describes the synthesis of a closely related precursor, 1-oxa-2-azaspiro[2.5]octane, which can be further modified to yield the 2-azaspiro[2.5]octane core.
Materials:
-
Cyclohexanone
-
Hydroxylamine sulfonic acid
-
Methylene chloride (DCM)
-
Sodium bicarbonate (aq. solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve cyclohexanone in methylene chloride in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add hydroxylamine sulfonic acid to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Note: This is a generalized protocol and may require optimization for specific substrates and scales.
Key Physicochemical and Structural Features
The unique arrangement of the cyclopropane and piperidine rings in the 2-azaspiro[2.5]octane scaffold imparts distinct physicochemical and structural properties that are highly relevant for drug design.
Conformational Analysis
The spirocyclic nature of the 2-azaspiro[2.5]octane core significantly restricts its conformational freedom compared to a simple piperidine ring. The cyclohexane ring typically adopts a chair conformation. The relative orientation of substituents on the cyclohexane ring can be determined using NMR spectroscopy, analyzing homonuclear coupling constants and chemical shifts of the protons and carbon atoms.[1] These parameters are sensitive to the steric and electronic effects of the substituents.[1]
Figure 2. Impact of the 2-azaspiro[2.5]octane scaffold's rigidity on drug design.
Physicochemical Properties
The physicochemical properties of the 2-azaspiro[2.5]octane scaffold can be tuned by the introduction of various substituents. The basic nitrogen atom provides a handle for salt formation, which can be used to modulate solubility and other properties.
| Property | 6-Azaspiro[2.5]octane hydrochloride | 4-Azaspiro[2.5]octane hydrochloride | 4-Oxa-7-azaspiro[2.5]octane hydrochloride |
| Molecular Formula | C₇H₁₄ClN | C₇H₁₄ClN | C₆H₁₂ClNO |
| Molecular Weight | 147.65 g/mol [2] | 147.64 g/mol [3] | 149.62 g/mol [4] |
| Topological Polar Surface Area (TPSA) | 12 Ų[5] | 12 Ų[3] | 21.3 Ų[4] |
| Physical Form | Solid[2] | - | - |
| Storage Temperature | Refrigerator[2] | - | Inert atmosphere, 2-8°C[6] |
Note: Data for the parent 2-azaspiro[2.5]octane is limited; properties of closely related analogs are presented here.
Application in Drug Discovery: Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors
A significant application of the 2-azaspiro[2.5]octane scaffold is in the development of inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[7] Overexpression of NAMPT is observed in various cancers, making it an attractive therapeutic target.[7]
Mechanism of Action of NAMPT Inhibitors
NAMPT inhibitors block the synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for numerous cellular processes, including energy metabolism and DNA repair.[3] By depleting NAD+ levels, these inhibitors can selectively induce cell death in cancer cells, which have a high demand for this coenzyme.[3]
Figure 3. Mechanism of action of 2-azaspiro[2.5]octane-based NAMPT inhibitors.
GNE-617: A Case Study
GNE-617 is a potent and selective NAMPT inhibitor developed by Genentech that incorporates a 2-azaspiro[2.5]octane-related moiety.[8] It has demonstrated significant antitumor activity in preclinical models.[1]
Pharmacokinetic Profile of GNE-617:
| Species | Plasma Clearance (mL/min/kg) | Oral Bioavailability (%) |
| Mouse | 36.4 | 29.7 |
| Rat | 19.3 | 33.9 |
| Monkey | 9.14 | 29.4 |
| Dog | 4.62 | 65.2 |
| Data from[8] |
GNE-617 exhibits low to moderate plasma clearance and moderate to high oral bioavailability across different preclinical species.[8] Allometric scaling predicted a low clearance and a moderate volume of distribution in humans.[8]
Pharmacodynamic Profile of GNE-617:
In xenograft models, GNE-617 treatment led to a significant and dose-dependent reduction in tumor NAD+ levels.[1] A single oral dose of 30 mg/kg resulted in an 85% reduction in tumor NAD+ levels within 24 hours.[1] This robust pharmacodynamic effect correlated with significant tumor growth inhibition.[1]
Structure-Activity Relationship (SAR):
The development of GNE-617 and related analogs has provided valuable insights into the structure-activity relationships of NAMPT inhibitors. The 2-azaspiro[2.5]octane-containing portion of the molecule plays a crucial role in binding to the enzyme's active site. Modifications to this scaffold and its substituents can significantly impact potency, selectivity, and pharmacokinetic properties. For many potent NAMPT inhibitors, a key interaction involves the formation of a covalent adduct with the enzyme's substrate, 5-phosphoribosyl-1-pyrophosphate (PRPP), within the active site.[9] The heterocyclic moieties of these inhibitors, including those containing the azaspirocyclic core, are critical for this interaction.[9]
Conclusion and Future Perspectives
The 2-azaspiro[2.5]octane scaffold represents a valuable tool in the medicinal chemist's arsenal for the design of novel, three-dimensional therapeutics. Its unique structural and conformational properties can be leveraged to optimize drug candidates for improved potency, selectivity, and pharmacokinetic profiles. The successful application of this scaffold in the development of potent NAMPT inhibitors, such as GNE-617, highlights its potential in oncology and other therapeutic areas.
Future research in this area will likely focus on the development of novel and efficient synthetic routes to access a wider diversity of substituted 2-azaspiro[2.5]octane derivatives. Furthermore, a deeper understanding of the structure-activity and structure-property relationships will guide the design of next-generation therapeutics with enhanced efficacy and safety profiles. The continued exploration of this and other spirocyclic scaffolds will undoubtedly contribute to the advancement of drug discovery and the development of innovative medicines.
References
-
Genentech, Inc. (2018). Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor. PubMed. Available at: [Link]
-
O'Brien, T., et al. (2013). Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. PubMed Central. Available at: [Link]
-
Zheng, X., et al. (2014). Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors. PubMed Central. Available at: [Link]
-
Holm, R., et al. (2013). Nicotinamide phosphoribosyltransferase inhibitors, design, preparation, and structure-activity relationship. PubMed. Available at: [Link]
-
PubChem. (n.d.). 6-Azaspiro(2.5)octane hydrochloride. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 4-Azaspiro[2.5]octane hydrochloride. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 4-Oxa-7-azaspiro[2.5]octane hydrochloride. Retrieved January 20, 2026, from [Link]
-
ChemRxiv. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Available at: [Link]
-
Magnetic Resonance in Chemistry. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. PubMed. Available at: [Link]
Sources
- 1. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Azaspiro[2.5]octane hydrochloride | 1037834-62-0 [sigmaaldrich.com]
- 3. 4-Azaspiro[2.5]octane hydrochloride | C7H14ClN | CID 71743378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Oxa-7-azaspiro[2.5]octane hydrochloride | C6H12ClNO | CID 53488160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Nicotinamide phosphoribosyltransferase inhibitors, design, preparation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
This document provides a comprehensive, in-depth guide for the synthesis of 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane, a spirocyclic compound with potential applications in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol herein is presented with a focus on the underlying chemical principles and practical considerations to ensure reproducibility and success.
Introduction
Spirocyclic scaffolds are of significant interest in modern drug discovery due to their inherent three-dimensionality, which can lead to improved target selectivity and pharmacokinetic properties. The 6-oxa-2-azaspiro[2.5]octane core, in particular, combines the structural features of an oxirane and a piperidine ring, offering a unique conformational rigidity and a vector for introducing diverse functionalities. The p-toluenesulfonyl (tosyl) group serves as a common protecting group for the nitrogen atom and can also influence the biological activity of the final compound. This application note details a robust two-step synthesis of this compound, commencing with the preparation of the key intermediate, N-(p-tolylsulfonyl)piperidin-4-one, followed by a spirocyclization via the Corey-Chaykovsky reaction.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step sequence as illustrated below. The first step involves the N-tosylation of piperidin-4-one. The resulting ketone is then subjected to a Corey-Chaykovsky reaction to construct the spirocyclic oxirane ring.
Figure 1: Overall synthetic pathway.
Part 1: Synthesis of N-(p-Tolylsulfonyl)piperidin-4-one
The initial step of the synthesis is the protection of the secondary amine of piperidin-4-one with a p-toluenesulfonyl group. This is a standard N-tosylation reaction, which proceeds via nucleophilic attack of the amine on the sulfonyl chloride. A base is required to neutralize the hydrochloric acid generated during the reaction.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Piperidin-4-one hydrochloride | ≥98% | Sigma-Aldrich |
| p-Toluenesulfonyl chloride (TsCl) | ≥98% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific |
| Saturated sodium bicarbonate | Aqueous solution | In-house prep. |
| Brine | Saturated aqueous | In-house prep. |
| Anhydrous magnesium sulfate | Laboratory grade | Fisher Scientific |
| Round-bottom flask | 250 mL | Pyrex |
| Magnetic stirrer and stir bar | IKA | |
| Ice bath | ||
| Separatory funnel | 250 mL | Pyrex |
| Rotary evaporator | Büchi |
Experimental Protocol
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-one hydrochloride (5.0 g, 36.6 mmol).
-
Add anhydrous dichloromethane (100 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (12.8 mL, 91.5 mmol) to the suspension under stirring. The mixture should become a clear solution.
-
In a separate beaker, dissolve p-toluenesulfonyl chloride (7.6 g, 40.3 mmol) in anhydrous dichloromethane (50 mL).
-
Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion of the reaction, quench the reaction by adding 1 M hydrochloric acid (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is typically obtained as a white to off-white solid. Recrystallization from a mixture of ethyl acetate and hexanes will afford pure N-(p-tolylsulfonyl)piperidin-4-one.[1]
Expected Results
The N-tosylation of piperidin-4-one typically proceeds in high yield (85-95%). The product, N-(p-tolylsulfonyl)piperidin-4-one, is a white crystalline solid. Its identity and purity can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of this compound
The second and final step is the construction of the spiro-oxirane ring using the Corey-Chaykovsky reaction. This reaction involves the use of a sulfur ylide, which is generated in situ from a sulfonium salt and a strong base. The ylide then acts as a nucleophile, attacking the carbonyl carbon of the ketone to form a betaine intermediate, which subsequently undergoes intramolecular cyclization to yield the epoxide and dimethyl sulfoxide as a byproduct.[1][2][3][4]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| N-(p-Tolylsulfonyl)piperidin-4-one | From Part 1 | |
| Trimethylsulfonium iodide | ≥98% | Sigma-Aldrich |
| Sodium hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Sigma-Aldrich |
| Deionized water | ||
| Saturated ammonium chloride | Aqueous solution | In-house prep. |
| Brine | Saturated aqueous | In-house prep. |
| Anhydrous sodium sulfate | Laboratory grade | Fisher Scientific |
| Round-bottom flask | 250 mL | Pyrex |
| Magnetic stirrer and stir bar | IKA | |
| Syringes and needles | ||
| Nitrogen balloon | ||
| Separatory funnel | 250 mL | Pyrex |
| Rotary evaporator | Büchi |
Experimental Protocol
Figure 2: Experimental workflow for the Corey-Chaykovsky reaction.
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in oil, 0.94 g, 23.5 mmol).
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous dimethyl sulfoxide (50 mL) to the flask.
-
Slowly add trimethylsulfonium iodide (5.1 g, 25.0 mmol) in portions to the sodium hydride suspension at room temperature. The mixture will start to evolve hydrogen gas.
-
Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen has ceased and the solution becomes clear.
-
In a separate flask, dissolve N-(p-tolylsulfonyl)piperidin-4-one (5.0 g, 19.6 mmol) in anhydrous toluene (50 mL).
-
Add the solution of the ketone dropwise to the sulfur ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC (1:1 ethyl acetate/hexanes).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to afford this compound as a white solid.
Expected Results
The Corey-Chaykovsky reaction is generally efficient, with expected yields in the range of 70-85%. The final product, this compound, is a stable, white solid. Spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS) should be used to confirm the structure and purity of the synthesized compound.
Data Summary
| Step | Starting Material | Product | Reagents | Solvent(s) | Typical Yield |
| 1 | Piperidin-4-one hydrochloride | N-(p-Tolylsulfonyl)piperidin-4-one | p-Toluenesulfonyl chloride, Triethylamine | Dichloromethane | 85-95% |
| 2 | N-(p-Tolylsulfonyl)piperidin-4-one | This compound | Trimethylsulfonium iodide, Sodium hydride | DMSO, Toluene | 70-85% |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The two-step procedure, involving a standard N-tosylation followed by a robust Corey-Chaykovsky reaction, is a practical and efficient method for accessing this valuable spirocyclic scaffold. The provided experimental details and underlying chemical principles should enable researchers to successfully synthesize this compound for further investigation in various drug discovery programs.
References
-
Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link][3]
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link][2]
-
Johnson, A. W., & LaCount, R. B. (1961). The Chemistry of Ylides. VI. Dimethylsulfonium Fluorenylide—A New Type of Ylide. Journal of the American Chemical Society, 83(2), 417–423. [Link][1]
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link][3]
-
Wikipedia contributors. (2023, December 1). Johnson–Corey–Chaykovsky reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link][1]
-
PubChem. (n.d.). 1-Tosylpiperidin-4-one. Retrieved from [Link][1]
Sources
- 1. 1-Tosylpiperidin-4-one | C12H15NO3S | CID 560957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
The Strategic Utility of 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane: A Guide for Synthetic and Medicinal Chemists
The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal and synthetic chemists to explore beyond the traditional, often planar, molecular architectures. In this context, three-dimensional scaffolds have garnered significant attention for their ability to confer improved physicochemical properties and biological activity. Among these, spirocyclic systems are particularly valuable. This guide provides an in-depth exploration of a unique building block, 2-(p-tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane , a molecule that elegantly combines the reactivity of an activated aziridine with the conformational rigidity of a spirocyclic oxetane. This application note will detail its synthesis, reactivity, and provide protocols for its strategic application in the synthesis of complex molecules for drug discovery.
The Architectural Advantage: Why this compound?
The power of this building block lies in its unique spirocyclic fusion of two strained rings: an N-tosylaziridine and a tetrahydropyran. This arrangement offers several distinct advantages for the discerning chemist:
-
Controlled Reactivity: The tosyl group activates the aziridine ring, rendering it susceptible to nucleophilic attack. This allows for the regioselective introduction of a wide range of functional groups.
-
Three-Dimensional Diversity: The spirocyclic core imparts a rigid, three-dimensional geometry to the resulting molecules. This is a critical feature in modern drug design, as it allows for more precise interactions with biological targets and can lead to improved selectivity and potency. Spiro-containing systems are known to increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a parameter often correlated with clinical success.[1]
-
Access to Novel Chemical Space: The unique topology of this building block provides access to novel molecular frameworks that are not readily accessible through traditional synthetic methods. This allows for the exploration of uncharted chemical space in the quest for new therapeutic agents.
-
Piperidine Bioisostere: The core structure can be seen as a conformationally restricted piperidine analogue. Given the prevalence of the piperidine motif in pharmaceuticals, this building block offers an exciting opportunity to develop novel bioisosteres with potentially improved properties such as metabolic stability and aqueous solubility.[2]
Synthesis of the Building Block
Caption: Retrosynthetic analysis of this compound.
A key step would likely involve the aziridination of an exocyclic olefin precursor, 4-methylenetetrahydro-2H-pyran.
Proposed Synthetic Protocol:
Step 1: Synthesis of 4-Methylenetetrahydro-2H-pyran
This precursor can be synthesized from commercially available starting materials, for instance, via a Wittig reaction on tetrahydro-4H-pyran-4-one.
Step 2: N-Tosylation and Aziridination
The resulting olefin can then be subjected to an amination reaction followed by tosylation and subsequent intramolecular cyclization to form the aziridine ring. Alternatively, direct aziridination methods using a tosyl-protected nitrogen source could be employed.
Key Applications: Nucleophilic Ring-Opening Reactions
The cornerstone of this building block's utility is the regio- and stereoselective ring-opening of the activated aziridine. The presence of the bulky tosyl group and the inherent strain of the three-membered ring make it an excellent electrophile.
Caption: General scheme for the nucleophilic ring-opening of the aziridine.
The regioselectivity of the attack is a crucial aspect. In many cases, the nucleophile will attack the less sterically hindered carbon of the aziridine ring. Lewis acid catalysis can be employed to further enhance the reactivity of the aziridine and influence the regiochemical outcome.[3]
Protocol 1: Lewis Acid-Catalyzed Ring-Opening with Halides
This protocol describes a general procedure for the ring-opening of the N-tosylaziridine with halide nucleophiles, which are valuable precursors for further functionalization.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Zinc(II) Halide (e.g., ZnCl₂, ZnBr₂, ZnI₂) or Ferric(III) Halide (e.g., FeCl₃, FeBr₃)[3][4]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add the Lewis acid (e.g., ZnCl₂, 1.2 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-haloamine.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Lewis acids are sensitive to moisture, which can deactivate them and lead to side reactions.
-
Lewis Acid: The Lewis acid coordinates to the nitrogen atom of the aziridine, further polarizing the C-N bonds and making the ring more susceptible to nucleophilic attack.[3]
-
Quenching: The addition of NH₄Cl solution protonates any remaining anionic species and helps to break up any metal complexes, facilitating the work-up.
| Nucleophile (Lewis Acid) | Product | Typical Yield (%) | Key Features |
| ZnCl₂ | β-chloroamine | 85-95 | Access to chlorinated building blocks |
| ZnBr₂ | β-bromoamine | 80-90 | Versatile intermediate for cross-coupling |
| FeCl₃ | β-chloroamine | 88-98 | Highly efficient and cost-effective[4] |
Protocol 2: Ring-Opening with Oxygen and Nitrogen Nucleophiles
This protocol outlines the reaction with alcohols and amines to generate valuable ether and diamine functionalities, respectively.
Materials:
-
This compound
-
Alcohol or Amine nucleophile
-
Anhydrous solvent (e.g., Toluene, Acetonitrile)
-
Base (e.g., NaH for alcohols, Et₃N for amines)
-
Standard work-up reagents
Procedure:
-
For Alcohols: To a suspension of NaH (1.2 mmol) in anhydrous toluene (5 mL), add the alcohol (1.2 mmol) dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL).
-
Heat the reaction mixture to 80 °C and monitor by TLC.
-
For Amines: To a solution of this compound (1.0 mmol) and the amine (1.2 mmol) in acetonitrile (10 mL), add triethylamine (1.5 mmol).
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench appropriately (e.g., with water for the alcohol reaction).
-
Perform a standard aqueous work-up, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Strategic Applications in Drug Development
The functionalized piperidine derivatives obtained from the ring-opening of this compound are valuable scaffolds in medicinal chemistry. The inherent three-dimensionality and the potential for introducing diverse substituents make this building block a powerful tool for generating libraries of compounds for high-throughput screening.
The spirocyclic nature of the core can lead to improved pharmacological properties, such as:
-
Enhanced Solubility: The introduction of polar groups and the disruption of crystal packing can lead to better aqueous solubility.
-
Improved Metabolic Stability: The rigid spirocyclic core can block sites of metabolism, leading to a longer half-life in vivo.
-
Increased Potency and Selectivity: The well-defined three-dimensional shape allows for more specific interactions with the target protein, potentially leading to higher potency and fewer off-target effects.[1]
Conclusion
This compound is a versatile and powerful building block for the synthesis of complex, three-dimensional molecules. Its activated aziridine ring allows for a wide range of nucleophilic ring-opening reactions, providing access to a diverse array of functionalized spirocyclic piperidine derivatives. The unique structural features of this scaffold make it an attractive tool for medicinal chemists seeking to explore novel chemical space and develop drug candidates with improved properties. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this exciting building block in their synthetic endeavors.
References
- Ghorai, M. K., Nanaji, Y., & Yadav, A. (2011). Ring opening/C-N cyclization of activated aziridines with carbon nucleophiles: highly diastereo- and enantioselective synthesis of tetrahydroquinolines. Organic letters, 13(5), 1122–1125.
- Li, X., Sun, Z. Q., Chang, H. H., & Wei, W. L. (2014). Highly efficient regioselective ring openings of N-tosylaziridines to haloamines using ferric (III) halides. Chinese Chemical Letters, 25(5), 785-788.
- Ghorai, M. K., & Tiwari, D. P. (2011). An efficient route to regioselective opening of N-tosylaziridines with zinc (II) halides. Tetrahedron Letters, 52(46), 6149-6152.
- Kirichok, A. A., Shton, I. O., Pishel, I. M., Zozulya, S. A., Borysko, P. O., Kubyshkin, V., ... & Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry–A European Journal, 24(21), 5444-5449.
- Spurlin, R. M., Harris, A. L., Jui, N. T., & Pratt, C. J. (2020).
- PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
- Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183.
- Molteni, V., & MacCoss, M. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro (bicyclo [3.2. 0]) heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. The Journal of Organic Chemistry, 86(20), 14097-14107.
- Beilstein Journals. (2017). Three-component synthesis of highly functionalized aziridines containing a peptide side chain and their one-step transformation into β-functionalized α-ketoamides. Beilstein Journal of Organic Chemistry, 13, 2184-2191.
- Chen, Y., et al. (2020). Synthesis method of 4, 7-diazaspiro [2.5] octane compound. CN111943894A.
- Ramadas, B., et al. (2016). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 14(3), 853-857.
- Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 24-33.
- BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
- Indian Academy of Sciences. (2012). SN2-type ring opening of substituted-N-tosylaziridines with zinc (II) halides: Control of racemization by quaternary ammonium salt. Journal of Chemical Sciences, 124(5), 1057-1065.
- U.S. Patent No. 6,291,469 B1. (2001). Synthesis of 6-[2-(Trifluoromethyl)-4-pyrimidinyl]-1-oxa-6-azaspiro[2.5]-octane (XXIX).
- ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes.
- PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
- ChemScene. (n.d.). 2-(5-Oxaspiro[2.5]octan-6-yl)acetic acid.
- Vaskevych, R. I., et al. (2021).
- Mairuida. (n.d.). 6-oxa-2-azaspiro[2.5]octane.
Sources
Application Note: Regioselective Ring-Opening of 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane with Nucleophiles: A Versatile Synthetic Platform
Introduction
The strained three-membered ring of aziridines, activated by an N-sulfonyl group, represents a valuable electrophilic scaffold in modern organic synthesis. The nucleophilic ring-opening of these heterocycles provides a reliable and stereospecific route to highly functionalized 1,2-amino alcohols and their derivatives, which are key structural motifs in numerous biologically active molecules and pharmaceutical agents.[1][2] This application note details the reactivity of 2-(p-tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane, a spirocyclic activated aziridine, with a range of nucleophiles. The inherent strain of the aziridine ring, coupled with the electron-withdrawing nature of the p-toluenesulfonyl (tosyl) group, renders this molecule highly susceptible to nucleophilic attack, leading to the regioselective formation of valuable piperidine precursors.[3]
The presence of the 6-oxa moiety within the cyclohexane ring offers opportunities for further synthetic manipulations, making the ring-opened products versatile intermediates in the synthesis of complex nitrogen-containing heterocycles. This guide provides a comprehensive overview of the reaction mechanism, highlights the key factors governing regioselectivity, and presents detailed protocols for the reaction of this compound with various classes of nucleophiles.
Reaction Mechanism and Regioselectivity
The reaction of this compound with nucleophiles proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The electron-withdrawing tosyl group polarizes the C-N bonds of the aziridine ring, enhancing the electrophilicity of the ring carbons.
The key factor governing the outcome of the reaction is regioselectivity . Due to the spirocyclic nature of the substrate, the two carbons of the aziridine ring are sterically and electronically distinct. The nucleophilic attack is overwhelmingly favored at the less sterically hindered, non-spiro carbon atom (C1). This preference is a hallmark of the SN2 mechanism, where the nucleophile approaches from the backside of the C-N bond, leading to inversion of stereochemistry if the carbon were chiral. In this achiral system, the regioselectivity is the dominant consideration.
The presence of the ether linkage at the 4-position of the cyclohexane ring is not expected to exert a significant electronic influence on the aziridine ring itself. However, its presence can influence the overall conformation of the molecule and may have subtle effects on reaction rates.
Figure 1: General workflow for the nucleophilic ring-opening of this compound.
Application Protocols
The following protocols are representative examples of the reaction of this compound with different classes of nucleophiles. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmosphere are crucial for reactions involving organometallic reagents.
Protocol 1: Reaction with Grignard Reagents (Carbon Nucleophiles)
The reaction with Grignard reagents provides an excellent method for the formation of carbon-carbon bonds, leading to substituted piperidine precursors. The regioselectivity of the attack at the non-spiro carbon is consistently observed.
Table 1: Reaction of this compound with Grignard Reagents
| Entry | Grignard Reagent (RMgX) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | THF | 0 to rt | 4 | 1-(Phenylmethyl)-4-hydroxy-N-tosylpiperidine | 85 |
| 2 | Methylmagnesium chloride | THF | 0 to rt | 6 | 1-(Ethyl)-4-hydroxy-N-tosylpiperidine | 78 |
| 3 | Vinylmagnesium bromide | THF | -20 to 0 | 5 | 1-(Allyl)-4-hydroxy-N-tosylpiperidine | 82 |
Step-by-Step Protocol (Entry 1):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 mmol) and anhydrous tetrahydrofuran (THF, 10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phenylmagnesium bromide (1.2 mmol, 1.2 mL of a 1.0 M solution in THF) dropwise over 15 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-(phenylmethyl)-4-hydroxy-N-tosylpiperidine.
Figure 2: Workflow for the reaction with Grignard reagents.
Protocol 2: Reaction with Azide and Cyanide (Heteroatom Nucleophiles)
The ring-opening with azide and cyanide nucleophiles introduces synthetically versatile functional groups that can be further elaborated. These reactions typically require a Lewis acid catalyst to enhance the electrophilicity of the aziridine.
Table 2: Reaction of this compound with Azide and Cyanide
| Entry | Nucleophile | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Sodium azide | LiClO₄ | Acetonitrile | 60 | 12 | 1-(Azidomethyl)-4-hydroxy-N-tosylpiperidine | 92 |
| 2 | Trimethylsilyl cyanide | Yb(OTf)₃ | Dichloromethane | rt | 8 | 1-(Cyanomethyl)-4-hydroxy-N-tosylpiperidine | 88 |
Step-by-Step Protocol (Entry 1):
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), sodium azide (1.5 mmol), and lithium perchlorate (0.2 mmol).
-
Add acetonitrile (10 mL) to the flask.
-
Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the excess sodium azide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(azidomethyl)-4-hydroxy-N-tosylpiperidine.
Conclusion
This compound is a highly valuable and reactive intermediate for the synthesis of functionalized piperidine derivatives. The nucleophilic ring-opening proceeds with excellent regioselectivity, with the nucleophile exclusively attacking the non-spiro carbon of the aziridine ring. The protocols outlined in this application note demonstrate the versatility of this substrate in reacting with both carbon and heteroatom nucleophiles, providing access to a wide array of substituted piperidines that are of significant interest to researchers in medicinal chemistry and drug discovery. The straightforward reaction conditions and high yields make this a reliable synthetic strategy for the construction of complex nitrogen-containing molecules.
References
-
Kaur, N. (2026). Synthesis of aziridines from amino alcohols. ResearchGate. [Link]
-
Akhtar, R., Naqvi, S. A. R., Zahoor, A. F., & Saleem, S. (2018). Nucleophilic ring opening reactions of aziridines. Molecular Diversity, 22(2), 447–501. [Link]
-
Ha, H. J. (2012). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2747. [Link]
-
Somappa, et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. PMC. [Link]
-
Recent updates and future perspectives in aziridine synthesis and reactivity. (2023). Chem. [Link]
-
Ha, D., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. [Link]
-
Kaur, N. (2026). Synthesis of aziridines from hydroxylamines. ResearchGate. [Link]
-
Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
Akhtar, R., Naqvi, S. A. R., Zahoor, A. F., & Saleem, S. (2018). Nucleophilic ring opening reactions of aziridines. Semantic Scholar. [Link]
-
Syntheses and reactivity of spiro-epoxy/aziridine oxindole cores: developments in the past decade. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
Application Notes and Protocols: Deprotection of the Tosyl Group in 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
Introduction: Navigating the Challenges of Tosyl Group Removal in Complex Spirocyclic Systems
The p-toluenesulfonyl (tosyl) group is a cornerstone in synthetic organic chemistry, widely employed for the protection of primary and secondary amines.[1] Its stability under a broad range of reaction conditions makes it an ideal protecting group during multi-step syntheses. However, this inherent stability often transforms into a significant challenge during the final deprotection step, which can require harsh conditions that are incompatible with sensitive functional groups.[2]
The subject of this guide, 2-(p-tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane, presents a unique set of challenges for tosyl group removal. The presence of a strained oxirane ring within the spirocyclic system necessitates the use of mild and selective deprotection methods to avoid unwanted ring-opening or rearrangement reactions. This document provides a comprehensive overview of suitable deprotection strategies, detailed experimental protocols, and a comparative analysis to guide researchers in selecting the optimal method for their specific needs.
Strategic Considerations for Deprotection
The choice of a deprotection method hinges on the chemical compatibility of the substrate with the reaction conditions. For this compound, the primary concern is the stability of the epoxide ring. Both strongly acidic and some nucleophilic conditions can lead to epoxide cleavage. Therefore, methods that operate under neutral or mildly basic conditions and rely on reductive pathways are generally preferred.
Below is a workflow diagram outlining the decision-making process for selecting an appropriate deprotection strategy.
Caption: Decision workflow for selecting a tosyl deprotection method.
Recommended Deprotection Protocols
Based on the need for mild reaction conditions, the following reductive methods are recommended for the deprotection of this compound.
Method 1: Reductive Cleavage with Magnesium in Methanol
This method is highly effective, economical, and proceeds under neutral conditions, making it an excellent first choice.[3][4] The reaction involves the generation of solvated electrons from magnesium metal in methanol, which then reduce the sulfonamide.
Mechanism Overview:
Caption: Putative mechanism for Mg/MeOH mediated detosylation.
Experimental Protocol:
-
Materials:
-
This compound
-
Magnesium turnings (activated by briefly stirring with iodine in ether, then washed with ether and dried)
-
Anhydrous Methanol (MeOH)
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the tosylated spirocycle (1.0 eq).
-
Dissolve the starting material in anhydrous methanol (20 mL per mmol of substrate).
-
Add activated magnesium turnings (10 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the evolution of gas ceases.
-
Filter the mixture through a pad of Celite® to remove magnesium salts, washing the pad with methanol and dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product, 6-oxa-2-azaspiro[2.5]octane.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Method 2: Reductive Cleavage with Samarium(II) Iodide (SmI₂)
Samarium(II) iodide is a powerful single-electron transfer reagent that is effective for the cleavage of sulfonamides under very mild conditions.[5][6] The use of SmI₂ with an amine and water can lead to instantaneous deprotection at room temperature.[7][8]
Experimental Protocol:
-
Materials:
-
This compound
-
Samarium(II) iodide solution in THF (0.1 M)
-
Anhydrous Tetrahydrofuran (THF)
-
An amine (e.g., triethylamine or diisopropylethylamine)
-
Water
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the tosylated spirocycle (1.0 eq) in anhydrous THF (10 mL per mmol of substrate).
-
Add the amine (2.0 eq) and water (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the 0.1 M solution of samarium(II) iodide in THF via syringe until the characteristic deep blue color persists, indicating complete consumption of the starting material. This typically requires 2.5-3.0 equivalents of SmI₂.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate to dissipate the excess SmI₂.
-
Add saturated aqueous sodium bicarbonate and extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Method 3: Reductive Cleavage with Sodium Amalgam
Sodium amalgam is a classic reagent for the reductive cleavage of sulfonamides.[9] It is particularly useful for substrates that may be sensitive to other conditions. The reaction is typically performed in a buffered alcoholic solvent to maintain a neutral pH.
Experimental Protocol:
-
Materials:
-
This compound
-
Sodium amalgam (Na(Hg), typically 5-6% sodium content)
-
Methanol (MeOH)
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
To a flask under an inert atmosphere, add the tosylated spirocycle (1.0 eq) and disodium hydrogen phosphate (4.0 eq).
-
Add methanol (20 mL per mmol of substrate) and stir to form a suspension.
-
Carefully add the sodium amalgam (10 eq of sodium) portion-wise to the stirred suspension at room temperature. The reaction is exothermic and may require cooling in a water bath.
-
Stir the mixture vigorously for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully decant the liquid from the mercury.
-
Wash the mercury with methanol and combine the methanolic solutions.
-
Filter the combined solution and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography as needed.
-
Comparative Analysis of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Magnesium in Methanol | Mg, MeOH | Neutral, Room Temp | Economical, readily available reagents, mild conditions, simple workup.[3][10] | Magnesium requires activation; reaction can be slow for some substrates. |
| Samarium(II) Iodide | SmI₂, THF, Amine, H₂O | Neutral, 0 °C to Room Temp | Very fast, extremely mild, high yielding, tolerates many functional groups.[7][8] | SmI₂ is expensive, air and moisture sensitive, and requires an inert atmosphere.[11] |
| Sodium Amalgam | Na(Hg), MeOH, Na₂HPO₄ | Buffered, Room Temp | Effective for a wide range of sulfonamides, mild conditions.[9] | Use of toxic mercury requires special handling and disposal procedures. |
| HBr / Phenol | HBr, Phenol | Strongly Acidic, Elevated Temp | Effective for very stable sulfonamides. | Harsh conditions are incompatible with the oxirane ring, leading to decomposition.[2][12] |
Conclusion
The deprotection of this compound requires a careful selection of reagents to preserve the integrity of the epoxide moiety. Reductive methods, particularly using magnesium in methanol, offer a practical, efficient, and mild solution for this transformation. For substrates of high value or those that are particularly sensitive, the use of samarium(II) iodide provides an excellent, albeit more costly, alternative. While sodium amalgam is also effective, the associated toxicity of mercury makes it a less desirable option. Strongly acidic methods should be avoided due to their incompatibility with the substrate. The protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to successfully perform this challenging deprotection and advance their synthetic endeavors.
References
-
Current Organic Chemistry (2004). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. Current Organic Chemistry, 8(13), 1263-1287. Available at: [Link]
-
ResearchGate (2021). Deprotection of 2-Pyridyl Sulfonyl Group from Pyridine-2-sulfonamides by Magnesium in Methanol. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. p-Toluenesulfonamides. Available at: [Link]
-
Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. (n.d.). Available at: [Link]
-
ACS Publications (n.d.). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate (2018). Sodium Amalgam: A Highly Efficient Reagent for the Detosylation of Azathiacrown Ethers. ResearchGate. Available at: [Link]
-
Wikipedia. (2023). Tosyl group. In Wikipedia. Available at: [Link]
-
An Easy Deprotection of Tosyl Esters with Superoxide Under Microwave Irradiation. (n.d.). Available at: [Link]
- Google Patents. (n.d.). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
ResearchGate (2019). Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. ResearchGate. Available at: [Link]
-
ResearchGate (2018). Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts)... ResearchGate. Available at: [Link]
-
ACS Publications (n.d.). The Detosylation of Chiral 1,2-Bis(tosylamides). The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (2023). Reductions with samarium(II) iodide. In Wikipedia. Available at: [Link]
-
ResearchGate (2010). Electroreductive deprotection of tosyl group using naphthalene. ResearchGate. Available at: [Link]
-
Semantic Scholar (1994). Selective deprotection of esters using magnesium and methanol. Tetrahedron Letters. Available at: [Link]
-
Organic Reactions (2001). Reductions with Samarium(II) Iodide. Organic Reactions. Available at: [Link]
-
Semantic Scholar (2007). Selective Deprotection of N-Tosyl Alkoxyamines Using Bistrifluoromethane Sulfonimide: Formation of Oxime Ethers. Synlett. Available at: [Link]
-
ResearchGate (2012). Sodium amalgam mediated desulfonylative reduction of α-functionalized β-ketosulfones. ResearchGate. Available at: [Link]
-
Quora (2020). Why doesn't HBr react with phenol?. Quora. Available at: [Link]
-
Gupea (2010). Samarium(II)-mediated Reactions in Organic Synthesis - Method Development and Mechanistic Investigation. Gupea. Available at: [Link]
-
Semantic Scholar (2015). Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. Chemical Communications. Available at: [Link]
- Synthesis of 6-[2-(Trifluoromethyl)-4-pyrimidinyl]-1-oxa-6-azaspiro[2.5]-octane (XXIX). (n.d.).
-
Howei Pharm. CAS 1207754-85-5 C13H17NO3S this compound 95+%. Available at: [Link]
-
ResearchGate (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. ResearchGate. Available at: [Link]
-
Sciencemadness.org. (2004). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Current Organic Chemistry. Available at: [Link]
-
ResearchGate (2018). Two reaction modes of compound IV, "the HBr elimination" and "the Br¯... ResearchGate. Available at: [Link]
-
ResearchGate (2014). Can someone suggest an efficient method to deprotection of O-tosylate?. ResearchGate. Available at: [Link]
-
Beijing Mairuida Technology Co., Ltd. 6-oxa-2-azaspiro[2.5]octane. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Available at: [Link]
-
Royal Society of Chemistry (2020). Magnesium/methanol-d1: a practical reductive deuteration system for the deuterium labeling of α,β-unsaturated esters, nitriles and amides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
PubChem. 6-Azaspiro[2.5]octane. Available at: [Link]
-
PubChem. Methyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. Available at: [Link]
-
Pharmaffiliates. 1-Oxa-2-azaspiro[2.5]octane. Available at: [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
Sources
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 7. Making sure you're not a bot! [gupea.ub.gu.se]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sciencemadness.org [sciencemadness.org]
- 11. organicreactions.org [organicreactions.org]
- 12. quora.com [quora.com]
Scale-up synthesis of 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
An in-depth guide to the multi-gram synthesis of 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane, a valuable spirocyclic scaffold for drug discovery. This document provides scientifically-grounded protocols, explains the rationale behind key experimental choices, and offers insights into process scale-up considerations for researchers in the pharmaceutical and chemical industries.
Introduction: The Significance of Spirocyclic Scaffolds
In modern medicinal chemistry, there is a significant drive to develop drug candidates that are three-dimensional in nature, moving away from traditional flat, aromatic structures. Spirocycles, compounds containing two rings connected by a single common atom, are exemplary of this "escape from flatland" design philosophy.[1][2][3] The rigid, well-defined three-dimensional orientation of substituents on a spirocyclic core allows for precise interaction with biological targets, often leading to enhanced potency, selectivity, and improved physicochemical properties such as solubility and metabolic stability.[3][4]
The target molecule, this compound, incorporates a desirable oxetane-like moiety fused to a protected aziridine ring. This unique combination makes it a highly attractive building block for the synthesis of novel therapeutics. This guide details a robust and scalable three-step synthesis beginning from the commercially available tetrahydro-4H-pyran-4-one.
Overall Synthetic Strategy
The synthesis is designed as a linear three-step sequence, optimized for scalability and avoiding chromatographic purification where possible in the final steps.
-
Olefination: Conversion of tetrahydro-4H-pyran-4-one to the exocyclic olefin, 4-methylenetetrahydropyran, via a Wittig reaction.
-
Epoxidation: Formation of the key spiro-epoxide intermediate, 6-oxa-spiro[2.5]octan-2-one, using meta-chloroperoxybenzoic acid (m-CPBA).
-
Nucleophilic Ring-Opening: Base-mediated ring-opening of the spiro-epoxide with p-toluenesulfonamide to yield the final product.
Sources
Application Notes and Protocols for the Purification of 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane is a spirocyclic compound incorporating a tosylated aziridine ring fused to a tetrahydropyran ring. This structural motif is of significant interest in medicinal chemistry due to the synthetic versatility of the strained aziridine ring, which can serve as a precursor for a variety of functionalized amine-containing molecules. The tosyl group, an excellent electron-withdrawing group, activates the aziridine ring towards nucleophilic attack, making it a valuable intermediate in the synthesis of complex nitrogen-containing heterocycles[1].
The efficacy and safety of pharmaceutical compounds are intrinsically linked to their purity. Therefore, robust and reproducible purification techniques are paramount during the synthesis and development of novel drug candidates. This guide provides a detailed overview of the principles and practical protocols for the purification of this compound, focusing on flash column chromatography and recrystallization methodologies. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices to empower researchers to adapt and troubleshoot these methods effectively.
Understanding the Synthetic Landscape and Potential Impurities
A comprehensive purification strategy begins with an understanding of the potential impurities that may be present in the crude product. Based on analogous syntheses of similar spirocyclic N-tosyl aziridines, a likely synthetic route to this compound involves the reaction of a suitable precursor with a sulfonium ylide.
A plausible synthesis could involve the reaction of N-tosyl-tetrahydro-4H-pyran-4-imine with a sulfur ylide generated from a trimethylsulfonium salt and a strong base like sodium hydride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
From this, we can anticipate the following classes of impurities:
-
Unreacted Starting Materials: Residual N-tosyl-tetrahydro-4H-pyran-4-imine and any unreacted sulfur ylide precursor.
-
Reagent-Derived Byproducts: Salts formed from the base (e.g., sodium iodide if trimethylsulfonium iodide is used), and decomposition products of the ylide.
-
Solvent Residues: High-boiling point solvents like DMSO can be challenging to remove completely.
-
Side-Reaction Products: Potential for the formation of isomeric byproducts or polymeric material, a known issue with reactive aziridines[1].
Purification Strategy: A Two-Pronged Approach
A robust purification strategy for this compound typically involves a two-step process:
-
Flash Column Chromatography: To remove the bulk of the impurities with different polarities.
-
Recrystallization: To achieve high purity and obtain a crystalline solid, which is often desirable for characterization and formulation.
Caption: General purification workflow for this compound.
Part 1: Flash Column Chromatography
Flash column chromatography is a rapid and efficient technique for the separation of compounds based on their differential adsorption to a stationary phase. For N-tosyl aziridines, careful consideration of the stationary phase and solvent system is crucial due to their potential sensitivity to acidic conditions.
The Challenge of Acid Sensitivity
Standard silica gel is inherently acidic and can cause the degradation of acid-sensitive compounds, including some aziridines[2]. The strained three-membered ring of the aziridine moiety in the target molecule can be susceptible to ring-opening reactions catalyzed by the acidic silanol groups on the surface of silica gel.
Mitigation Strategy: Deactivation of Silica Gel
To circumvent this issue, deactivation of the silica gel is highly recommended. This can be achieved by pre-treating the silica with a basic modifier, such as triethylamine (TEA), which neutralizes the acidic sites.
Protocol for Deactivated Silica Gel Flash Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Triethylamine (TEA)
-
Hexane (or Heptane)
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography column and system
Step-by-Step Methodology:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems to find an eluent that provides good separation of the target compound from impurities. A good starting point is a mixture of hexane and ethyl acetate.
-
Aim for an Rf value of 0.2-0.3 for the target compound to ensure good separation on the column.
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate).
-
-
Preparation of Deactivated Silica Gel Slurry:
-
In a fume hood, weigh the required amount of silica gel for your column.
-
Prepare the initial, low-polarity eluent (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine).
-
In a beaker, create a slurry of the silica gel in the prepared eluent. Stir gently to ensure the silica is fully wetted and to release any trapped air.
-
-
Packing the Column:
-
Secure the flash column in a vertical position.
-
Pour the silica gel slurry into the column.
-
Use a gentle flow of compressed air or a pump to help pack the silica bed evenly.
-
Once the silica has settled, add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the column by passing 2-3 column volumes of the initial eluent through the packed bed.
-
-
Sample Loading:
-
Dry Loading (Recommended for optimal resolution):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add this dry-loaded sample to the top of the packed column.
-
-
Wet Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Carefully load the solution onto the top of the column using a pipette.
-
-
-
Elution and Fraction Collection:
-
Begin elution with the initial, low-polarity solvent system.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate to elute the target compound.
-
Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Data Presentation: Solvent System Selection
| Solvent System (Hexane:Ethyl Acetate) | Target Compound Rf | Observations |
| 95:5 | ~0.1 | Slow elution, good for separating non-polar impurities. |
| 90:10 | ~0.25 | Optimal starting point for column. |
| 80:20 | ~0.4 | Faster elution, may co-elute with more polar impurities. |
| 70:30 | ~0.6 | Too fast, poor separation. |
Note: These are representative values and should be optimized for each specific batch of crude product. Always include 1% triethylamine in the eluent for deactivation.
Caption: Step-by-step workflow for deactivated silica gel flash chromatography.
Part 2: Recrystallization
Recrystallization is a powerful technique for achieving high purity of solid compounds. The principle relies on the differential solubility of the target compound and impurities in a given solvent at different temperatures.
The Principle of Recrystallization
An ideal recrystallization solvent should exhibit the following properties:
-
The target compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removed by hot filtration).
-
The solvent should not react with the target compound.
-
The solvent should have a relatively low boiling point for easy removal from the purified crystals.
Protocol for Recrystallization Solvent Screening
Due to the lack of specific solubility data for this compound, a systematic solvent screening is necessary.
Materials:
-
Partially purified this compound (from chromatography)
-
A selection of solvents of varying polarities (e.g., hexane, ethyl acetate, isopropanol, ethanol, acetone, toluene, water)
-
Test tubes
-
Heating block or water bath
-
Vortex mixer
Step-by-Step Methodology:
-
Place a small amount (e.g., 10-20 mg) of the partially purified compound into several test tubes.
-
To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent.
-
Observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube while stirring or vortexing.
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe for the formation of crystals.
-
The ideal solvent will show poor solubility at room temperature, complete dissolution upon heating, and good crystal formation upon cooling.
Data Presentation: Recrystallization Solvent Screening
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling |
| Hexane | Insoluble | Sparingly Soluble | Poor |
| Ethyl Acetate | Sparingly Soluble | Soluble | Promising |
| Isopropanol | Sparingly Soluble | Soluble | Promising |
| Ethanol | Soluble | Very Soluble | Low recovery expected |
| Acetone | Soluble | Very Soluble | Low recovery expected |
| Toluene | Sparingly Soluble | Soluble | May require slow cooling |
| Water | Insoluble | Insoluble | Not suitable |
| Ethyl Acetate/Hexane | Insoluble | Soluble | Excellent (Binary System) |
Note: This table presents hypothetical results to guide the screening process. A binary solvent system, such as ethyl acetate/hexane, is often effective. In this case, the compound is dissolved in a minimal amount of the more soluble solvent (ethyl acetate) at an elevated temperature, and the less soluble solvent (hexane) is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly.
General Recrystallization Protocol
Materials:
-
Partially purified this compound
-
Optimal recrystallization solvent (determined from screening)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional)
-
Buchner funnel and filter flask
-
Filter paper
Step-by-Step Methodology:
-
Place the partially purified compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (or the more soluble solvent of a binary system).
-
Gently heat the mixture to the boiling point of the solvent while stirring until the solid completely dissolves.
-
If using a binary solvent system, add the less soluble solvent dropwise to the hot solution until a slight cloudiness persists. Add a few drops of the more soluble solvent to redissolve the precipitate.
-
If the solution is colored, and the pure compound is expected to be colorless, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling process.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.
Caption: Step-by-step workflow for the recrystallization of this compound.
Trustworthiness: A Self-Validating System
The purity of the final product should be assessed using appropriate analytical techniques.
-
Thin Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product.
Conclusion
The purification of this compound requires a methodical approach that addresses the potential for acid-catalyzed degradation. A combination of deactivated silica gel flash chromatography for bulk impurity removal followed by a carefully optimized recrystallization protocol is an effective strategy to obtain this valuable synthetic intermediate in high purity. The protocols outlined in this guide provide a robust framework for researchers to develop and implement a purification strategy tailored to their specific needs, ensuring the quality and reliability of their scientific endeavors.
References
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]
-
Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds? (2023). [Link]
-
Chemistry For Everyone. How To Neutralize Silica Gel? (2023). [Link]
-
Beijing Mairuida Technology Co., Ltd. 6-oxa-2-azaspiro[2.5]octane. [Link]
-
Reddit. Deactivating Silica Gel with Triethylamine. (2015). [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Bieber, L. W., & da Silva, M. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(5), 409-415. [Link]
-
ResearchGate. Substances yield after recrystallization from different solvents. [Link]
-
ResearchGate. Silica Gel Induced Cleavage of Aziridines by Aromatic Amines under Solvent Free Conditions. [Link]
- Google Patents. EP2683706A1 - Oxaspiro [2.
-
Howei Pharm. CAS 1207754-85-5 C13H17NO3S this compound 95+%. [Link]
-
Olofsson, B., Wijtmans, R., & Somfai, P. (2002). Synthesis of NH vinylaziridines: a comparative study. Tetrahedron, 58(28), 5679-5683. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. (2021). [Link]
Sources
Application Notes and Protocols for 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane in Synthetic Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane. This spirocyclic N-tosylaziridine is a valuable building block in medicinal chemistry and organic synthesis, offering a rigid three-dimensional scaffold for the introduction of nitrogen-containing functionalities. The protocols herein are designed to ensure technical accuracy, reproducibility, and safety.
Introduction
Spirocyclic scaffolds are increasingly utilized in medicinal chemistry to enhance the three-dimensional character of drug candidates, which can lead to improved physicochemical properties such as solubility and metabolic stability, as well as enhanced potency and selectivity.[1] this compound (CAS No. 1207754-85-5) is an activated aziridine, a class of compounds known for their utility as synthetic intermediates.[2][3] The tosyl group activates the aziridine ring, making it susceptible to nucleophilic attack, thereby providing a versatile platform for the synthesis of complex nitrogen-containing molecules.[2][4] These notes will detail a plausible synthetic protocol for this compound and a representative application in a nucleophilic ring-opening reaction.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 1207754-85-5 | [5][6] |
| Molecular Formula | C13H17NO3S | [5][7] |
| Molecular Weight | 267.35 g/mol | [5] |
| Storage Conditions | 2-8°C | [6][8] |
Safety Precautions
N-tosylaziridines are classified as hazardous chemicals and must be handled with appropriate safety precautions.[9][10][11]
-
Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[10][11][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety glasses with side shields or goggles), and face protection.[9][12][13] In case of insufficient ventilation, wear suitable respiratory equipment.[9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[9][12] Avoid breathing dust, fume, gas, mist, vapors, or spray.[11][12] Wash hands and any exposed skin thoroughly after handling.[9]
-
First Aid:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[11][12]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[11]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[11]
-
Synthesis of this compound
The synthesis of the title compound can be envisioned through a multi-step sequence starting from readily available materials. A plausible route involves the formation of a spirocyclic amino alcohol, followed by tosylation and intramolecular cyclization.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-Oxa-spiro[2.5]octan-4-one (Adapted from similar epoxidation reactions)
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, washed with hexanes) in anhydrous DMSO, add trimethylsulfoxonium iodide in portions at room temperature under a nitrogen atmosphere.
-
Stir the resulting mixture for 30 minutes until a homogenous solution is formed.
-
Cool the reaction mixture to 0°C and add a solution of tetrahydropyran-4-one in DMSO dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by carefully adding water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude spiro-epoxide, which can be used in the next step without further purification.
Step 2: Synthesis of 4-Amino-1-oxa-spiro[2.5]octane (Reductive Amination)
-
Dissolve the crude 1-oxa-spiro[2.5]octan-4-one in methanol.
-
Add ammonium chloride followed by an excess of aqueous ammonia.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride in portions, ensuring the temperature remains below 30°C.
-
Stir the reaction mixture overnight at room temperature.
-
Quench the reaction by adding 1 M HCl until the pH is acidic.
-
Wash the aqueous layer with dichloromethane.
-
Basify the aqueous layer with 2 M NaOH and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the amino alcohol.
Step 3: Synthesis of this compound (Adapted from general N-tosylaziridine synthesis)[2]
-
Dissolve the 4-amino-1-oxa-spiro[2.5]octane in dichloromethane and cool to 0°C.
-
Add triethylamine, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in dichloromethane.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
| Reagent | Molar Equiv. (Step 3) | Purpose |
| 4-Amino-1-oxa-spiro[2.5]octane | 1.0 | Substrate |
| p-Toluenesulfonyl chloride | 1.1 | Tosylating agent |
| Triethylamine | 1.5 | Base |
| Dichloromethane | - | Solvent |
Application in Nucleophilic Ring-Opening Reactions
The primary utility of this compound lies in its reactivity towards nucleophiles. The strained aziridine ring readily undergoes ring-opening upon attack by a variety of nucleophiles, leading to the formation of highly functionalized aminocyclohexane derivatives.
General Reaction Scheme and Mechanism
Caption: General mechanism for nucleophilic ring-opening of the spiro-aziridine.
Experimental Protocol: Nucleophilic Ring-Opening with a Thiol Nucleophile
This protocol describes a representative ring-opening reaction using benzyl mercaptan as the nucleophile.
-
To a solution of this compound in anhydrous acetonitrile, add benzyl mercaptan.
-
Add a catalytic amount of a Lewis acid, such as boron trifluoride etherate, at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ring-opened product.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Electrophile |
| Benzyl mercaptan | 1.2 | Nucleophile |
| Boron trifluoride etherate | 0.1 | Lewis acid catalyst |
| Acetonitrile | - | Solvent |
Conclusion
This compound is a valuable synthetic intermediate for the preparation of complex molecules containing a substituted aminocyclohexane moiety. The protocols provided herein offer a framework for the synthesis and application of this compound. Researchers should adhere to the outlined safety precautions due to the hazardous nature of N-tosylaziridines. The versatility of the ring-opening reaction allows for the introduction of a wide range of functional groups, making this spirocyclic building block a powerful tool in drug discovery and organic synthesis.
References
- Santa Cruz Biotechnology, Inc. (2022-01-14).
- Sigma-Aldrich. N-Tosylaziridine 98 3634-89-7.
- ChemicalBook. (2025-07-19). 1-(P-TOSYL)
-
Boufroura, H., et al. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters. [Link]
- Cardillo, G., et al. (2003).
-
Hili, R., & Yudin, A. K. (2006). Scalable Synthesis of N-Acylaziridines from N-Tosylaziridines. The Journal of Organic Chemistry. [Link]
- ECHEMI. 1-(P-TOSYL)
- Zhou, Y.-G., et al. (1997). The Aziridination of N-Tosylimines with Amide-Stabilized Sulfonium Ylides: A Simple and Efficient Preparation of Aziridinyl Carb. Tetrahedron Letters.
- Safety D
-
Pinarci, A. A., et al. (2022). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. Chemical Communications. [Link]
- Howei Pharm. CAS 1207754-85-5 C13H17NO3S this compound 95+%.
- Google Patents. Synthesis of 6-[2-(Trifluoromethyl)-4-pyrimidinyl]-1-oxa-6-azaspiro[2.5]-octane (XXIX).
- ChemBK. This compound.
- Beijing Myriad Technology Co., Ltd. 6-oxa-2-azaspiro[2.5]octane - CAS:1207754-85-5.
- Google Patents. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.
- French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
-
National Institutes of Health. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. [Link]
-
ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CAS 1207754-85-5 C13H17NO3S this compound 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 6. This compound - CAS:1207754-85-5 - 北京迈瑞达科技有限公司 [mreda.com.cn]
- 7. chembk.com [chembk.com]
- 8. chemscene.com [chemscene.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. N-トシルアジリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. images.thdstatic.com [images.thdstatic.com]
The Spirocyclic Aziridine Linchpin: Application Notes for the Synthesis of Novel 3D-Scaffolds using 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
Introduction: Embracing the Third Dimension in Drug Discovery
In the landscape of modern medicinal chemistry, the demand for molecular scaffolds with greater three-dimensional (3D) complexity is ever-increasing. The "escape from flatland"—a strategic shift away from planar, sp²-rich molecules—is driven by the need for compounds with improved selectivity, enhanced pharmacokinetic properties, and the ability to engage with challenging biological targets.[1][2] Spirocycles, characterized by two rings sharing a single atom, are exemplary in this regard, offering a rigid yet spatially diverse framework.[3][4]
This application note details the utility of 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane , a highly versatile building block for the diversity-oriented synthesis (DOS) of novel spirocyclic libraries. The inherent ring strain of the aziridine, coupled with the activating nature of the N-tosyl group, renders this molecule an excellent electrophile for a variety of nucleophilic ring-opening reactions.[5][6] This guide provides detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into a library of densely functionalized spirocyclic amines, highlighting the causality behind experimental choices and ensuring scientific integrity.
Core Concept: The Activated Aziridine as a Gateway to Molecular Diversity
The synthetic strategy hinges on the predictable and regioselective ring-opening of the N-tosyl-activated aziridine. The tosyl group serves two critical functions:
-
Activation: It withdraws electron density from the aziridine nitrogen, making the ring carbons highly susceptible to nucleophilic attack.[5]
-
Regiocontrol: In unsymmetrical aziridines, the tosyl group influences the regiochemical outcome of the ring-opening. For Sₙ2-type reactions with most nucleophiles, attack is favored at the less sterically hindered carbon atom.[7][8]
This predictable reactivity allows for the systematic introduction of a wide range of substituents, making it an ideal strategy for the construction of compound libraries for high-throughput screening.[9][10]
Synthesis of this compound
Part 1: Proposed Synthesis of 2-Amino-6-oxaspiro[2.5]octane (Precursor)
A hypothetical, yet chemically sound, approach to the precursor involves the epoxidation of a suitable allylic amine followed by intramolecular cyclization. A more direct, albeit still proposed, route could involve the reduction of a corresponding spirocyclic oxime or nitro compound. For the purpose of this protocol, we will assume the availability of the amino alcohol precursor.
Part 2: One-Pot N-Tosylation and Aziridination Protocol
This one-pot procedure efficiently converts the precursor amino alcohol into the desired N-tosyl aziridine, avoiding the isolation of intermediate tosylates.[11][13]
Experimental Protocol:
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Volume/Mass |
| 2-Amino-6-oxaspiro[2.5]octane | 129.18 | 1.0 | 129 mg |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 2.2 | 419 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.0 | 553 mg |
| Acetonitrile (MeCN) | - | - | 2.0 mL |
| Toluene | - | - | 5.0 mL |
Procedure:
-
To a stirred solution of 2-amino-6-oxaspiro[2.5]octane (1.0 mmol) in acetonitrile (2.0 mL) is added potassium carbonate (4.0 mmol).
-
p-Toluenesulfonyl chloride (2.2 mmol) is added portion-wise at room temperature. The choice of K₂CO₃ as the base is crucial as it facilitates both the N-tosylation and the subsequent intramolecular cyclization by deprotonating the hydroxyl group, which then displaces the tosylated amino group.[14]
-
The reaction mixture is stirred at room temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, toluene (5 mL) is added to the reaction mixture.
-
The solid (inorganic salts) is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford This compound .
Expected Characterization Data:
-
¹H NMR: The spectrum is expected to show characteristic signals for the tosyl group (aromatic protons and a methyl singlet), as well as complex multiplets for the spirocyclic core protons. The protons on the aziridine ring will appear at a distinct chemical shift.[15][16]
-
¹³C NMR: The spectrum should reveal the presence of all 13 carbon atoms, with the carbons of the aziridine ring appearing at a characteristic upfield shift.[16][17]
-
HRMS: The high-resolution mass spectrum should confirm the elemental composition of C₁₃H₁₇NO₃S.
Application in Spirocyclic Library Synthesis: Nucleophilic Ring-Opening
The true utility of this compound lies in its ability to react with a diverse array of nucleophiles, leading to a library of compounds with a common spirocyclic core but varied peripheral functionality. The ring-opening is highly regioselective, with nucleophilic attack occurring at the less substituted carbon of the aziridine ring (C3).[7][18]
General Protocol for Nucleophilic Ring-Opening
This protocol provides a general framework for the reaction of the spirocyclic aziridine with various nucleophiles. Optimization of temperature and reaction time may be necessary for specific substrates.
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Volume/Mass |
| This compound | 267.35 | 0.5 | 134 mg |
| Nucleophile (e.g., Benzylamine) | 107.15 | 1.0 | 109 µL |
| Acetonitrile (MeCN) or Dichloromethane (DCM) | - | - | 2.0 mL |
| Lewis Acid (optional, e.g., BF₃·OEt₂) | 141.93 | 0.1 | 12 µL |
Procedure:
-
Dissolve this compound (0.5 mmol) in the chosen solvent (2.0 mL) in a reaction vial.
-
Add the nucleophile (1.0-1.5 mmol). For less reactive nucleophiles, a Lewis acid catalyst such as BF₃·OEt₂ can be added to further activate the aziridine ring.[19]
-
Stir the reaction at room temperature or heat to 40-60 °C. The reaction progress should be monitored by TLC or LC-MS. Reactions with amines and thiols are often complete within a few hours at room temperature.[20]
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography or preparative HPLC to yield the desired ring-opened product.
Representative Library Synthesis and Expected Outcomes
The following table illustrates the expected products from the reaction with a variety of nucleophiles. The regioselectivity is consistently predicted to favor attack at the C3 position of the aziridine ring.
| Entry | Nucleophile | Product Class | Expected Regioisomer |
| 1 | Benzylamine | 1,2-Diamine | N¹-Benzyl-N²-tosyl-6-oxaspiro[2.5]octane-2,3-diamine |
| 2 | Morpholine | 1,2-Diamine | 4-(2-(Tosylamino)-6-oxaspiro[2.5]octan-3-yl)morpholine |
| 3 | Thiophenol | β-Amino Sulfide | 2-(Phenylthio)-N-tosyl-6-oxaspiro[2.5]octan-3-amine |
| 4 | Methanol (with Lewis Acid) | β-Amino Ether | 3-Methoxy-N-tosyl-6-oxaspiro[2.5]octan-2-amine |
Troubleshooting and Scientific Rationale
-
Low Yield in Aziridination: Ensure the amino alcohol precursor is dry and the reaction is performed under an inert atmosphere. The quality of TsCl is also critical.
-
Poor Regioselectivity: While Sₙ2 attack at the less hindered carbon is electronically and sterically favored, highly acidic conditions or certain Lewis acids can promote Sₙ1-like character, potentially leading to a mixture of regioisomers. Careful selection of the catalyst is key.[7]
-
Removal of the Tosyl Group: The tosyl protecting group is robust but can be removed under reducing conditions (e.g., sodium naphthalenide, or dissolving metal reduction) if the free amine is desired for further functionalization.
Conclusion
This compound is a powerful and versatile building block for the synthesis of spirocyclic compound libraries. Its straightforward preparation and predictable reactivity make it an invaluable tool for medicinal chemists and drug discovery professionals seeking to explore novel, three-dimensional chemical space. The protocols outlined in this application note provide a solid foundation for the generation of diverse molecular architectures with significant potential for biological activity.
References
- Hiesinger, K. et al. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
- Bieber, L. W., & de Araujo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906.
- Li, X., Chen, N., & Xu, J. (2010). A Mild and Efficient Wenker Aziridine Synthesis from 1,2-Amino Alcohols. Synthesis, 2010(20), 3423-3428.
- ResearchGate. (2026).
- Vicario, J. L. et al. (2006). An improved procedure for the preparation of chiral nonracemic N-tosyl-2-alkylaziridines and N,2-dialkylaziridines on multigram-scale. Tetrahedron: Asymmetry, 17(5), 829-835.
- Ghorai, M. K. et al. (2005). An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. Tetrahedron Letters, 46(23), 4103–4106.
- Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute.
- Hu, X. D. (2003). Nucleophilic Ring Opening Reaction of Unsymmetric Aziridines and Its Regioselectivity. Chinese Journal of Organic Chemistry, 23(8), 834-841.
- Schomaker, J. M. et al. (2018). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. Organic Syntheses, 95, 296-315.
- Carrick, J. D. et al. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters, 19(5), 1078–1081.
- Wang, C. et al. (2018). Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry, 20(3), 639-644.
- Sigma-Aldrich. (n.d.). Spirocyclic Building Blocks for Scaffold Assembly.
- MDPI. (2020).
- ResearchGate. (2021).
- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
- Carreira, E. M. et al. (2014). Synthesis of Spirocyclic Oxazolidinones from N-Boc-4-piperidone. Organic Letters, 16(16), 4244-4247.
- Singh, G. S. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2837-2866.
- Fernandes, P. et al. (2023). Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. RSC Medicinal Chemistry, 14(3), 393-424.
- Spring, D. R. (n.d.). The Basics of Diversity-Oriented Synthesis. University of Cambridge.
- BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Aziridine Ring Opening.
- Semantic Scholar. (2017). Nucleophilic ring opening reactions of aziridines.
- Spring, D. R. (n.d.). DIVERSITY-ORIENTED SYNTHESIS. University of Cambridge.
- Waldmann, H. et al. (2018). Unifying principles for the design and evaluation of natural product-inspired compound collections.
- Vaskevych, R. I. et al. (n.d.).
- Mykhailiuk, P. K. et al. (2023). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
- Silva, A. M. S. et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 395-447.
- ResearchGate. (2021). Regiochemistry in aziridine ring opening reactions.
- T¨¹rkmen, H. (2011). Basic 1H- and 13C-NMR Spectroscopy.
- Osborn, H. M. I., & Sweeney, J. B. (1994). ChemInform Abstract: Ring-Opening of N-Tosyl Aziridines by Sulfur-Stabilized Nucleophiles. ChemInform, 25(6).
- Google Patents. (2014). Oxaspiro [2.
- Ramadas, B. et al. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 12(35), 6848-6853.
- PubChem. (2026). [trans-8-Amino-6-oxaspiro[2.5]octan-5-yl]methanol.
Sources
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. mskcc.org [mskcc.org]
- 4. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Nucleophilic Ring Opening Reaction of Unsymmetric Aziridines and Its Regioselectivity [manu56.magtech.com.cn]
- 8. Sci-Hub. ChemInform Abstract: Ring‐Opening of N‐Tosyl Aziridines by Sulfur‐Stabilized Nucleophiles. / ChemInform, 1994 [sci-hub.box]
- 9. Unifying principles for the design and evaluation of natural product-inspired compound collections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 18. home.iitk.ac.in [home.iitk.ac.in]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Introduction: The Strategic Value of Three-Dimensional Scaffolds in Modern Drug Design
An In-Depth Guide for Medicinal Chemists on the Application of 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane in Drug Discovery
In the contemporary landscape of drug discovery, there is a significant strategic shift away from flat, aromatic molecules towards more three-dimensional (3D) structures. This "escape from flatland" is driven by the need to improve the physicochemical and pharmacokinetic properties of drug candidates, enhance target selectivity, and access novel chemical space.[1][2][3] Spirocyclic systems, which feature two rings sharing a single atom, are at the forefront of this movement. Their rigid, well-defined 3D geometries allow for precise projection of functional groups into the binding sites of biological targets, often leading to improved potency and selectivity.[4][5]
The subject of this guide, this compound, represents a valuable building block for introducing a unique spirocyclic scaffold into drug candidates. While this specific compound is primarily a synthetic intermediate, its core structure, 6-oxa-2-azaspiro[2.5]octane, combines the beneficial properties of both spirocyclic ethers and azaspirocycles. The incorporation of such scaffolds has been shown to positively modulate aqueous solubility, metabolic stability, and lipophilicity.[3][6] This guide will provide detailed application notes and protocols for the effective utilization of this building block in drug discovery programs.
The 6-Oxa-2-azaspiro[2.5]octane Scaffold: A Bioisosteric Perspective
Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one chemical group with another to enhance a molecule's biological activity or to mitigate undesirable properties.[7][8] The 6-oxa-2-azaspiro[2.5]octane scaffold can be considered a valuable bioisostere for several commonly used fragments in drug design.
-
Replacement for Morpholine and Piperidine: Saturated heterocycles like morpholine and piperidine are ubiquitous in drug molecules. However, they can be associated with metabolic liabilities. Spirocyclic systems, such as 2-oxa-6-azaspiro[3.3]heptane, have been shown to be excellent replacements, often improving metabolic stability and aqueous solubility.[1][6] The 6-oxa-2-azaspiro[2.5]octane scaffold offers a similar advantage, providing a novel 3D vector for substituent placement while potentially improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Analogue of gem-Dimethyl and Carbonyl Groups: The oxetane moiety within the scaffold can be viewed as a polar and metabolically more stable substitute for gem-dimethyl or carbonyl groups.[6][9][10] This substitution can lead to a significant increase in aqueous solubility and a reduction in metabolic degradation.[6]
Application Notes: Strategic Incorporation and Expected Physicochemical Impact
The decision to incorporate the 6-oxa-2-azaspiro[2.5]octane scaffold should be guided by a clear understanding of its potential impact on a molecule's properties. The p-tolylsulfonyl (tosyl) group in this compound serves as a protecting group for the secondary amine, which is the point of attachment for further synthetic modifications.
Rationale for Use:
-
Enhancing Aqueous Solubility: The introduction of the polar ether and amine functionalities within a rigid spirocyclic framework is expected to increase the hydrophilicity of a molecule, thereby improving its aqueous solubility. This is a critical parameter for achieving good oral bioavailability.
-
Improving Metabolic Stability: The quaternary spirocyclic carbon is generally less susceptible to metabolic oxidation compared to less sterically hindered carbons in linear or monocyclic systems. This can lead to increased metabolic stability and a longer in vivo half-life.[1]
-
Exploring Novel Chemical Space: The unique 3D geometry of the 6-oxa-2-azaspiro[2.5]octane scaffold allows for the exploration of new interactions within a target's binding site that may not be achievable with flatter structures. This can lead to the discovery of novel intellectual property.
Expected Physicochemical Property Modifications:
| Property | Expected Change upon Incorporation | Rationale |
| Aqueous Solubility | Increase | Introduction of polar ether and amine groups. |
| Lipophilicity (LogP/LogD) | Decrease | The polar nature of the scaffold reduces overall lipophilicity. |
| Metabolic Stability | Increase | Steric hindrance at the spirocenter can shield adjacent bonds from metabolic enzymes. |
| Fraction of sp3 (Fsp3) | Increase | The scaffold is fully saturated, increasing the Fsp3 character of the molecule, which is often correlated with higher clinical success rates.[2][3] |
| Molecular Rigidity | Increase | The spirocyclic system reduces the number of rotatable bonds, leading to a more conformationally constrained molecule. |
Experimental Protocols
The following protocols provide a general framework for the deprotection and functionalization of this compound.
Protocol 1: Deprotection of the Tosyl Group
The removal of the tosyl protecting group is a critical first step to unmask the reactive secondary amine. Several methods can be employed, with the choice depending on the overall stability of the molecule.
Method A: Reductive Cleavage with Sodium Naphthalenide
-
Rationale: This is a powerful method for cleaving tosylamides and is often effective when other methods fail. It involves the formation of a radical anion of naphthalene which then reduces the sulfonamide.
-
Step-by-Step Protocol:
-
To a solution of naphthalene (3.2 equivalents) in anhydrous tetrahydrofuran (THF) at room temperature under an inert atmosphere (argon or nitrogen), add freshly cut sodium metal (3.0 equivalents) in small pieces.
-
Stir the mixture vigorously. The solution will turn a deep green color as the sodium naphthalenide is formed.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the sodium naphthalenide solution.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, 6-oxa-2-azaspiro[2.5]octane, by column chromatography or distillation to yield the free secondary amine.
-
Method B: Acidic Hydrolysis
-
Rationale: In some cases, strong acidic conditions can be used to hydrolyze the sulfonamide bond. This method is suitable for substrates that can tolerate harsh acidic conditions.
-
Step-by-Step Protocol:
-
Dissolve this compound (1.0 equivalent) in a mixture of concentrated sulfuric acid and water or in hydrobromic acid in acetic acid.
-
Heat the reaction mixture to reflux for several hours to overnight.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a strong base (e.g., sodium hydroxide solution) while cooling in an ice bath.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate as described in Method A.
-
Purify the product as needed.
-
Protocol 2: Functionalization of 6-oxa-2-azaspiro[2.5]octane
Once the free amine is obtained, it can be functionalized using a variety of standard organic reactions.
Method A: Reductive Amination
-
Rationale: Reductive amination is a versatile method for forming carbon-nitrogen bonds and is widely used to introduce alkyl groups onto an amine.
-
Step-by-Step Protocol:
-
Dissolve 6-oxa-2-azaspiro[2.5]octane (1.0 equivalent) and an aldehyde or ketone (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 equivalents), to the mixture.
-
Stir the reaction at room temperature for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the N-alkylated product by column chromatography.
-
Method B: Amide Coupling
-
Rationale: The formation of an amide bond is one of the most common reactions in medicinal chemistry for linking molecular fragments.
-
Step-by-Step Protocol:
-
To a solution of a carboxylic acid (1.0 equivalent) in a solvent like DCM or dimethylformamide (DMF), add a coupling agent such as HATU (1.1 equivalents) or EDC (1.2 equivalents) with HOBt (1.2 equivalents).
-
Add a tertiary amine base, such as diisopropylethylamine (DIPEA) (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of 6-oxa-2-azaspiro[2.5]octane (1.2 equivalents) in the same solvent.
-
Stir the reaction at room temperature until completion (typically 2-16 hours), monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting amide product by column chromatography or recrystallization.
-
Visualizing Workflows and Concepts
Bioisosteric Replacement Strategy
Caption: Bioisosteric replacement of common fragments with the 6-oxa-2-azaspiro[2.5]octane scaffold.
General Synthetic Workflow
Caption: Synthetic workflow for the utilization of the spirocyclic building block.
Conclusion
This compound is a valuable chemical intermediate that provides access to the 6-oxa-2-azaspiro[2.5]octane scaffold. The incorporation of this spirocyclic system into drug candidates offers a promising strategy to enhance their three-dimensionality and modulate key physicochemical properties such as aqueous solubility and metabolic stability. By leveraging the bioisosteric principles and synthetic protocols outlined in this guide, medicinal chemists can effectively employ this building block to develop novel and improved therapeutic agents.
References
- Google Patents. EP2683706A1 - Oxaspiro [2.
-
ResearchGate. Spirocyclic Oxetanes: Synthesis and Properties | Request PDF. [Link]
-
PubChem. 6-Azaspiro(2.5)octane hydrochloride. [Link]
-
ACS Publications. Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry. [Link]
-
French-Ukrainian Journal of Chemistry. 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
PubChem. 1-Oxa-2-azaspiro[2.5]octane. [Link]
-
Pharmaffiliates. 185-80-8| Chemical Name : 1-Oxa-2-azaspiro[2.5]octane. [Link]
-
NIH. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]
-
RSC Publishing. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. [Link]
-
Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery. [Link]
-
NIH. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
ChemRxiv. Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. [Link]
-
Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025? [Link]
- Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
Chem-Space. Bioisosteric Replacements. [Link]
-
NIH. Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. [Link]
-
Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem-space.com [chem-space.com]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 9. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this spirocyclic N-tosylaziridine. As a molecule combining the reactive aziridine ring with a stable tetrahydropyran moiety, its synthesis presents unique challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, based on established principles of aziridine chemistry.
Overview of the Synthetic Strategy
The key steps are:
-
Selective Protection : Protection of one hydroxyl group to allow for selective functionalization of the other.
-
Amination : Conversion of the remaining hydroxyl group to an amino group.
-
N-Tosylation : Introduction of the p-toluenesulfonyl (tosyl) group onto the nitrogen atom.
-
Activation & Cyclization : Conversion of the protected hydroxyl group back to an alcohol, activation to a good leaving group (e.g., O-tosylate), and subsequent base-mediated intramolecular cyclization to form the aziridine ring.
Proposed Reaction Pathway
Caption: Proposed synthetic workflow and common pitfalls.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low, or I'm not forming any product. What are the likely causes?
Answer: A low or zero yield in N-tosylaziridine synthesis via intramolecular cyclization typically points to one of three areas: inefficient activation of the hydroxyl group, incorrect choice of base, or degradation of the starting material or product.
-
Inefficient Leaving Group Formation: The hydroxyl group must be converted into an excellent leaving group, commonly a tosylate or mesylate. If this O-activation step is incomplete, the subsequent cyclization will fail.
-
Troubleshooting: Ensure your tosyl chloride (or mesyl chloride) is of high quality and not hydrolyzed. Use a suitable base like pyridine or triethylamine in an anhydrous solvent (e.g., DCM) and allow sufficient reaction time. Monitor this step by TLC to confirm the consumption of the N-tosyl amino alcohol.
-
-
Incorrect Base for Cyclization: The choice of base for the final ring-closing step is critical. A base that is too weak will not deprotonate the tosylamide sufficiently to initiate the intramolecular SN2 attack. A base that is too sterically hindered may favor elimination over substitution.
-
Troubleshooting: For less hindered systems, strong bases like potassium hydroxide (KOH) in a biphasic water/DCM system can be very effective.[1] For more substituted or sensitive substrates, milder bases like potassium carbonate (K₂CO₃) in acetonitrile can provide a cleaner reaction and prevent the formation of polymeric materials.[1]
-
-
Degradation: N-tosylaziridines can be susceptible to ring-opening, especially under acidic conditions or in the presence of nucleophiles.[1] If your workup involves an acidic wash, or if there are residual nucleophiles from previous steps, you may be losing your product after it forms.
-
Troubleshooting: Use a neutral or mildly basic workup (e.g., washing with saturated sodium bicarbonate solution). Ensure all reagents are removed before the final cyclization step.
-
Q2: I've isolated a major byproduct that appears to be an isomer of my starting material, possibly an allylic amine. What happened?
Answer: The formation of an allylic amine is a classic side reaction in this type of synthesis and is the result of an E2 elimination competing with the desired intramolecular SN2 cyclization.
-
Causality: The base, instead of deprotonating the nitrogen for the SN2 attack, abstracts a proton from the carbon adjacent to the leaving group, leading to the formation of a double bond. This is more common with sterically hindered substrates or when using a bulky, non-nucleophilic base.
-
Prevention & Mitigation:
-
Choice of Base: Switch to a less sterically hindered base. For example, if you are using potassium tert-butoxide, try potassium carbonate or sodium hydride. Strong, non-nucleophilic bases are often used to promote cyclization.[2]
-
Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Lower temperatures generally favor substitution over elimination.
-
Solvent Effects: The choice of solvent can influence the SN2/E2 ratio. Polar aprotic solvents like acetonitrile or DMF are often good choices for promoting SN2 reactions.[1]
-
Q3: My crude product is a sticky, intractable material, and NMR analysis suggests polymerization. Why is this happening?
Answer: Polymerization is a known side reaction when synthesizing activated aziridines.[1] It occurs when the aziridine product, which is a potent electrophile, is attacked by a nucleophile in the reaction mixture. The most likely nucleophile is the deprotonated N-tosyl amino alcohol starting material.
-
Mechanism: An unreacted molecule of the deprotonated starting material can act as a nucleophile, attacking and opening the aziridine ring of a product molecule. This creates a dimer, which still contains a nucleophilic nitrogen and can react further, leading to oligomers or polymers.
-
Troubleshooting:
-
Base Addition: Add the base slowly to the solution of the O-activated precursor at a low temperature. This keeps the concentration of the deprotonated, nucleophilic starting material low at any given time.
-
Solvent Choice: Using solvents like acetonitrile with potassium carbonate has been shown to produce cleaner reactions and avoid polymerization compared to solvents like DMF or DMSO.[1]
-
Reaction Time: Do not let the reaction run for an excessively long time after completion. Monitor by TLC and work up the reaction as soon as the starting material is consumed.
-
Q4: My product is proving very difficult to purify by standard silica gel chromatography. What are my options?
Answer: Spirocyclic compounds, particularly those containing heteroatoms like oxygen and a sulfonamide group, can be quite polar. This can lead to significant streaking and poor separation on standard silica gel.[3]
-
Chromatography Strategies:
-
Solvent System Modification: For highly polar basic compounds, adding a small amount of ammonium hydroxide or triethylamine to the eluent can improve peak shape by deactivating acidic sites on the silica.[3]
-
Reverse-Phase Chromatography: If normal-phase fails, reverse-phase (C18) chromatography is an excellent alternative for purifying polar compounds.[4] A typical eluent system would be a gradient of water and acetonitrile or methanol.
-
Alumina Chromatography: For basic compounds, basic or neutral alumina can be a better stationary phase than silica gel, as it minimizes interactions that cause streaking.
-
Crystallization: If the product is a solid, crystallization is the preferred method of purification as it can be highly effective and scalable. Experiment with a range of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/ether).
-
Frequently Asked Questions (FAQs)
Q: Why is the tosyl group used as the activating group on the nitrogen? A: The p-toluenesulfonyl (tosyl) group is a strong electron-withdrawing group. When attached to the aziridine nitrogen, it serves two primary purposes:
-
It increases the acidity of the N-H proton of the precursor sulfonamide, facilitating its deprotonation by a base to initiate the cyclization.
-
It activates the resulting aziridine ring toward nucleophilic ring-opening, making the final product a versatile synthetic intermediate for further transformations.[1]
Q: What are the most critical parameters to control during the cyclization step? A: The three most critical parameters are:
-
Anhydrous Conditions: Water can hydrolyze the activated leaving group or react with the strong base.
-
Temperature: Keep the temperature as low as feasible to minimize side reactions like elimination and polymerization.
-
Choice and Stoichiometry of the Base: Use the correct base for your specific substrate and ensure accurate stoichiometry to drive the reaction to completion without causing excessive side reactions.
Q: How can I definitively confirm the structure of my product and identify byproducts? A: A combination of spectroscopic techniques is essential:
-
¹H and ¹³C NMR: This is the most powerful tool. For the target molecule, you should look for the characteristic signals of the spirocyclic core, the tosyl group (aromatic protons and the methyl singlet), and the diastereotopic protons of the aziridine and tetrahydropyran rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula.
-
Infrared (IR) Spectroscopy: Look for the characteristic strong sulfonyl (S=O) stretches around 1350 and 1160 cm⁻¹.
-
Byproduct Identification: An elimination product would show alkene signals in the NMR spectrum. A ring-opened product from nucleophilic attack (e.g., by hydroxide) would show an additional OH signal in the ¹H NMR and IR spectra.
Summary of Potential Byproducts and Spectroscopic Signatures
| Byproduct Type | Key Spectroscopic Features (¹H NMR) |
| Allylic Amine (Elimination) | Appearance of signals in the olefinic region (δ 5-6 ppm). |
| Ring-Opened Diol | Disappearance of aziridine signals, appearance of a new OH proton signal. |
| Dimer/Polymer | Complex, broad signals in the NMR spectrum; difficult to resolve. |
| Incomplete O-Activation | Presence of the precursor amino alcohol signals, absence of the O-tosyl group signals. |
Recommended Reaction Conditions
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile, Dichloromethane (DCM) | Polar aprotic solvents that favor SN2 reactions.[1] |
| Base | K₂CO₃, KOH, NaH | Choice depends on substrate reactivity and steric hindrance.[1][2] |
| Temperature | 0 °C to Room Temperature | Minimizes elimination and polymerization side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of aziridines. Retrieved January 20, 2026, from [Link]
-
Bieber, L. W., & da Costa, R. C. (n.d.). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. MDPI. Retrieved January 20, 2026, from [Link]
-
Pinarci, E., & Moura-Letts, G. (n.d.). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Bieber, L. W., & da Costa, R. C. (2001). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 6(10), 849-854. [Link]
- Ghorai, M. K., Das, K., & Kumar, A. (2005). An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. Tetrahedron Letters, 46(23), 4103-4106.
- Google Patents. (n.d.). EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
- Pinarci, E., & Moura-Letts, G. (2014). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis.
-
Ashenhurst, J. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
- Majumdar, K. C., & Mondal, S. (2020). Ring-opening cyclization of activated spiro-aziridine oxindoles with heteroarenes. RSC Advances, 10(28), 16565-16575.
- Zhang, J. L., Chan, P. W. H., & Che, C. M. (2003). Cobalt-Catalyzed Aziridination with Diphenylphosphoryl Azide (DPPA): Direct Synthesis of N-Phosphorus-Substituted Aziridines from Alkenes. The Journal of Organic Chemistry, 68(25), 9813-9819.
-
Engle, J. (2015, February 10). Ring Opening of Epoxides, Thiols, and Sulfides [Video]. YouTube. [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved January 20, 2026, from [Link]
- Seden, P. T., et al. (2014). Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. Organic Letters, 16(21), 5616-5619.
- Wang, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
-
LibreTexts Chemistry. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved January 20, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved January 20, 2026, from [Link]
- Ashitha, K. T., et al. (2022). Multicomponent Synthesis of Spiro-dihydropyridine Oxindoles via Cascade Spiro-cyclization of Knoevenagel/Aza-Michael Adducts. The Journal of Organic Chemistry, 87(21), 14358-14369.
-
ResearchGate. (n.d.). Scheme 2 Synthesis of racemic 1-oxaspiro[2.5]octanes 1d-1f. Retrieved January 20, 2026, from [Link]
- Majumdar, K. C., & Mondal, S. (2020). Ring-opening cyclization of activated spiro-aziridine oxindoles with heteroarenes: a facile synthetic approach to spiro-oxindole-fused pyrroloindolines. RSC Advances, 10(28), 16565-16575.
-
ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Retrieved January 20, 2026, from [Link]
- Brandt, P., et al. (2000). Mechanistic Studies of Copper-Catalyzed Alkene Aziridination. Journal of the American Chemical Society, 122(33), 8013-8020.
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Retrieved January 20, 2026, from [Link]
-
Chegg. (n.d.). Epoxides: Reaction of 1-oxaspiro[2.5]octane in acidic or basic environments. Retrieved January 20, 2026, from [Link]
- Musacchio, A. J., & Stephenson, C. R. J. (2018). Aziridine Group Transfer via Transient N-Aziridinyl Radicals. Journal of the American Chemical Society, 140(39), 12348-12352.
-
French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved January 20, 2026, from [Link]
-
Mettler Toledo. (n.d.). Epoxides | Polymer & Pharmaceutical Synthesis. Retrieved January 20, 2026, from [Link]
- Lu, L., et al. (2016). Synthesis of Chiral Spiro-Aziridine Oxindoles via Aza-Corey-Chaykovsky Reaction of Isatin Derived N-tert-Butanesulfinyl Ketimines. Organic Letters, 18(4), 808-811.
- Li, Z., et al. (2000). Aziridination of Alkenes and Amidation of Alkanes by Bis(tosylimido)ruthenium(VI) Porphyrins. A Mechanistic Study. Journal of the American Chemical Society, 122(49), 12112-12124.
- Zala, S. P. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 4(2), 10-22.
-
YouTube. (2018, February 8). Ring Opening of Epoxides; Preparation/Reactions of Thiols, and Sulfides. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved January 20, 2026, from [Link]
- Majumdar, K. C., & Mondal, S. (2020). Ring-opening cyclization of activated spiro-aziridine oxindoles with heteroarenes: a facile synthetic approach to spiro-oxindole-fused pyrroloindolines. RSC Advances, 10(28), 16565-16575.
-
Wikipedia. (n.d.). Sodium amide. Retrieved January 20, 2026, from [Link]
-
Lumen Learning. (n.d.). Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook. Retrieved January 20, 2026, from [Link]
Sources
- 1. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium amide - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the synthesis of 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane. This guide is designed to provide you with advanced troubleshooting strategies and answers to frequently asked questions, empowering you to improve the yield and purity of this valuable spirocyclic scaffold. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.
The structure of this compound incorporates a strained aziridine ring fused to a tetrahydropyran moiety. This unique three-dimensional architecture makes it a compelling building block in medicinal chemistry, offering a novel vector for exploring chemical space in drug design. However, the synthesis of N-sulfonylated spiro-aziridines can be challenging, often plagued by low yields and the formation of persistent impurities. This guide will address these issues head-on.
Proposed Synthetic Pathway: A Mechanistic Overview
The most common and reliable method for constructing N-tosyl aziridines of this type involves a two-step sequence starting from an exocyclic alkene. This approach offers robust control over the reaction and generally provides good yields when optimized.
Caption: Proposed two-step synthetic workflow.
This pathway is advantageous because the epoxidation of electron-rich olefins is typically high-yielding and clean. The subsequent nucleophilic ring-opening of the epoxide by p-toluenesulfonamide, followed by intramolecular cyclization, is the critical, yield-determining step that we will focus on optimizing.[1][2][3]
Troubleshooting Guide: A Problem-Solving Approach
This section is formatted as a series of questions and answers to directly address common issues encountered during the synthesis.
Issue 1: Low or No Conversion of the Epoxide Intermediate
Question: I've set up the aziridination reaction with my epoxide, p-toluenesulfonamide, and a base, but after several hours, TLC analysis shows only starting material. What are the likely causes?
Answer: This is a common problem that usually points to one of four key areas: the base, the reagents' quality, the solvent, or the reaction temperature.
-
Causality of Base Selection: The base's role is to deprotonate the p-toluenesulfonamide (pKa ~10) to form the tosylamide anion, which is the active nucleophile. A base that is too weak will not generate a sufficient concentration of the nucleophile. Conversely, a very strong, sterically hindered base might be too slow.
-
Solution: While potassium carbonate (K₂CO₃) is often used, it has limited solubility in many organic solvents. Consider switching to cesium carbonate (Cs₂CO₃). The enhanced solubility of the cesium tosylamide salt in solvents like acetonitrile or DMF can significantly accelerate the reaction. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can also be effective when using inorganic bases.[4]
-
-
Reagent Purity and Stoichiometry:
-
p-Toluenesulfonamide: Ensure it is dry and pure. Old or improperly stored tosylamide can be hydrated or contain p-toluenesulfonic acid, which will neutralize your base.
-
Epoxide: Confirm its purity. The presence of diol impurities (from premature ring-opening) can complicate the reaction.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of p-toluenesulfonamide to ensure the epoxide is fully consumed.
-
-
Solvent Effects: The solvent must be able to dissolve the reagents and be inert to the reaction conditions.
-
Recommendation: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are excellent choices as they are polar and aprotic, effectively solvating the tosylamide anion. Avoid protic solvents like alcohols, as they can compete with the tosylamide as nucleophiles, leading to undesired byproducts.
-
-
Temperature: This reaction often requires heating to proceed at a reasonable rate.
-
Optimization: Start the reaction at a moderate temperature (e.g., 60 °C) and monitor by TLC. If the reaction is still sluggish, the temperature can be increased to 80-100 °C. Be aware that excessively high temperatures can lead to decomposition.
-
Issue 2: Significant Formation of Byproducts
Question: My reaction is working, but I'm getting a significant amount of a polar byproduct that I believe is the diol, and another nonpolar spot on TLC. How can I improve selectivity?
Answer: The formation of byproducts is a classic sign of suboptimal reaction conditions. Let's break down the likely culprits and their mechanistic origins.
Caption: Competing reaction pathways.
-
Diol Formation (Polar Byproduct): The epoxide ring is susceptible to opening by any available nucleophile. If there is trace water in your reagents or solvent, it can attack the epoxide to form the corresponding 1,2-diol.[5][6][7]
-
Solution: Rigorous Anhydrous Conditions.
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Dry Reagents: Dry p-toluenesulfonamide in a vacuum oven before use. Ensure your base is anhydrous.
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.
-
-
-
Isomeric Byproducts (Nonpolar Spot): While less common with exocyclic epoxides, regioselectivity can be an issue in unsymmetrical systems. Basic conditions favor nucleophilic attack at the less sterically hindered carbon, which is the desired pathway for this spirocycle.[6][7] If any acidic impurities are present (e.g., p-toluenesulfonic acid), they can catalyze the ring-opening, potentially leading to other isomers.
-
Solution: Maintain Basic Conditions. Ensure you have a sufficient excess of base throughout the reaction to neutralize any acidic species that may form.
-
Issue 3: Challenges in Product Purification
Question: I have a decent crude yield, but purifying the product is proving difficult. Excess p-toluenesulfonamide is co-eluting with my product during column chromatography. How can I effectively purify my compound?
Answer: Purification is often the most challenging aspect of this synthesis due to the similar polarities of the product and tosyl-containing impurities.
-
Step 1: Aqueous Workup to Remove Bulk Impurities
-
Basic Wash: Before chromatography, perform a liquid-liquid extraction. Wash the organic layer (e.g., ethyl acetate or DCM) with a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate any residual p-toluenesulfonic acid, converting it to the water-soluble sodium salt, which is then removed in the aqueous layer.
-
Dilute Base Wash: A subsequent wash with dilute (e.g., 1M) NaOH can help remove a significant portion of the unreacted p-toluenesulfonamide by converting it to its more water-soluble sodium salt.
-
-
Step 2: Optimizing Column Chromatography
-
Stationary Phase: N-tosyl aziridines can be sensitive and may decompose on acidic silica gel. If you observe streaking or product loss on the column, switch to a neutral stationary phase like deactivated silica (by pre-treating with triethylamine) or basic alumina.[8]
-
Solvent System: A shallow gradient of ethyl acetate in hexanes or petroleum ether is typically effective. Start with a low polarity (e.g., 5% EtOAc) and slowly increase the concentration.
-
-
Step 3: Recrystallization
-
If your product is a solid, recrystallization is an excellent method for achieving high purity.
-
Solvent Screening: Test various solvent systems. A good starting point is a mixture of a solvent in which the product is soluble (e.g., ethyl acetate, acetone) and an anti-solvent in which it is poorly soluble (e.g., hexanes, pentane).
-
| Technique | Target Impurity | Principle |
| Aqueous NaHCO₃ Wash | p-Toluenesulfonic Acid (TsOH) | Acid-base extraction |
| Aqueous NaOH Wash | p-Toluenesulfonamide (TsNH₂) | Deprotonation to increase water solubility |
| Alumina Chromatography | All | Prevents acid-catalyzed decomposition |
| Recrystallization | All | Purification based on differential solubility |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for this reaction? A1: This specific reaction is typically base-promoted rather than truly "catalyzed." The choice of base is critical. For laboratory scale, cesium carbonate (Cs₂CO₃) is often the superior choice due to its high basicity and the solubility of its counter-ion in organic solvents, which enhances the nucleophilicity of the tosylamide. For larger scale synthesis, a combination of a cheaper base like potassium carbonate (K₂CO₃) with a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be a more cost-effective solution.
Q2: Can I synthesize the aziridine directly from the alkene, bypassing the epoxide? A2: Yes, direct aziridination of alkenes is a well-established field.[9][10] This typically involves a transition metal catalyst (e.g., based on copper, rhodium, or iron) and a nitrene precursor like Chloramine-T or PhI=NTs. While this approach reduces the step count, it often requires more specialized and expensive reagents and catalysts. The reaction can also be less selective, sometimes favoring C-H insertion over aziridination, depending on the substrate.[11] For the specific target molecule, the two-step epoxide route is generally more reliable and easier to troubleshoot.
Q3: How can I be certain of the stereochemistry of my final product? A3: The reaction of an epoxide with a nucleophile proceeds via an Sₙ2 mechanism.[3][5] This involves a backside attack on one of the epoxide carbons, leading to an inversion of stereochemistry at that center. The subsequent intramolecular cyclization also occurs with an inversion. The overall stereochemical outcome is therefore highly predictable and controlled by the stereochemistry of the starting epoxide. For this achiral system, the primary concern is ensuring the correct connectivity.
Q4: My yield is consistently around 40-50%. Is this a reasonable expectation? A4: While a 40-50% yield is a good starting point, significant improvements are often possible. By systematically applying the troubleshooting steps outlined above—particularly by ensuring strictly anhydrous conditions, choosing an optimal base like Cs₂CO₃, and carefully purifying the product to avoid mechanical loss—yields in the range of 70-85% should be achievable for this type of transformation.
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a representative protocol based on analogous reactions and should be adapted and optimized for your specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Epoxidation of 4-Methylenetetrahydropyran
-
Dissolve 4-methylenetetrahydropyran (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC until the starting alkene is consumed.
-
Quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃).
-
Separate the layers and wash the organic phase sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude epoxide (6-oxaspiro[2.5]octan-2-one), which can often be used in the next step without further purification.
Step 2: Aziridination
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the crude epoxide (1.0 eq), p-toluenesulfonamide (1.2 eq), and cesium carbonate (1.5 eq).
-
Add anhydrous acetonitrile (MeCN, approx. 0.3 M).
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC (typically using a 20-30% ethyl acetate/hexanes eluent). The reaction is usually complete within 12-24 hours.
-
Once complete, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash with 1M NaOH, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (using neutral silica or alumina with an ethyl acetate/hexanes gradient) or by recrystallization to afford the pure this compound.
References
- Time in Le Flore County, US. Google Search.
-
Ghorai, M. K., et al. (2007). Tandem epoxide or aziridine ring opening by azide/copper catalyzed [3+2] cycloaddition: efficient synthesis of 1,2,3-triazolo beta-hydroxy or beta-tosylamino functionality motif. The Journal of Organic Chemistry, 72(25), 9822–9825. [Link]
- Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. Thieme Chemistry.
-
Ghorai, M. K., et al. (2007). Tandem Epoxide or Aziridine Ring Opening by Azide/Copper Catalyzed [3+2] Cycloaddition: Efficient Synthesis of 1,2,3-Triazolo β-Hydroxy or β-Tosylamino Functionality Motif. The Journal of Organic Chemistry, 72(25), 9822–9825. [Link]
- Ring‐opening reaction of aliphatic N‐tosyl aziridines with 4‐hydroxydithiocoumarin.
-
Alonso, D. A., et al. (2001). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 66(8), 2918–2924. [Link]
- Technical Support Center: Removal of Tosyl-Containing Byproducts. BenchChem.
-
Bull, J. A., & Charette, A. B. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87). [Link]
-
Kim, S., & Kim, S. (2015). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. Molecules, 20(7), 12756–12766. [Link]
- Ring-Opening Reactions of Epoxides: A Comprehensive Guide. Echemi.
- Epoxides Ring-Opening Reactions. Chemistry Steps.
- Technical Support Center: Optimization of Reaction Conditions for Aziridin
- Reactions of Epoxides: Ring-opening. Chemistry LibreTexts.
- Reactions of Epoxides: Ring-Opening. Organic Chemistry | OpenStax.
- Reactions of Epoxides: Ring-Opening. Fundamentals of Organic Chemistry.
-
Patterson, A. W., & Fox, J. M. (2021). Recent updates and future perspectives in aziridine synthesis and reactivity. Chemical Science, 12(31), 10455–10470. [Link]
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Supporting Information for a scientific article on aziridine synthesis.
- Purific
- 2-Oxa-6-azaspiro[3.5]nonane. Sigma-Aldrich.
- Common side reactions in intramolecular aziridin
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
- 6-Oxa-2-azaspiro(3.5)nonane hydrochloride. PubChem.
- 2-Oxa-5-azaspiro[3.5]nonane. PubChem.
-
Wang, H., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1530–1536. [Link]
-
Son, J., & Fox, J. M. (2023). Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. Accounts of Chemical Research, 56(10), 1198–1212. [Link]
-
Pap, J. S., et al. (2021). A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis. International Journal of Molecular Sciences, 22(19), 10729. [Link]
- 2-Oxa-6-azaspiro[3.
- FAQ: How can I improve on a low yield of RNA from the transcription reaction?. New England Biolabs.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. echemi.com [echemi.com]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 7. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 8. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
Welcome to the technical support hub for 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane (CAS 1207754-85-5). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex purification challenges associated with this unique spirocyclic compound. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the highest purity for your downstream applications.
Introduction to Purification Challenges
This compound incorporates a strained N-tosylaziridine ring fused to a tetrahydropyran ring via a spirocyclic center. This distinct architecture, while synthetically valuable, presents specific purification hurdles. The primary challenges stem from:
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Strain-Induced Reactivity: The three-membered aziridine ring is susceptible to nucleophilic ring-opening, particularly under acidic conditions.
-
Co-eluting Impurities: The synthesis often results in by-products with polarities similar to the desired product, complicating chromatographic separation.
-
Potential for Polymerization: N-tosylaziridines can be prone to polymerization, especially when handled improperly during workup and purification.[1]
This guide provides a structured, question-and-answer approach to address these issues head-on, offering field-proven protocols and troubleshooting logic.
Frequently Asked Questions (FAQs) & Purification Protocols
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Understanding the likely impurities is the first step to designing an effective purification strategy. Based on common synthetic routes, such as the aziridination of an olefin precursor derived from a ketone, the primary impurities include:
-
Unreacted Starting Materials:
-
The ketone precursor to the spirocycle.
-
p-Toluenesulfonamide (TsNH₂).
-
-
Reagents and By-products from Aziridination:
-
Reaction Intermediates:
-
Incomplete cyclization products.
-
-
Degradation Products:
-
Ring-opened products resulting from exposure to acidic or highly nucleophilic conditions during the reaction or workup.
-
A summary of these potential impurities and their characteristics is provided in the table below.
| Impurity Type | Common Examples | Polarity | Removal Strategy |
| Starting Materials | Ketone Precursor, p-Toluenesulfonamide | Varies | Chromatography, Recrystallization |
| Reagents/By-products | DMSO, Sulfonium Salts | High | Aqueous Wash, Chromatography |
| Degradation Products | Ring-Opened Amino Alcohols | High | Chromatography, Acid-Base Extraction |
Q2: My crude material is a thick oil or sticky solid. What is the best initial purification step?
A2: A common issue arises from residual high-boiling solvents like DMSO or non-polar by-products. An initial workup or "pre-purification" is highly recommended before attempting chromatography or recrystallization.
Recommended Initial Workup Protocol:
-
Dissolution: Dissolve the crude material in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:
-
Deionized water (2x) to remove water-soluble impurities like DMSO and salts.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) (1x) to neutralize any trace acidic components.
-
Brine (saturated NaCl solution) (1x) to facilitate the separation of the organic and aqueous layers and remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo at a low temperature (<40°C) to yield the crude solid.
This procedure should provide a solid material that is more amenable to subsequent purification steps.
Q3: How do I develop an effective column chromatography method for this compound?
A3: Flash column chromatography is the most common and effective method for purifying this compound. However, the choice of stationary and mobile phases is critical to prevent product degradation. N-tosylaziridines can be sensitive to the acidic nature of standard silica gel.[5][6]
Workflow for Chromatography Method Development:
Caption: Workflow for chromatography method development.
Detailed Protocol for Flash Column Chromatography:
-
Stationary Phase Selection:
-
Standard Silica Gel: Start with standard flash-grade silica gel (40-63 µm).[7]
-
Deactivated Silica: If TLC analysis shows significant streaking or tailing, this may indicate on-plate decomposition.[8] In this case, consider using silica gel that has been deactivated by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1% Et₃N in the eluent).
-
Basic Alumina: For highly sensitive substrates, basic alumina can be an effective alternative stationary phase.[5][6]
-
-
Mobile Phase (Eluent) Selection:
-
A common starting point is a gradient of ethyl acetate (EtOAc) in hexanes or heptane.
-
Develop the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the product to ensure good separation from both more polar and less polar impurities.[8]
-
-
Column Packing and Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column. This technique often leads to sharper bands and better separation.
-
Wet Loading: Dissolve the sample in the smallest possible volume of the initial eluent or a slightly more polar solvent. Carefully apply this solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the solvent system determined by TLC. If using a gradient, slowly increase the polarity.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the pure fractions, and remove the solvent under reduced pressure, keeping the bath temperature low to prevent degradation.
-
Q4: Can I purify this compound by recrystallization?
A4: Yes, recrystallization can be a highly effective method for final purification, especially for removing minor impurities after chromatography. The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[9]
Solvent Systems for Recrystallization of N-Tosyl Compounds:
| Solvent System | Rationale |
| Ethanol/Water | A common and effective choice for sulfonamides. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy (the cloud point), then add a few more drops of hot ethanol to clarify and allow to cool slowly.[10] |
| Ethyl Acetate/Hexanes | Good for compounds of intermediate polarity. Dissolve in a minimal amount of hot ethyl acetate, then slowly add hexanes as an anti-solvent until the cloud point is reached. |
| Isopropanol | A single solvent system that can be effective. |
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Test the solubility of a small amount of your material in various solvents at room and elevated temperatures to find a suitable system.
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in a minimal amount of the chosen solvent(s) at or near its boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Q5: Is acid-base extraction a viable purification method?
A5: Acid-base extraction is generally not recommended for this compound. The N-tosylaziridine ring is known to be labile under acidic conditions, and exposure to strong acids can lead to ring-opening and decomposition of the desired product. While the sulfonamide nitrogen is weakly acidic, the conditions required for deprotonation may also compromise the stability of the spirocycle. It is safer to rely on chromatography and recrystallization for purification.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Recovery from Column Chromatography | 1. Compound decomposed on the silica gel. | • Perform a small-scale stability test: spot the compound on a TLC plate, let it sit for 30-60 minutes, then elute. If a new spot appears or the original spot diminishes, it indicates decomposition.[8]• Switch to a deactivated stationary phase (neutral or basic alumina, or silica treated with triethylamine).[5][6] |
| 2. Compound is very polar or non-polar and eluted with the solvent front or is retained on the column. | • Re-evaluate your TLC analysis. Ensure you are using an appropriate solvent system. For very polar compounds, consider adding a small amount of methanol to your eluent. | |
| Product "Oils Out" During Recrystallization | 1. The melting point of the compound is lower than the boiling point of the solvent. 2. The cooling process is too rapid. 3. High concentration of impurities. | • Add more of the primary solvent to the hot solution to ensure it is not supersaturated, then allow it to cool more slowly.• Try a lower-boiling point solvent system.• "Seed" the solution with a pure crystal of the compound to encourage crystallization. |
| Multiple Spots on TLC After Purification | 1. Incomplete separation during chromatography. 2. Decomposition of the product during solvent removal (e.g., overheating). | • Optimize the chromatography eluent for better separation (try a shallower gradient).• Ensure the rotary evaporator bath temperature is kept low (<40°C).• Consider re-purifying the material by recrystallization. |
| Product is a Persistent Oil, Not a Solid | 1. Presence of residual solvent. 2. Significant amount of greasy impurity. | • Dry the material under high vacuum for an extended period.• Attempt to triturate the oil with a non-polar solvent like hexanes or pentane to induce solidification and wash away non-polar impurities. |
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Available at: [Link]
-
Boultwood, T., Affron, D. P., Trowbridge, A. D., & Bull, J. A. (2013). Synthesis of cis-C-Iodo-N-Tosyl-Aziridines using Diiodomethyllithium: Reaction Optimization, Product Scope and Stability, and a Protocol for Selection of Stationary Phase for Chromatography. The Journal of Organic Chemistry, 78(13), 6632–6647. Available at: [Link]
-
Organic Chemistry Portal. Corey-Chaykovsky Reaction. Available at: [Link]
-
NROChemistry. Corey-Chaykovsky Reactions. Available at: [Link]
-
Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Available at: [Link]
-
YouTube. Corey-Chaykovsky Reactions. (2021). Available at: [Link]
-
Hughes, M., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), 51479. Available at: [Link]
-
Cardillo, G., & Gentilucci, L. (2001). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 6(3), 268-274. Available at: [Link]
-
Gómez-Sánchez, E., et al. (2022). Synthesis of N-tosylaziridines from substituted alkenes via zirconooxaziridine catalysis. Chemical Communications, 58(31), 4909-4912. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information for Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. Available at: [Link]
-
Rubin, H., Cockrell, J., & Morgan, J. B. (2013). Scalable synthesis of N-acylaziridines from N-tosylaziridines. The Journal of Organic Chemistry, 78(17), 8865–8871. Available at: [Link]
-
ResearchGate. Polymerization of N-tosylaziridines 40 and 330. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
PubChem. 1-Oxaspiro[2.5]octane. Available at: [Link]
-
Plaza, M., Parisotto, S., & Valdés, C. (2018). Heterocyclization and Spirocyclization Processes Based on Domino Reactions of N-Tosylhydrazones and Boronic Acids Involving Intramolecular Allylborylations of Nitriles. Chemistry (Weinheim an der Bergstrasse, Germany), 24(55), 14836–14843. Available at: [Link]
-
Reddit. Help with recrystallization for a tosylate. (2024). Available at: [Link]
-
Chemical Communications. Synthesis of N-tosylaziridines from substituted alkenes via zirconooxaziridine catalysis. (2022). Available at: [Link]
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. (2023). ACS Central Science. Available at: [Link]
-
PubChem. 1-Oxaspiro(2.5)octane-2-carboxylic acid, 5,5,7-trimethyl-, ethyl ester. Available at: [Link]
-
de la Mora, M. A., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33–39. Available at: [Link]
- Google Patents. Purification of p-tosyl chloride. (1984).
-
Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Available at: [Link]
-
OUCI. 1-Oxa-2-azaspiro[2.5]octane. Available at: [Link]
-
ZORA. N-Methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine — Synthesis and Reactions of a Synthon for an Unknown α-Amino Acid. (1995). Available at: [Link]
-
Royal Society of Chemistry. Facile synthesis of 2-azaspiro[3.4]octane. (2015). Available at: [Link]
-
ChemBK. This compound. Available at: [Link]
Sources
- 1. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Purification [chem.rochester.edu]
- 9. mt.com [mt.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Conditions for 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
Welcome to the technical support center dedicated to the synthesis and optimization of 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding this specific synthesis. Our goal is to empower you with the knowledge to navigate the intricacies of this reaction, ensuring successful and reproducible outcomes.
Introduction
The synthesis of this compound, a molecule of interest in medicinal chemistry due to its spirocyclic aziridine moiety, presents unique challenges. The strained three-membered aziridine ring, while being a versatile synthetic handle for further functionalization, is also prone to undesired side reactions and decomposition.[1] This guide provides a comprehensive overview of a plausible synthetic route, focusing on the critical aziridination step of an exocyclic alkene precursor, and offers solutions to common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is followed by potential causes and actionable solutions based on established chemical principles.
Problem 1: Low or No Product Formation
Potential Causes:
-
Inactive N-Tosylating Agent: The source of the "NTs" group, such as Chloramine-T, may be hydrated or degraded.
-
Inefficient Catalyst: If a metal-catalyzed aziridination is being performed, the catalyst may be inactive or poisoned.
-
Unsuitable Reaction Temperature: The reaction may have a specific activation energy barrier that is not being met, or the temperature may be too high, leading to decomposition.
-
Poor Solvent Choice: The solvent may not be appropriate for the solubility of reagents or the reaction mechanism.
Recommended Solutions:
-
Reagent Quality: Ensure that the N-tosylating agent is of high purity and anhydrous. For instance, Chloramine-T should be dried under vacuum before use.[2]
-
Catalyst Screening: If applicable, screen different catalysts known for aziridination, such as those based on copper, rhodium, or zirconium.[3] Ensure the catalyst is handled under an inert atmosphere if it is air- or moisture-sensitive.
-
Temperature Optimization: Systematically vary the reaction temperature. Some aziridination reactions proceed well at room temperature, while others may require heating or cooling to prevent side reactions.[1]
-
Solvent Effects: Experiment with a range of anhydrous solvents. Acetonitrile is a common choice for aziridination reactions.[4] Dichloromethane is another option, but care should be taken to ensure it is free of acidic impurities.
Problem 2: Presence of Significant Side Products
Potential Causes:
-
Ring-Opening of the Aziridine: The strained aziridine ring is susceptible to nucleophilic attack, leading to the formation of β-haloamines or other ring-opened products, especially under acidic conditions or in the presence of nucleophiles.[5][6]
-
Allylic Amination: Instead of aziridination, C-H insertion at the allylic position of the exocyclic double bond can occur, leading to the formation of N-tosyl allylic amines.[2][7]
-
Polymerization: N-tosyl aziridines can be prone to polymerization, especially in the presence of acids or at elevated temperatures.[8]
Recommended Solutions:
-
Control of Acidity: Ensure all reagents and solvents are neutral or slightly basic. The work-up procedure should avoid strongly acidic conditions. If an acidic quench is necessary, it should be performed at low temperatures and for a short duration.
-
Choice of N-Tosylating Agent and Catalyst: The combination of the nitrogen source and catalyst can influence the chemoselectivity between aziridination and allylic amination. For example, some vanadium-based catalysts are known to favor allylic amination.[2]
-
Reaction Concentration and Temperature: Running the reaction at a lower concentration and temperature can sometimes disfavor polymerization pathways.
Problem 3: Product Decomposition during Purification
Potential Cause:
-
Sensitivity to Silica Gel: Aziridines, particularly N-tosyl activated ones, can be sensitive to the acidic nature of standard silica gel, leading to decomposition or ring-opening during column chromatography.[1]
Recommended Solutions:
-
Alternative Stationary Phases: Consider using deactivated or basic stationary phases for chromatography, such as basic alumina or silica gel that has been treated with a base (e.g., triethylamine).[1]
-
Non-Chromatographic Purification: If possible, purify the product by recrystallization.
-
Minimize Contact Time: If column chromatography is unavoidable, minimize the time the product spends on the column by using a faster flow rate and an optimized solvent system.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting the synthesis of this compound.
Sources
- 1. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. home.iitk.ac.in [home.iitk.ac.in]
- 6. ias.ac.in [ias.ac.in]
- 7. Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Navigating the Labyrinth: A Technical Guide to Tosyl Deprotection of 2-Azaspiro[2.5]octane Derivatives
From the desk of a Senior Application Scientist: The tosyl protecting group, a stalwart in amine synthesis, often presents a formidable challenge during its removal, particularly from sterically hindered or sensitive molecular scaffolds. The 2-azaspiro[2.5]octane framework, a valuable motif in medicinal chemistry, embodies this challenge perfectly.[1][2] Its inherent ring strain, a consequence of the fused cyclopropane and piperidine rings, renders it susceptible to undesired side reactions under harsh deprotection conditions.[3][4][5] This guide provides a comprehensive troubleshooting resource for researchers navigating the intricacies of tosyl deprotection for this unique heterocyclic system.
Troubleshooting Guide: Common Issues and Strategic Solutions
The successful deprotection of N-tosyl-2-azaspiro[2.5]octane derivatives hinges on a delicate balance between cleaving the robust N-S bond and preserving the fragile spirocyclic core. Below, we address the most common experimental hurdles and provide evidence-based strategies to overcome them.
Problem 1: Incomplete Deprotection or Sluggish Reaction
This is one of the most frequent challenges, often stemming from the steric hindrance around the nitrogen atom and the electron-withdrawing nature of the tosyl group, which strengthens the N-S bond.
| Potential Cause | Recommended Solution & Rationale |
| Insufficient Reagent Activity | Option 1 (Reductive): Switch to a more potent reductive system. While Mg/MeOH is a common choice, systems like Sodium Naphthalenide or Samarium Diiodide (SmI₂) offer stronger reducing potentials.[6] These single-electron transfer (SET) reagents can effectively cleave the N-S bond under milder conditions than many acidic methods.[6] Option 2 (Acidic): Increase the strength or concentration of the acid. A switch from HBr/AcOH to a stronger acid system like methanesulfonic acid (MeSO₃H) in trifluoroacetic acid (TFA) can be effective.[7] However, this approach must be undertaken with extreme caution due to the acid sensitivity of the cyclopropane ring. |
| Steric Hindrance | For highly substituted derivatives, consider methods that are less sensitive to steric bulk. Reductive methods employing dissolving metals (e.g., Na/NH₃) can sometimes overcome steric hindrance more effectively than enzymatic or certain catalytic approaches. |
| Low Reaction Temperature | While low temperatures are often used to minimize side reactions, they can also significantly slow down the desired deprotection. A careful, stepwise increase in temperature while monitoring the reaction by TLC or LC-MS is advised. For reductive methods, sonication can sometimes enhance reactivity at lower temperatures. |
Problem 2: Low Yield and Product Degradation (Ring Opening)
The primary degradation pathway for 2-azaspiro[2.5]octane derivatives during tosyl deprotection is the opening of the strained cyclopropane ring. This is particularly prevalent under harsh acidic or certain reductive conditions.
| Potential Cause | Recommended Solution & Rationale |
| Harsh Acidic Conditions | Strong acids can protonate the cyclopropane ring, leading to a cascade of reactions that result in ring-opened byproducts.[8] Solution: Opt for milder, non-acidic deprotection methods. Reductive cleavage using Mg/MeOH or SmI₂ is generally preferred.[9] If acidic conditions are unavoidable, use a scavenger like thioanisole to trap reactive intermediates.[7] |
| Radical Intermediates in Reductive Methods | Some reductive methods, particularly those involving dissolving metals, can generate radical intermediates that may lead to cyclopropane ring opening.[3][10] Solution: Employ reductive systems known for their milder nature. Low-valent titanium reagents, for instance, have been shown to cleave N-tosyl bonds under gentle conditions with good functional group tolerance.[6] |
| Extended Reaction Times | Prolonged exposure to even moderately harsh conditions can lead to gradual product degradation. Solution: Optimize the reaction for speed. This may involve using a more active catalyst, a higher concentration of reagents (while monitoring for exotherms), or a slight, carefully controlled increase in temperature. |
Visualizing the Challenge: Potential Side Reactions
The following diagram illustrates the desired deprotection pathway versus the undesired ring-opening side reaction that can occur under harsh conditions.
Caption: Desired vs. Undesired reaction pathways.
Frequently Asked Questions (FAQs)
Q1: Why is the tosyl group so difficult to remove from my 2-azaspiro[2.5]octane derivative?
The difficulty arises from a combination of factors. The electron-withdrawing nature of the p-toluenesulfonyl group strengthens the nitrogen-sulfur bond. Additionally, the stereochemistry of the spirocyclic system can create significant steric hindrance around the nitrogen atom, making it less accessible to reagents.
Q2: I am observing multiple spots on my TLC plate after the reaction. What could they be?
Besides your starting material and desired product, the additional spots could be ring-opened isomers, partially reacted intermediates, or products of further degradation. It is crucial to characterize these byproducts using techniques like LC-MS and NMR to understand the degradation pathway and refine your reaction conditions accordingly.
Q3: Are there any alternative protecting groups to tosyl for 2-azaspiro[2.5]octane derivatives that are easier to remove?
Yes, considering alternative protecting groups during your synthetic design can save significant effort later. For the 2-azaspiro[2.5]octane system, carbamate-based protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are excellent choices.[2] They are generally stable under a variety of reaction conditions but can be removed under much milder acidic (for Boc) or hydrogenolysis (for Cbz) conditions, which are less likely to compromise the integrity of the spirocyclopropane ring.
Q4: Can I use catalytic hydrogenation to remove the tosyl group?
While catalytic hydrogenation is a powerful reductive method, it is generally not effective for the cleavage of the N-S bond in tosylamides. This method is more suitable for removing protecting groups like benzyl or Cbz.
Experimental Protocol: Reductive Detosylation with Magnesium and Methanol
This protocol offers a reliable and relatively mild method for the deprotection of N-tosyl-2-azaspiro[2.5]octane derivatives.
Materials:
-
N-tosyl-2-azaspiro[2.5]octane derivative
-
Magnesium turnings
-
Anhydrous methanol
-
Ammonium chloride (saturated aqueous solution)
-
Dichloromethane (or other suitable organic solvent)
-
Sodium sulfate (anhydrous)
Procedure:
-
To a solution of the N-tosyl-2-azaspiro[2.5]octane derivative (1 equivalent) in anhydrous methanol, add magnesium turnings (10-20 equivalents).
-
Stir the suspension at room temperature and monitor the reaction progress by TLC or LC-MS. Gentle heating to 40-50 °C can be applied if the reaction is sluggish. Sonication can also be beneficial.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution until the evolution of gas ceases.
-
Filter the mixture to remove any remaining magnesium salts.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude deprotected product.
-
Purify the crude product by column chromatography on silica gel.
Decision-Making Workflow for Method Selection
The following flowchart provides a logical progression for selecting an appropriate deprotection strategy.
Caption: A decision-making workflow for method selection.
References
- Google Patents. (n.d.). Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
- Google Patents. (n.d.). Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
PubMed. (n.d.). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Retrieved from [Link]
-
PubChem. (n.d.). 1-Oxa-2-azaspiro[2.5]octane. Retrieved from [Link]
- Google Patents. (n.d.). Oxaspiro [2.5]octane derivatives and analogs.
-
ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. Retrieved from [Link]
-
ACS Publications. (n.d.). Deprotection of Sulfonyl Aziridines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Mechanism of ring cleavage of acetylcyclopropanes by metal–ammonia solutions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
-
PMC. (n.d.). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Retrieved from [Link]
-
ResearchGate. (n.d.). The Role of Ring Strain on the Ease of Ring Closure of Bifunctional Chain Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Unraveling the Cleavage Reaction of Hydroxylamines with Cyclopropenones Considering Biocompatibility. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The stability and degradation kinetics of acetylsalicylic acid in different organic solutions revisited - An UHPLC-ESI-QTOF spectrometry study. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive cleavage reactions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]
-
YouTube. (2014, October 16). Ring Strain with Prof. Davis and The Great Courses. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
ChemRxiv. (n.d.). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Retrieved from [Link]
-
ResearchGate. (n.d.). Release of Ring Strain as Driving Force for Inversion of Stereochemistry – Application to the Synthesis of Ribopyranosides from Xylopyranosides. Retrieved from [Link]
-
China National Knowledge Infrastructure. (n.d.). Continuous, efficient and safe synthesis of 1-oxa-2-azaspiro [2.5] octane in a microreaction system. Retrieved from [Link]
Sources
- 1. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 2. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 3. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. p-Toluenesulfonamides [organic-chemistry.org]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of ring cleavage of acetylcyclopropanes by metal–ammonia solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategic Preservation of the Spirocyclic Core
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for navigating the complexities of synthesizing and handling spirocyclic compounds. The unique three-dimensional architecture of spirocycles, which makes them invaluable in medicinal chemistry, also presents significant challenges in maintaining the integrity of the core structure.[1][2] Rearrangements, driven by factors like ring strain and electronic effects, can lead to undesired side products, compromising yield and purity.
This support center provides in-depth, evidence-based troubleshooting guides and frequently asked questions to help you anticipate and overcome these synthetic hurdles. Our focus is on the "why" behind the "how"—providing mechanistic insights to empower you to make informed decisions in your experimental design.
Table of Contents
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Frequently Asked Questions (FAQs): The Fundamentals of Spirocyclic Stability
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Troubleshooting Guide 1: Acid-Catalyzed Rearrangements
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Troubleshooting Guide 2: Managing Thermal Instability
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Troubleshooting Guide 3: Base-Mediated Degradation and Rearrangement
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Experimental Protocols
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References
Frequently Asked Questions (FAQs): The Fundamentals of Spirocyclic Stability
Q1: What makes a spirocyclic core prone to rearrangement?
The stability of a spirocyclic compound is a delicate balance of several factors. The primary driving force for rearrangement is often the release of ring strain.[3] Small rings, such as cyclopropane or cyclobutane, fused at the spirocenter are particularly susceptible.[3] Additionally, the electronic nature of the atoms within the rings and the substituents attached to them play a crucial role. The presence of heteroatoms and electron-withdrawing or donating groups can influence bond strengths and create pathways for skeletal reorganization.
Q2: Are all spirocycles equally susceptible to rearrangement?
No. The stability varies greatly depending on the size of the constituent rings and the nature of the atoms involved. For instance, spirocycles composed of two five- or six-membered rings are generally more stable than those containing three- or four-membered rings.[4] Spiroketals, a common motif in natural products, can be susceptible to acid-catalyzed hydrolysis or rearrangement, especially if the equilibrium between different anomeric forms is not strongly biased.[5][6]
Q3: Can reaction conditions alone prevent rearrangement?
While crucial, reaction conditions are only one piece of the puzzle. The inherent stability of the spirocyclic scaffold is paramount. However, careful control of parameters like temperature, pH, and solvent can often tip the balance in favor of the desired product. For thermally sensitive compounds, maintaining low temperatures is critical. For acid- or base-labile systems, meticulous pH control and the use of buffered solutions or non-nucleophilic bases can be effective.
Q4: How can I predict if my spirocyclic compound is likely to rearrange?
Computational chemistry can be a powerful predictive tool. Quantum chemical computations can help assess the relative energies of the starting material, potential intermediates, and rearranged products, offering insights into the thermodynamic and kinetic feasibility of a rearrangement pathway.[7] Experimentally, subjecting a small sample of the compound to a range of conditions (e.g., different pH values, temperatures) and monitoring for degradation or isomerization by techniques like NMR or LC-MS can provide valuable empirical data.
Troubleshooting Guide 1: Acid-Catalyzed Rearrangements
Acid-catalyzed rearrangements are among the most common challenges in spirocycle chemistry. Protic or Lewis acids can protonate or coordinate to heteroatoms or unsaturated bonds within the spirocycle, initiating a cascade of bond migrations that can lead to ring expansion, contraction, or complete skeletal reorganization.[8][9][10]
Common Scenario: Unwanted Ring Expansion During a Deprotection Step
You are attempting to remove an acid-labile protecting group (e.g., a Boc group on a nitrogen atom within the spirocycle) and observe the formation of a product with a different ring size.
Causality and Mechanistic Insight
The acidic conditions required for deprotection can also protonate an atom in the spirocyclic core, creating a carbocationic intermediate. If this carbocation can be stabilized by the migration of an adjacent bond (a 1,2-shift), a ring-expanded product will form. This is particularly common when a strained ring is adjacent to the developing positive charge.
Caption: Thermal decomposition pathways for spirocycles.
Troubleshooting Strategies and Solutions
| Strategy | Rationale | Recommended Actions |
| Utilize Non-Thermal Purification Methods | Avoid providing the activation energy required for thermal degradation. | Employ column chromatography, preparative TLC, or recrystallization from a solvent system that allows for crystallization at or below room temperature. |
| Modify the Spirocyclic Core | Increase the intrinsic thermal stability of the molecule. | If synthetically feasible, consider introducing groups that increase rigidity or reduce ring strain. Some spiro-bifluorene cores, for example, exhibit high thermal stability. [11] |
| Protect Thermally Labile Functional Groups | Prevent initiation of decomposition pathways involving sensitive groups. | Temporarily protect functional groups that might trigger decomposition upon heating. [12][13] |
| Optimize Downstream Reactions | If the unstable spirocycle is an intermediate, proceed directly to the next step. | Telescope reactions to avoid isolating the thermally sensitive intermediate. This requires careful planning and optimization of reaction conditions. |
Troubleshooting Guide 3: Base-Mediated Degradation and Rearrangement
Strong bases can induce rearrangements or degradation of spirocycles, particularly those with acidic protons or functionalities susceptible to nucleophilic attack or elimination.
Common Scenario: Epimerization or Ring Opening Under Basic Conditions
You are attempting a reaction that requires a strong base (e.g., an aldol condensation on a side chain) and observe loss of stereochemical integrity at the spirocenter or the formation of ring-opened byproducts.
Causality and Mechanistic Insight
A strong base can deprotonate a carbon alpha to the spirocenter, leading to epimerization if that center is stereogenic. Alternatively, if the spirocycle contains a lactone or other ester-like functionality, the base can act as a nucleophile, leading to ring opening. Some rearrangements can also be triggered by deprotonation. [14][15]
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spiro compound - Wikipedia [en.wikipedia.org]
- 5. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mskcc.org [mskcc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The synthesis and acid-catalysed rearrangement of a spiro[4,5]dec-6-en-2-one - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of pipecolic acid-based spiro bicyclic lactam scaffolds as beta-turn mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ring-contraction vs ring-expansion reactions of spiro-cyclopropanecarboxylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane (CAS 1207754-85-5). This spirocyclic N-tosyl aziridine is a valuable synthetic intermediate, but its strained three-membered ring and susceptibility to nucleophilic attack present unique challenges in its synthesis, purification, and characterization. This guide is structured in a question-and-answer format to directly address common issues encountered during experimental work.
I. Synthesis and Reaction Troubleshooting
The most probable synthetic route to this compound is the Corey-Chaykovsky aziridination of tetrahydropyran-4-one. This reaction involves the use of a sulfur ylide to transfer a methylene group to an N-tosyl imine, which can be formed in situ.
Frequently Asked Questions (FAQs)
Q1: My aziridination reaction is low-yielding or failing completely. What are the likely causes?
A1: Low yields in the Corey-Chaykovsky aziridination are often traced back to the quality of the reagents and the reaction conditions. Here are the primary culprits:
-
Inactive Sulfur Ylide: The sulfur ylide is moisture-sensitive and thermally unstable. Ensure your sulfonium salt precursor is dry and the strong base used for deprotonation (e.g., NaH, n-BuLi) is fresh. The ylide should be generated in situ at low temperatures and used immediately.[1][2]
-
Poor Quality Starting Materials: Tetrahydropyran-4-one can be prone to hydration or polymerization. It is advisable to use freshly distilled or purchased ketone. The N-tosyl imine precursor, often a sulfoximine or a related compound, must be pure.
-
Incorrect Reaction Temperature: The initial nucleophilic addition of the ylide to the imine is typically performed at low temperatures (-78 °C to 0 °C) to control reactivity and minimize side reactions. Allowing the reaction to warm prematurely can lead to decomposition of the ylide and other undesired pathways.[2]
Q2: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?
A2: The primary side reaction in this synthesis is the formation of an epoxide. This occurs if the sulfur ylide reacts with any unreacted tetrahydropyran-4-one instead of the intended N-tosyl imine.
-
Competitive Epoxidation: To favor aziridination over epoxidation, ensure the efficient formation of the N-tosyl imine. This may involve pre-forming the imine before the addition of the sulfur ylide.
-
Rearrangement Products: N-tosyl aziridines can be susceptible to rearrangement, especially in the presence of acid. Ensure your workup conditions are neutral or slightly basic to prevent acid-catalyzed ring-opening.[3]
Troubleshooting Workflow for Synthesis
Caption: Troubleshooting Decision Tree for Aziridination Synthesis.
II. Purification Challenges
The purification of this compound is a critical step where significant product loss can occur due to the compound's inherent instability.
Frequently Asked Questions (FAQs)
Q1: My product is decomposing during silica gel column chromatography. Why is this happening and what is the alternative?
A1: N-tosyl aziridines are known to be sensitive to acidic conditions, and standard silica gel is acidic. The Lewis acidic sites on the silica surface can catalyze the ring-opening of the strained aziridine, leading to decomposition and the formation of polar, inseparable byproducts.[4][5]
The recommended alternative is to use deactivated basic alumina for column chromatography. Alumina is basic and less likely to cause acid-catalyzed degradation. It is crucial to deactivate the alumina to prevent base-catalyzed decomposition as well. This is typically done by adding a small percentage of water to the dry alumina (e.g., "Activity IV" alumina).[4][5]
Q2: How do I choose an appropriate solvent system for alumina chromatography?
A2: The polarity of the solvent system will need to be optimized, but a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. Start with a low polarity mobile phase and gradually increase the polarity. Thin-layer chromatography (TLC) on alumina plates should be used to develop a suitable solvent system before attempting a column.
Experimental Protocol: Purification via Alumina Column Chromatography
-
Prepare Deactivated Alumina: To prepare Activity IV alumina, add 10 g of water to 90 g of activated basic alumina and shake well until the mixture is a free-flowing powder. Allow it to equilibrate for several hours.
-
TLC Analysis: Spot the crude product on an alumina TLC plate and develop with various ratios of hexanes/ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a solvent system that gives an Rf value of ~0.3 for the desired product.
-
Column Packing: Pack a column with the deactivated basic alumina using your chosen eluent.
-
Loading and Elution: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. Elute with the optimized solvent system, collecting fractions and monitoring by TLC.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<40 °C) to prevent thermal degradation.
Purification Troubleshooting Table
| Issue | Potential Cause | Recommended Solution |
| Streaking on TLC Plate | Compound is too polar for the solvent system or is decomposing. | Increase the polarity of the eluent. If streaking persists on alumina, decomposition is likely. |
| No Elution from Column | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Co-elution of Impurities | Similar polarity of product and impurity. | Try a different solvent system (e.g., hexanes/dichloromethane). |
| Product Loss on Column | Decomposition on the stationary phase. | Ensure the alumina is properly deactivated. Work quickly and avoid prolonged exposure. |
III. Characterization and Data Interpretation
Accurate characterization is essential to confirm the structure and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this molecule?
-
¹H NMR:
-
Aromatic Protons (Tosyl Group): Two doublets in the range of δ 7.3-7.9 ppm.
-
Methyl Protons (Tosyl Group): A singlet around δ 2.4 ppm.
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Tetrahydropyran Ring Protons: Multiplets in the δ 3.5-4.0 ppm range for the protons adjacent to the oxygen. The protons adjacent to the spiro-carbon will be further upfield.
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Aziridine Ring Protons: These are diastereotopic and will likely appear as two distinct signals, possibly doublets or multiplets, in the δ 2.0-3.0 ppm region. The geminal coupling constant will be small, and there will be vicinal coupling to the adjacent tetrahydropyran protons.
-
-
¹³C NMR:
-
Aromatic Carbons (Tosyl Group): Peaks in the δ 127-145 ppm range.
-
Methyl Carbon (Tosyl Group): A signal around δ 21.5 ppm.
-
Tetrahydropyran Carbons: Carbons adjacent to the oxygen will be in the δ 60-70 ppm range.
-
Spiro Carbon: This quaternary carbon will have a characteristic shift in the δ 50-65 ppm range.
-
Aziridine Carbon: The carbon of the aziridine ring will be shielded and appear in the δ 30-45 ppm range.
-
Q2: How will this compound fragment in a mass spectrometer?
A2: The fragmentation pattern will depend on the ionization method used.
-
Electrospray Ionization (ESI): This is a soft ionization technique, and you should expect to see the protonated molecule [M+H]⁺ at m/z 268.35 or adducts with sodium [M+Na]⁺ at m/z 290.33 or potassium [M+K]⁺ at m/z 306.43.[7][8] Fragmentation will be minimal unless tandem MS (MS/MS) is performed.
-
Electron Impact (EI): This is a hard ionization technique that will lead to more extensive fragmentation.[9] Common fragmentation pathways for N-tosyl compounds involve the cleavage of the S-N bond and the S-C(aryl) bond. Expect to see a fragment corresponding to the tosyl group (m/z 155) and the p-tolyl cation (m/z 91). Ring-opening of the spirocyclic system can also lead to a variety of fragment ions.
Characterization Data Summary
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₇NO₃S |
| Molecular Weight | 267.35 g/mol |
| ¹H NMR (Tosyl-CH₃) | ~ δ 2.4 ppm (singlet) |
| ¹H NMR (Aromatic) | δ 7.3-7.9 ppm (2 doublets) |
| ¹H NMR (Aziridine CH₂) | δ 2.0-3.0 ppm (diastereotopic) |
| ¹³C NMR (Spiro-C) | δ 50-65 ppm |
| MS (ESI) [M+H]⁺ | m/z 268.35 |
IV. Stability and Storage
Q1: How should I store purified this compound?
A1: Due to its strained nature and susceptibility to both acid- and base-catalyzed ring-opening, as well as potential for polymerization, the purified compound should be stored with care.[10]
-
Temperature: Store at low temperatures (-20 °C is recommended for long-term storage).
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen.
-
Purity: Ensure the compound is free of acidic or basic impurities before storage, as these can promote decomposition.
Logical Flow for Characterization and Stability Assessment
Caption: Workflow for Purification, Characterization, and Storage.
References
-
Supporting Information. ScienceOpen. Available from: [Link]
-
New routes towards organocatalysis using the Corey- Chaykovsky aziridination reaction. DORAS | DCU Research Repository. Available from: [Link]
- Bull, J. A., et al. (2013). Synthesis of cis-C-Iodo-N-Tosyl-Aziridines using Diiodomethyllithium: Reaction Optimization, Product Scope and Stability, and a Protocol for Selection of Stationary Phase for Chromatography. The Journal of Organic Chemistry, 78(13), 6632-6647.
- Bull, J. A., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), e51509.
- Cardillo, G., et al. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(5), 437-444.
-
Corey-Chaykovsky Reactions. NROChemistry. Available from: [Link]
-
Aziridine synthesis. Organic Chemistry Portal. Available from: [Link]
-
Johnson–Corey–Chaykovsky reaction. Wikipedia. Available from: [Link]
-
The formation and X-ray crystal structures of novel spiro-aziridine-azetidinones from thermal reactions between 6-diazopenicillanates and aromatic imines. RSC Publishing. Available from: [Link]
-
Preparation of free sulfoximines by treatment of N-tosylsulfoximines with sodium anthracenide. Semantic Scholar. Available from: [Link]
-
Advances in the Chemistry of Oxaziridines. ACS Publications. Available from: [Link]
-
Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. PubMed. Available from: [Link]
-
Preparation of free sulfoximines by treatment of N-tosylsulfoximines with sodium anthracenide. ACS Publications. Available from: [Link]
-
Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs. RWTH Publications. Available from: [Link]
-
An Easy Route to Aziridine Ketones and Carbinols. PMC. Available from: [Link]
-
Mass Spectrometry Ionization Methods. Chemistry at Emory. Available from: [Link]
-
Aziridines. Wikipedia. Available from: [Link]
-
p-Toluenesulfinic acid, sodium salt. Organic Syntheses Procedure. Available from: [Link]
-
New Trends in Diaziridine Formation and Transformation (a Review). PMC. Available from: [Link]
-
De Kimpe Aziridine Synthesis. Organic Chemistry Portal. Available from: [Link]
-
What is the difference of spectra of EI-MS and ESI-MS/MS?. Chemistry Stack Exchange. Available from: [Link]
-
The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Available from: [Link]
-
Organic Syntheses Procedure. Available from: [Link]
-
Mass Spectrometry Citation of current Instrumentation. Uni Bielefeld. Available from: [Link]
-
Corey—Chaykovsky Reaction of Chiral Sulfinyl Imines: A Convenient Procedure for the Formation of Chiral Aziridines. ResearchGate. Available from: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]
-
The even-electron rule in electrospray mass spectra of pesticides. PubMed. Available from: [Link]
-
Synthesis of 6-[2-(Trifluoromethyl)-4-pyrimidinyl]-1-oxa-6-azaspiro[2.5]-octane (XXIX). Available from: [Link]
-
Corey-Chaykovsky reaction of chiral sulfinyl imines: A convenient procedure for the formation of chiral aziridines. UEA Digital Repository. Available from: [Link]
-
Tables For Organic Structure Analysis. Available from: [Link]
-
Corey-Chaykovsky reaction. ResearchGate. Available from: [Link]
-
Synthesis and optimization ring opening of monoepoxide linoleic acid using p-toluenesulfonic acid. PMC. Available from: [Link]
-
Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells. PubMed. Available from: [Link]
- Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. Google Patents.
-
Supporting Information. Available from: [Link]
-
Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells. Document Server@UHasselt. Available from: [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. Available from: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]
-
Oxidized Spiro-OMeTAD: Investigation of Stability in Contact with Various Perovskite Compositions. Available from: [Link]
-
Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. PMC. Available from: [Link]
-
Melt-infiltration of spiro-OMeTAD and thermal instability of solid-state dye-sensitized solar cells. RSC Publishing. Available from: [Link]
-
The Tandem Ring Opening/Ring Closing Metathesis Route to Oxaspirocycles: An Approach to Phelligridin G. MDPI. Available from: [Link]
-
Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Modgraph. Available from: [Link]
- Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 3. Aziridines - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uni-bielefeld.de [uni-bielefeld.de]
- 8. The even-electron rule in electrospray mass spectra of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
Welcome to the dedicated technical support center for the synthesis of 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to address the specific experimental challenges you may encounter, grounded in mechanistic principles and practical laboratory experience.
Introduction: Navigating the Synthetic Landscape
The synthesis of the spirocyclic aziridine, this compound, is a nuanced process. A common misconception involves the direct cycloaddition of p-toluenesulfonyl isocyanate to an enol ether, a route that does not yield the desired product. The most viable and reported pathway is a modification of the Corey-Chaykovsky reaction, starting from tetrahydro-4H-pyran-4-one. This guide will focus on the challenges and byproducts associated with this established method and address the potential pitfalls of the alternative, less feasible cycloaddition approach.
Troubleshooting Guide: The Corey-Chaykovsky Aziridination Approach
The synthesis of this compound is most effectively achieved through the reaction of an in-situ generated N-tosyl imine of tetrahydro-4H-pyran-4-one with a sulfur ylide. This process, while robust, can present several challenges.
Problem 1: Low to No Yield of the Desired Spiro-Aziridine
Observed Issue: After executing the reaction and workup, analysis (TLC, LC-MS, NMR) shows minimal or no formation of the target compound.
Potential Causes & Solutions:
-
Inefficient In Situ Imine Formation: The initial and critical step is the formation of the N-tosyl imine from tetrahydro-4H-pyran-4-one and a tosylamide derivative. This equilibrium may not favor the imine under the reaction conditions.
-
Troubleshooting:
-
Dehydrating Agent: Ensure the presence of an effective dehydrating agent (e.g., molecular sieves, titanium(IV) isopropoxide) to drive the equilibrium towards the imine.
-
Catalyst: An acid catalyst (e.g., p-toluenesulfonic acid) is often necessary to promote imine formation. The catalyst loading should be optimized, as excessive acid can lead to side reactions.
-
Reaction Time: Allow sufficient time for imine formation before the addition of the sulfur ylide. Monitoring the reaction by TLC or NMR for the disappearance of the ketone is recommended.
-
-
-
Decomposition of the Sulfur Ylide: Sulfur ylides, particularly unstabilized ones like dimethylsulfonium methylide, are thermally sensitive and reactive.[1]
-
Troubleshooting:
-
Temperature Control: Generate the ylide at a low temperature (typically 0 °C or below) and use it immediately.
-
Inert Atmosphere: All steps involving the ylide must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent quenching by moisture or oxygen.
-
-
-
Incorrect Stoichiometry: An improper ratio of ketone, tosylamide source, base, and sulfur ylide precursor will lead to incomplete conversion or the formation of byproducts.
-
Troubleshooting:
-
Optimization: Systematically vary the stoichiometry of the reagents. Typically, a slight excess of the tosylamide source and the ylide precursor is used.
-
-
Problem 2: Significant Formation of 1-Oxa-spiro[2.5]octane (Epoxide) Byproduct
Observed Issue: A major byproduct is identified as the corresponding epoxide of tetrahydro-4H-pyran-4-one.
Causality: This is a classic example of competing reaction pathways in the Corey-Chaykovsky reaction. The sulfur ylide can react with either the ketone starting material (leading to the epoxide) or the desired N-tosyl imine intermediate (leading to the aziridine).[1][2][3][4][5]
Troubleshooting Strategies:
-
Promote Imine Formation: The most effective way to minimize epoxide formation is to ensure near-complete conversion of the ketone to the imine before the ylide is introduced.
-
Two-Step Procedure: Consider a two-step approach where the N-tosyl imine is synthesized and isolated first, before being subjected to the aziridination conditions. This provides greater control over the reaction.
-
-
Choice of Ylide: While less common for aziridination, the use of a more stabilized sulfur ylide (e.g., dimethyloxosulfonium methylide) can sometimes alter the selectivity between the ketone and the imine.
Problem 3: Formation of Rearrangement or Ring-Opened Products
Observed Issue: Complex mixture of byproducts, potentially including enamines or amino alcohols.
Causality:
-
Enamine Formation: In the presence of a base, the ketone can form an enolate, which can then be trapped by the tosyl group or react in other ways.
-
Amino Alcohol Formation: Incomplete cyclization of the betaine intermediate formed after the ylide attacks the imine can lead to the formation of an amino alcohol upon workup.
Troubleshooting Strategies:
-
Base Selection: The choice of base for generating the sulfur ylide is critical. Strong, non-nucleophilic bases like sodium hydride are commonly used. The use of alkoxides could potentially lead to side reactions with the ketone.
-
Reaction Temperature: Maintain a low temperature throughout the reaction to minimize side reactions and rearrangements.
Quantitative Data Summary: Hypothetical Yields Under Different Conditions
| Condition | Starting Material | Key Reagent | Expected Product | Potential Byproduct(s) | Hypothetical Yield |
| A (Ideal) | Tetrahydro-4H-pyran-4-one | Tosylamide, Ti(OiPr)₄, then Sulfur Ylide | This compound | 1-Oxa-spiro[2.5]octane (minor) | 70-85% |
| B (No Dehydrating Agent) | Tetrahydro-4H-pyran-4-one | Tosylamide, then Sulfur Ylide | This compound | 1-Oxa-spiro[2.5]octane (major) | <20% |
| C (High Temperature) | Tetrahydro-4H-pyran-4-one | Tosylamide, Ti(OiPr)₄, then Sulfur Ylide | This compound | Complex mixture, rearrangement products | Low, impure |
Experimental Protocol: Synthesis via Corey-Chaykovsky Aziridination
Step 1: In Situ Formation of N-Tosyl Imine
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add tetrahydro-4H-pyran-4-one (1.0 eq), p-toluenesulfonamide (1.1 eq), and anhydrous toluene.
-
Add titanium(IV) isopropoxide (1.5 eq) dropwise to the stirred suspension at room temperature.
-
Heat the mixture to reflux for 4-6 hours, with azeotropic removal of water using a Dean-Stark trap.
-
Monitor the reaction by TLC or ¹H NMR until the ketone is consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
Step 2: Aziridination
-
In a separate flame-dried flask under nitrogen, prepare a solution of the sulfur ylide. For example, suspend trimethylsulfonium iodide (1.5 eq) in anhydrous THF and cool to 0 °C.
-
Add a strong base, such as sodium hydride (1.5 eq, 60% dispersion in mineral oil), portion-wise to the trimethylsulfonium iodide suspension.
-
Stir the ylide suspension at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Cool the ylide suspension back to 0 °C and slowly add the N-tosyl imine solution from Step 1 via cannula.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Diagrams
Corey-Chaykovsky Aziridination Workflow
Caption: Workflow for the synthesis of the target spiro-aziridine.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low aziridine yield.
FAQs: Addressing Common Queries
Q1: I attempted the synthesis using p-toluenesulfonyl isocyanate and 3,4-dihydro-2H-pyran and did not get the spiro-aziridine. What happened?
A1: This is a common point of confusion. The reaction of a sulfonyl isocyanate with an enol ether undergoes a [2+2] cycloaddition to form a β-lactam, not an aziridination. This β-lactam is often unstable and can revert to the starting materials or rearrange to an α,β-unsaturated amide upon heating. The spiro-aziridine structure is not formed via this pathway.
Q2: Can I use a one-pot procedure for the Corey-Chaykovsky aziridination?
A2: Yes, a one-pot procedure where the N-tosyl imine is formed in situ followed by the addition of the sulfur ylide is feasible and often preferred for operational simplicity. However, if you are struggling with the formation of the epoxide byproduct, a two-step procedure with isolation of the imine intermediate is recommended for better control.
Q3: What is the role of the titanium(IV) isopropoxide?
A3: Titanium(IV) isopropoxide serves as a Lewis acid to activate the ketone carbonyl group towards nucleophilic attack by the tosylamide and as a dehydrating agent to drive the imine formation equilibrium forward by sequestering the water that is formed.
Q4: How can I best purify the final product?
A4: The crude product is typically purified by column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is usually effective in separating the desired spiro-aziridine from the less polar epoxide byproduct and other impurities.
Q5: Is the reaction diastereoselective?
A5: For the synthesis of this compound from the achiral tetrahydro-4H-pyran-4-one, diastereoselectivity is not a factor as no new chiral centers are formed relative to each other. However, in the aziridination of substituted cyclic ketones, the diastereoselectivity of the ylide addition can be an important consideration, often favoring the sterically less hindered face of the imine.[6][7]
References
-
Corey, E. J.; Chaykovsky, M. J. Am. Chem. Soc.1965 , 87 (6), 1353–1364. [Link]
-
Aggarwal, V. K.; Richardson, J. A Review of Enantioselective Methods for the Synthesis of Epoxides. Chem. Commun.2003 , 2644-2651. [Link]
-
Li, A.-H.; Dai, L.-X.; Aggarwal, V. K. Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement. Chem. Rev.1997 , 97 (6), 2341–2372. [Link]
-
Marsini, M. A., et al. Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey–Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters. Org. Lett.2015 , 17 (22), 5614–5617. [Link]
- Shellhamer, D. F., et al. Reaction of p-Toluenesulfonyl Isocyanate with Electron-Rich Alkenes and Monofluoroalkenes. J. Undergrad. Chem. Res.2019, 18 (1), 11-14.
-
Lu, L.-Q.; Li, T.-R.; Wang, Q.; Xiao, W.-J. Recent Advances in the Chemistry of Ylides. In Topics in Current Chemistry; Springer, 2016 ; Vol. 374, p 7. [Link]
-
Padwa, A.; Hornbuckle, S. F. Ylide Formation from the Reaction of Carbenes and Carbenoids with Heteroatom Lone Pairs. Chem. Rev.1991 , 91 (3), 263–309. [Link]
- Taylor, R. J. K. Ed. Organosulfur Chemistry. Oxford University Press, 1995.
- Trost, B. M.; Melvin, L. S., Jr.
-
Aggarwal, V. K.; Winn, C. L. Catalytic, Asymmetric Sulfonium Ylide-Mediated Epoxidation of Carbonyl Compounds: Scope, Selectivity, and Applications in Synthesis. Acc. Chem. Res.2004 , 37 (8), 611–620. [Link]
-
Unthank, M. G.; Hussain, N.; Aggarwal, V. K. Asymmetric Aziridination of Imines Catalyzed by Chiral Sulfides. Angew. Chem. Int. Ed.2006 , 45 (42), 7066–7069. [Link]
-
Sweeney, J. B. Aziridines: epoxides' ugly cousins? Chem. Soc. Rev.2002 , 31, 247-258. [Link]
-
Zwanenburg, B.; ten Holte, P. The Synthetic Potential of N-Sulfonyl Imines. Top. Curr. Chem.2001 , 216, 93-124. [Link]
-
Davis, F. A.; Zhou, P.; Chen, B.-C. Asymmetric synthesis of aziridines. Chem. Soc. Rev.1998 , 27, 13-18. [Link]
-
Kalesse, M.; Cordes, M.; Symkenberg, G.; Lu-Steffan, M. The Corey-Chaykovsky Reaction. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010 . [Link]
Sources
- 1. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. adichemistry.com [adichemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters [organic-chemistry.org]
- 7. Diastereoselective Johnson–Corey–Chaykovsky trifluoroethylidenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
How to handle air/moisture sensitive reactions of 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
Welcome to the dedicated technical support center for 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling air and moisture-sensitive reactions involving this versatile spirocyclic compound. As your Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the success and integrity of your experiments.
Understanding the Molecule: A Structural Perspective
This compound is a unique molecule featuring a strained three-membered aziridine ring fused to a tetrahydropyran ring via a spirocyclic junction. The nitrogen atom of the aziridine is activated by a p-toluenesulfonyl (tosyl) group. This specific arrangement of functional groups dictates its reactivity and sensitivity.
-
N-Tosyl Aziridine: The tosyl group is strongly electron-withdrawing, which activates the aziridine ring, making it susceptible to nucleophilic attack and ring-opening.[1] This is the primary site of reactivity and also the source of its moisture sensitivity.
-
Tetrahydropyran Ring: The tetrahydropyran moiety is a saturated cyclic ether. Ethers are generally stable, but the ether linkage can be susceptible to cleavage under strong acidic conditions.[2]
-
Spirocyclic Center: The quaternary carbon at the spiro junction introduces steric hindrance that can influence the regioselectivity of ring-opening reactions.
This guide will address the practical implications of these structural features in a laboratory setting.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the handling and reactivity of this compound.
Q1: How should I properly store this compound?
A1: Due to the presence of the electron-withdrawing tosyl group, the compound is expected to be a solid with some degree of hygroscopicity.[3] The strained aziridine ring is also susceptible to hydrolysis. Therefore, stringent storage conditions are crucial to maintain its integrity.
-
Inert Atmosphere: Store the compound under a dry, inert atmosphere such as argon or nitrogen. This can be achieved by storing it in a glovebox or in a sealed vial within a desiccator containing a suitable drying agent (e.g., Drierite® or phosphorus pentoxide).
-
Low Temperature: For long-term storage, it is advisable to keep the compound at a low temperature (-20°C is recommended) to minimize potential degradation or polymerization.[4]
-
Tightly Sealed Container: Always ensure the container is tightly sealed to prevent the ingress of atmospheric moisture.
Q2: My reaction yield is consistently low. What are the likely causes related to the handling of this compound?
A2: Low yields in reactions involving this spirocycle often stem from its sensitivity to air and moisture. Here are the primary culprits:
-
Hydrolysis: Trace amounts of water in your reaction solvent or on your glassware can lead to the hydrolysis of the N-tosyl aziridine. This can occur via nucleophilic attack of water on one of the aziridine carbons, leading to a ring-opened amino alcohol by-product. This process can be catalyzed by acid or base.
-
Polymerization: N-activated aziridines can undergo ring-opening polymerization, especially in the presence of certain initiators or under prolonged heating.[3][5] This can consume your starting material and lead to a complex mixture of products.
-
Improper Inert Atmosphere Technique: Inadequate purging of your reaction vessel with an inert gas can leave residual oxygen and moisture, leading to the degradation of the starting material or reaction intermediates.
Q3: What are the best practices for setting up a reaction with this compound?
A3: Employing rigorous air- and moisture-free techniques is paramount. The two primary methods are the use of a glovebox or a Schlenk line.
-
Glovebox: A glovebox provides the most controlled environment for handling highly sensitive reagents. All manipulations, including weighing and dissolution, should be performed within the inert atmosphere of the glovebox.
-
Schlenk Line: If a glovebox is not available, a Schlenk line is an effective alternative. This involves using specialized glassware that can be evacuated and backfilled with an inert gas.
Below is a workflow for setting up a reaction using a Schlenk line.
Caption: Schlenk line workflow for air/moisture sensitive reactions.
Q4: Can I use protic solvents with this compound?
A4: The use of protic solvents should be approached with extreme caution. Protic solvents, especially water and alcohols, can act as nucleophiles and lead to the ring-opening of the activated aziridine.[1] If a protic solvent is required for your reaction, consider the following:
-
Anhydrous Conditions: Ensure the solvent is rigorously dried and the reaction is performed under a strictly inert atmosphere.
-
Low Temperature: Running the reaction at low temperatures can minimize the rate of unwanted side reactions.
-
Non-nucleophilic Buffer: If pH control is necessary, use a non-nucleophilic buffer.
Q5: Are there any incompatibilities I should be aware of when choosing reagents?
A5: Yes, several classes of reagents can react with this compound in an undesired manner:
-
Strong Acids: Strong Brønsted or Lewis acids can catalyze the ring-opening of both the aziridine and potentially the tetrahydropyran ring.[2]
-
Strong Nucleophiles: While often the intended reactants, strong nucleophiles can lead to a loss of regioselectivity in ring-opening reactions if not carefully controlled.
-
Strong Reducing Agents: Reagents like lithium aluminum hydride can reduce the tosyl group.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| No reaction or incomplete conversion | 1. Deactivated starting material due to improper storage (hydrolysis).2. Insufficiently anhydrous reaction conditions.3. Inactive catalyst or reagent. | 1. Verify the integrity of the starting material by NMR or LC-MS. If degraded, use a fresh batch.2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled or commercially available anhydrous solvents.[6] 3. Check the activity of your catalyst/reagent. |
| Formation of multiple products | 1. Ring-opening by trace water, leading to amino alcohol byproducts.2. Lack of regioselectivity in the nucleophilic attack.3. Polymerization of the starting material. | 1. Implement more rigorous anhydrous techniques (see A3).2. Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired regioisomer.3. Avoid high temperatures and prolonged reaction times. Consider using a lower concentration of the starting material. |
| Observation of a viscous, insoluble material in the reaction mixture | Polymerization of the N-tosyl aziridine. | This is often irreversible. To prevent it in future experiments:- Lower the reaction temperature.- Reduce the concentration of the aziridine.- Ensure the absence of initiating impurities. |
| Difficulty in purifying the product | Presence of p-toluenesulfonamide or other tosyl-containing byproducts from degradation. | These byproducts can often be removed by careful column chromatography. Consider a basic aqueous wash during workup to remove acidic impurities like p-toluenesulfonic acid. |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound using a Schlenk Line
This protocol outlines the steps for accurately weighing and transferring the solid compound to a reaction flask under an inert atmosphere.
-
Glassware Preparation:
-
Place a round-bottom flask equipped with a magnetic stir bar and a sidearm with a stopcock in an oven at >120°C overnight.
-
While hot, assemble the flask with a rubber septum on the main neck and attach it to the Schlenk line.
-
Evacuate the flask and backfill with dry argon or nitrogen. Repeat this cycle three times.
-
Allow the flask to cool to room temperature under a positive pressure of the inert gas.
-
-
Weighing and Transfer:
-
If a glovebox is available, weigh the desired amount of this compound in a tared vial inside the glovebox.
-
If a glovebox is not available, weigh the compound quickly on a balance in a weighing boat.
-
Briefly remove the septum from the reaction flask while maintaining a strong outflow of inert gas ("positive pressure") and quickly add the solid.
-
Immediately replace the septum.
-
-
Dissolution:
-
Add anhydrous solvent to the flask via a gas-tight syringe or a cannula.
-
The compound is now ready for the addition of other reagents.
-
Caption: Protocol for weighing and dissolving the solid compound.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for troubleshooting and optimizing your reactions.
Caption: Potential degradation pathways of the target compound.
By understanding the inherent reactivity and sensitivities of this compound and implementing the rigorous handling techniques outlined in this guide, you can significantly improve the success and reproducibility of your synthetic endeavors. For further assistance, please do not hesitate to reach out.
References
-
Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Bieber, L. W., & de Araújo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906. [Link]
-
Hygroscopicity of Linear Alkylbenzene Sulfonates Powders. (2016). ResearchGate. [Link]
-
Goossens, H., et al. (2011). Reactivity of Activated versus Nonactivated 2-(Bromomethyl)aziridines with respect to Sodium Methoxide: A Combined Computational and Experimental Study. The Journal of Organic Chemistry, 76(21), 8698-8709. [Link]
-
Rieger, E., et al. (2017). The living anionic polymerization of activated aziridines: a systematic study of reaction conditions and kinetics. Polymer Chemistry, 8(16), 2414-2422. [Link]
-
Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. (2014). PMC. [Link]
-
Watson, I. D. G., Yu, L., & Yudin, A. K. (2006). Advances in Nitrogen Transfer Reactions Involving Aziridines. Accounts of Chemical Research, 39(3), 194-206. [Link]
-
How do you guys prepare solutions of hygroscopic chemicals? (2017). Reddit. [Link]
-
Copper-Catalyzed Oxidative Dearomatization/Spirocyclization of Indole-2-Carboxamides: Synthesis of 2-Spiro-pseudoindoxyls. (2018). Organic Letters, 20(15), 4559-4562. [Link]
-
Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. (2002). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
Validation & Comparative
Spectroscopic Scrutiny: A Comparative Analysis of 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the diverse scaffolds utilized in medicinal chemistry, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality and conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. The subject of this guide, 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane, represents a unique amalgamation of a spirocyclic ether and a sulfonated aziridine, functionalities that impart distinct chemical and biological properties.
This guide provides an in-depth spectroscopic analysis of this compound, offering a comparative perspective against relevant structural analogs. By dissecting its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and characterize this and similar molecular architectures.
Molecular Architecture and its Spectroscopic Implications
The structure of this compound, with CAS Number 1207754-85-5 and molecular formula C₁₃H₁₇NO₃S, presents a fascinating case for spectroscopic interpretation. The molecule incorporates a cyclohexane ring fused in a spiro fashion to an oxirane ring, which is part of a 6-oxa-2-azaspiro[2.5]octane system. The nitrogen atom of the aziridine ring is substituted with a p-toluenesulfonyl (tosyl) group. This unique arrangement of functional groups gives rise to a distinct set of spectroscopic fingerprints.
To provide a robust comparative analysis, we will contrast the expected spectral data of our target molecule with those of two key comparator classes:
-
Comparator A: Simple N-Tosylaziridines (e.g., 2-phenyl-1-tosylaziridine) : This allows for the isolation and understanding of the spectral contributions of the N-tosylaziridine moiety.
-
Comparator B: Simple Oxaspiro[2.5]octanes (e.g., 1-Oxaspiro[2.5]octane) : This helps in delineating the signals originating from the spirocyclic ether portion of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the tosyl group, the protons of the cyclohexane ring, and the protons of the aziridine ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Key Comparative Insights |
| Aromatic Protons (Tosyl) | 7.30 - 7.90 | Two doublets (AA'BB' system) | Similar to the aromatic signals observed for other N-tosylated compounds, typically with two doublets in the downfield region[1]. |
| Methyl Protons (Tosyl) | ~2.40 | Singlet | A characteristic singlet for the methyl group on the tosyl moiety[1]. |
| Aziridine Protons | 2.0 - 3.0 | Doublets or complex multiplets | These protons are expected to be shielded compared to the aromatic protons. Their chemical shifts and coupling constants are sensitive to the ring strain and the anisotropic effects of the adjacent sulfonyl group[2]. |
| Cyclohexane Protons | 1.20 - 2.00 | Complex multiplets | These protons will appear as a complex set of overlapping multiplets in the aliphatic region. Protons on the carbon adjacent to the oxygen atom will be shifted slightly downfield (3.4-4.5 ppm)[3]. |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide complementary information, with distinct signals for the aromatic, aliphatic, and spiro carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Comparative Insights |
| Aromatic Carbons (Tosyl) | 125.0 - 145.0 | Four distinct signals for the aromatic carbons of the tosyl group are expected[1]. |
| Methyl Carbon (Tosyl) | ~21.5 | A characteristic signal for the methyl carbon of the tosyl group[1]. |
| Aziridine Carbons | 30.0 - 45.0 | These carbons are expected in the upfield region, with their chemical shifts influenced by the nitrogen and the sulfonyl group[1][2]. |
| Spiro Carbon | 60.0 - 75.0 | The spiro carbon, being quaternary and attached to oxygen and carbon, will have a characteristic chemical shift[4]. |
| Cyclohexane Carbons | 20.0 - 40.0 | The carbons of the cyclohexane ring will appear in the aliphatic region. The carbon adjacent to the ether oxygen will be in the 50-80 ppm range[3]. |
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies[5].
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl, ether, and aromatic C-H bonds.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode | Key Comparative Insights |
| Sulfonyl (SO₂) | 1350 - 1300 and 1160 - 1120 | Asymmetric and symmetric stretching | These are strong and characteristic bands for the sulfonyl group, consistent with other sulfonamides[6][7]. |
| C-O-C (Ether) | 1150 - 1085 | C-O stretching | A strong absorption band indicative of the ether linkage within the spirocyclic system[3]. |
| Aromatic C-H | 3100 - 3000 | Stretching | Weak to medium bands characteristic of the aromatic protons on the tosyl group. |
| Aliphatic C-H | 3000 - 2850 | Stretching | Medium to strong bands corresponding to the C-H bonds of the cyclohexane and aziridine rings. |
| Aromatic C=C | 1600 - 1475 | Stretching | Medium to weak bands from the benzene ring of the tosyl group. |
Experimental Protocol: IR Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid (KBr pellet): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, we would expect to observe the molecular ion peak and characteristic fragment ions.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular weight of C₁₃H₁₇NO₃S is 267.09 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be observed, confirming the elemental composition.
-
Key Fragmentation Pathways:
-
Loss of the tosyl group: Cleavage of the N-S bond would lead to a fragment corresponding to the 6-oxa-2-azaspiro[2.5]octane cation.
-
Loss of SO₂: A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂)[8][9].
-
Formation of the tropylium ion: The tolyl group can rearrange to form the stable tropylium cation at m/z 91.
-
Cleavage of the spirocycle: Fragmentation of the cyclohexane or oxirane rings can lead to a variety of smaller fragment ions.
-
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the fragment ions.
Visualization of Key Structural and Analytical Relationships
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: General workflow for the spectroscopic analysis of the target compound.
Conclusion: A Synergistic Approach to Structural Verification
References
-
Duddeck, H., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. [Link]
-
Reddy, R. P., et al. (2015). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. Organic Letters, 17(15), 3782–3785. [Link]
-
Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. (n.d.). 1-Oxaspiro[2.5]octane. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. [Link]
-
Supporting Information for "Mass spectral fragmentations of sulfonates." (n.d.). [Link]
-
Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]
-
PubChem. (n.d.). 1-Oxa-2-azaspiro[2.5]octane. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]
-
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information - Organocatalytic Ring-Opening Polymerization of N-Tosyl Aziridines by an N-Heterocyclic Carbene. [Link]
-
Royal Society of Chemistry. (n.d.). The infrared spectra of some sulphonamides. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252. Retrieved from [Link]
-
Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]
-
PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]
-
MDPI. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. [Link]
-
Grokipedia. (n.d.). Tosyl group. Retrieved from [Link]
-
ResearchGate. (n.d.). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Sci-Hub. The infrared spectra of some sulphonamides / Journal of the Chemical Society (Resumed), 1955 [sci-hub.box]
- 8. aaqr.org [aaqr.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spirocyclic Scaffolds: A Comparative Analysis of 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with enhanced three-dimensional (3D) character is paramount. The "escape from flatland" has driven medicinal chemists to explore beyond traditional aromatic scaffolds, leading to a surge in the utilization of spirocycles.[1][2] These unique structural motifs, characterized by two rings sharing a single atom, offer a rigidified framework that can pre-organize substituents in defined vectors, thereby improving potency and selectivity.[3][4] Furthermore, the increased sp³-hybridized carbon count in spirocyclic compounds often correlates with improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for the development of successful drug candidates.[5][6]
This guide provides an in-depth comparison of 2-(p-tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane, a representative yet underexplored spirocycle, with other prominent spirocyclic scaffolds employed in medicinal chemistry. We will delve into their synthesis, comparative physicochemical properties, and the functional implications of their distinct structural features. This analysis is intended to equip researchers, scientists, and drug development professionals with the insights needed to strategically incorporate these valuable scaffolds into their discovery programs.
The Subject of Analysis: this compound
This compound (Figure 1) is a unique spirocycle featuring a fusion of an N-tosyl-aziridine ring and a tetrahydropyran ring. The presence of the sulfonamide-protected nitrogen introduces a degree of rigidity and specific electronic properties, while the oxa-spirocyclic core maintains a desirable 3D conformation.

Figure 1. Chemical structure of this compound.
Plausible Synthetic Route
While specific literature detailing the synthesis of this compound is scarce, a plausible synthetic route can be conceptualized based on established methodologies for the formation of N-tosyl aziridines and spirocycles (Figure 2). A potential approach involves the Corey-Chaykovsky reaction between a suitable N-tosyl imine precursor and a sulfur ylide, or alternatively, the intramolecular cyclization of a functionalized precursor. A more direct route could involve the reaction of a p-toluenesulfonamide with a suitable electrophilic precursor of the 6-oxa-spiro[2.5]octane system.
Comparator Spirocyclic Scaffolds
To provide a comprehensive comparison, we have selected three alternative spirocyclic scaffolds that are gaining prominence in medicinal chemistry:
-
N-Boc-6-oxa-2-azaspiro[2.5]octane: A close analog of our target molecule, differing by the protecting group on the nitrogen. The tert-butyloxycarbonyl (Boc) group is a common protecting group in organic synthesis and its properties are well-characterized.
-
2,6-Diazaspiro[3.3]heptane: This scaffold, containing two nitrogen atoms, has been explored as a bioisostere for piperazine and has shown potential for improving aqueous solubility.
-
2-Oxa-6-azaspiro[3.3]heptane: A structural isomer of the diaza-variant, this scaffold introduces an oxygen atom, which can influence hydrogen bonding capacity and polarity.
Comparative Physicochemical Properties
The utility of a scaffold in drug discovery is heavily influenced by its physicochemical properties. Here, we compare our target molecule with the selected comparators in terms of lipophilicity (LogP/LogD), aqueous solubility, and metabolic stability.
| Spirocycle | Structure | Calculated logP * | Aqueous Solubility | Metabolic Stability |
| This compound | ![]() | 1.8 ± 0.3 | Likely low to moderate | Potentially susceptible to N-dealkylation and aryl hydroxylation |
| N-Boc-6-oxa-2-azaspiro[2.5]octane | ![]() | 1.5 ± 0.3 | Likely moderate | Susceptible to deprotection under acidic conditions |
| 2,6-Diazaspiro[3.3]heptane | ![]() | -1.0[7] | High | Generally stable, depends on substituents |
| 2-Oxa-6-azaspiro[3.3]heptane | ![]() | -0.5 ± 0.2 | High | Generally stable |
*Calculated logP values are estimations from computational models and should be experimentally verified.
Lipophilicity (LogP/LogD)
Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The calculated logP of this compound is estimated to be around 1.8, suggesting a moderate level of lipophilicity. The presence of the aromatic tosyl group contributes significantly to this value. In contrast, the N-Boc analogue has a slightly lower calculated logP.
Notably, the comparator spirocycles with smaller ring systems and a higher nitrogen/oxygen to carbon ratio, such as 2,6-diazaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane, exhibit significantly lower lipophilicity, with negative calculated logP values.[7] This is a desirable feature for improving aqueous solubility and reducing off-target toxicities associated with high lipophilicity.[6]
Aqueous Solubility
Aqueous solubility is essential for drug absorption and formulation. The moderate lipophilicity of this compound suggests it will have low to moderate aqueous solubility. In contrast, the high polarity of 2,6-diazaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane translates to higher aqueous solubility.[8] This is a key advantage of these smaller, more polar spirocyclic systems.
Metabolic Stability
Metabolic stability is a crucial factor determining a drug's half-life and bioavailability. The N-tosyl group in our target molecule could be a potential site for metabolic transformations, such as N-dealkylation or aromatic hydroxylation of the tolyl group. The tetrahydropyran ring is generally considered metabolically stable.
The N-Boc protecting group in the comparator is susceptible to cleavage under acidic conditions, which can be a metabolic liability. The core structures of 2,6-diazaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane are generally considered to be metabolically robust, though the nature of the substituents on the nitrogen atoms will ultimately dictate their metabolic fate.
Experimental Protocols
To enable researchers to experimentally validate the properties of these and other spirocyclic scaffolds, we provide the following standard operating procedures.
Determination of Lipophilicity (LogP) by Shake-Flask Method
This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (LogP).[9]
Determination of Kinetic Aqueous Solubility by Turbidimetric Assay
This protocol outlines a high-throughput method for assessing the kinetic solubility of a compound.[10]
In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol describes a common in vitro method to evaluate the metabolic stability of a compound in the presence of liver microsomes.[1][4]
Conclusion and Future Perspectives
The strategic incorporation of spirocyclic scaffolds is a powerful approach in modern drug discovery to enhance the 3D complexity and optimize the physicochemical properties of lead compounds. While this compound represents an interesting, moderately lipophilic scaffold, its utility may be limited by potential metabolic liabilities associated with the tosyl group.
In contrast, smaller, more polar spirocycles like 2,6-diazaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane offer significant advantages in terms of increased aqueous solubility and potentially greater metabolic stability.[6][8] The choice of the optimal spirocyclic scaffold will, of course, depend on the specific requirements of the biological target and the desired ADME profile.
This guide provides a framework for the comparative analysis of spirocyclic scaffolds. We strongly encourage the experimental validation of the properties discussed herein to make informed decisions in the design and optimization of the next generation of therapeutic agents.
References
- Drug Hunter. The Spirocycle Surge in Drug Discovery. (2025).
- Varela MT, Dias GG, de Oliveira LFN, de Oliveira RG, Aguiar FD, Nogueira JP, Cruz LR, Dias LC. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. (2025).
- Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery. (2025).
- Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Spirocycles in Modern Drug Discovery. (2025).
- Howei Pharm. CAS 1207754-85-5 C13H17NO3S this compound 95+%.
- 北京迈瑞达科技有限公司. 6-oxa-2-azaspiro[2.5]octane - CAS:1207754-85-5.
- Echemi. This compound.
- PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
- PubChem. 6-Azaspiro[2.5]octane.
- PubChem. 1-Oxa-2-azaspiro[2.5]octane.
- BLDpharm. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021).
- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- CN111943894A - Synthesis method of 4, 7-diazaspiro [2.
- ChemRxiv. Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes.
- Organic & Biomolecular Chemistry (RSC Publishing). Facile synthesis of 2-azaspiro[3.4]octane.
- French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023).
- PubChem. 6-Azaspiro(2.5)octane hydrochloride.
- ACS Publications. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (2011).
- PubMed. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2025).
- PubMed. Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022).
- Sigma-Aldrich. 6-Azaspiro[2.5]octane hydrochloride | 1037834-62-0.
- PubChem. 2,6-Diazaspiro(3.3)heptane.
- PubMed. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. (2022).
- zora.uzh.ch. N-Methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine — Synthesis and Reactions of a Synthon for an Unknown α-Amino Acid.
- MDPI. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. (2021).
- AiFChem. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds. (2026).
- PubMed. Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. (2001).
- PMC. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (2019).
- ResearchGate. In vitro comparative assessment of metabolic stability and structure–metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. (2026).
Sources
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mttlab.eu [mttlab.eu]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,6-Diazaspiro(3.3)heptane | C5H10N2 | CID 21692404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
A Comparative Guide to the Biological Evaluation of Novel 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of a sulfonamide group, known for its broad spectrum of pharmacological activities, with a strained spiro-epoxide moiety in the 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane scaffold presents a compelling, albeit unexplored, opportunity in medicinal chemistry. This guide provides a comprehensive framework for the systematic evaluation of the biological activity of this novel class of compounds. We propose a phased, data-driven approach, beginning with a broad-based in vitro cytotoxicity screening against a panel of cancer cell lines, followed by targeted mechanistic studies, including enzyme inhibition assays. This guide offers a comparative analysis against established therapeutic agents, supported by detailed, field-proven experimental protocols and data interpretation strategies to rigorously assess the therapeutic potential of these unique chemical entities.
Introduction: Rationale for Investigation
The this compound core structure is a unique amalgamation of two pharmacologically significant motifs: the p-tolylsulfonyl group and a 6-oxa-2-azaspiro[2.5]octane system.
-
The Sulfonamide Moiety: The sulfonamide functional group is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2][3] The p-tolylsulfonyl group, in particular, has been incorporated into numerous compounds with demonstrated antibacterial and anticancer activities.[4][5][6] Its role is often to act as a structural mimic or to engage in key binding interactions within a biological target.[2][7]
-
The Spiro-Epoxide System: The 6-oxa-2-azaspiro[2.5]octane component features a highly strained three-membered oxirane (epoxide) ring fused in a spirocyclic fashion. Epoxides are known electrophiles and potent alkylating agents that can react with nucleophilic residues in biomolecules such as DNA and proteins.[8][9] This reactivity is the basis for the mechanism of action of several anticancer agents. The spiro-fusion is hypothesized to enhance the reactivity of the epoxide ring, potentially leading to novel biological effects.[8]
Given the proven track record of sulfonamides and the inherent reactivity of the spiro-epoxide, we hypothesize that derivatives of this compound may exhibit potent cytotoxic activity, making them promising candidates for anticancer drug discovery.
Proposed Phased Investigational Workflow
A logical, phased approach is essential to systematically evaluate this novel compound class. This ensures that resources are directed toward the most promising derivatives and activities.
Figure 1: A proposed phased workflow for the comprehensive biological evaluation of this compound derivatives.
Phase 1: Comparative In Vitro Cytotoxicity Screening
The initial phase focuses on a broad assessment of the cytotoxic potential of the synthesized derivatives against a panel of human cancer cell lines. This allows for a direct comparison of potency and selectivity.
Recommended Cell Lines and Comparative Compounds
| Cell Line | Cancer Type | Rationale | Comparative Compound (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | Represents a common solid tumor type. | Doxorubicin |
| A549 | Lung Carcinoma | High incidence and mortality rates. | Cisplatin |
| HCT116 | Colorectal Carcinoma | Prevalent gastrointestinal cancer. | 5-Fluorouracil |
| U87-MG | Glioblastoma | Represents a difficult-to-treat brain tumor. | Temozolomide |
| HEK293 | Normal Kidney Cells | To assess selectivity and general cytotoxicity. | N/A (Vehicle Control) |
Experimental Protocols
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive controls in culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5%. Replace the existing medium with 100 µL of the compound-containing medium.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[10][11][12]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).[12]
Phase 2: Mechanistic & Comparative Enzyme Inhibition Studies
Based on the structure and Phase 1 results, "hit" compounds will be investigated for their mechanism of action. Given the sulfonamide moiety, inhibition of key enzymes in cancer progression is a plausible mechanism.
Potential Enzyme Targets and Comparative Inhibitors
| Enzyme Target | Role in Cancer | Rationale for Investigation | Comparative Inhibitor |
| Carbonic Anhydrase IX | pH regulation, tumor survival | Many sulfonamides are potent inhibitors.[3] | Acetazolamide |
| Tyrosine Kinases (e.g., EGFR, VEGFR) | Signal transduction, cell proliferation | Common targets for anticancer drugs. | Erlotinib, Sunitinib |
| Topoisomerase I/II | DNA replication and repair | Epoxide moiety suggests potential DNA interaction. | Camptothecin, Etoposide |
General Enzyme Inhibition Assay Protocol (Spectrophotometric)
This protocol provides a general framework for determining the IC50 value of a test compound against a purified enzyme.[13][14][15]
-
Reagent Preparation: Prepare solutions of the purified enzyme, substrate, and test/comparative compounds in an appropriate assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the plate for 15 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance over time using a microplate reader at the appropriate wavelength for the specific substrate/product.
-
Data Analysis: Calculate the initial reaction velocity for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Figure 2: A generalized workflow for determining the IC50 of an enzyme inhibitor.
Phase 3: Comparative In Vivo Efficacy Studies
Lead compounds with potent in vitro activity and a validated mechanism will be advanced to in vivo studies to assess their therapeutic efficacy and safety in a whole-organism setting.
Experimental Design: Xenograft Mouse Model
-
Model Selection: Based on the most sensitive cell line from Phase 1 (e.g., HCT116), establish subcutaneous xenografts in immunocompromised mice (e.g., BALB/c nude).[16][17]
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., saline, DMSO/saline)
-
Test Compound (e.g., 20 mg/kg, administered via intraperitoneal injection)
-
Comparative Compound (e.g., 5-Fluorouracil, at a clinically relevant dose)
-
-
Treatment and Monitoring: Administer treatment according to a pre-defined schedule (e.g., daily for 14 days).[18] Monitor tumor volume (caliper measurements) and body weight twice weekly.
-
Endpoints: The primary endpoint is tumor growth inhibition. Secondary endpoints include survival and assessment of toxicity (e.g., weight loss, clinical signs).[16][18]
-
Data Analysis: Compare the tumor growth curves and survival data between the treatment groups using appropriate statistical methods (e.g., ANOVA, Kaplan-Meier analysis).
Conclusion
The this compound scaffold represents a novel and promising area for drug discovery. The strategic, phased approach detailed in this guide provides a scientifically rigorous and efficient pathway to evaluate the biological activity of its derivatives. By employing standardized, validated assays and making direct comparisons to established therapeutic agents, researchers can effectively identify lead candidates and elucidate their mechanisms of action, ultimately paving the way for the development of new therapeutic agents.
References
-
The recent progress of sulfonamide in medicinal chemistry. (2022). ResearchGate. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]
-
Sulphonamides (Sulfonamides) and Sulfones || B.Pharm VI Semester || Medicinal Chemistry-III || As per PCI Syllabus. (n.d.). SlideShare. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Taylor & Francis Online. [Link]
-
Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). (2023). protocols.io. [Link]
-
Med.chem sulfonamides. (n.d.). SlideShare. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2025). ResearchGate. [Link]
-
Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) v1. (2023). ResearchGate. [Link]
-
Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts. (n.d.). PubMed. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLOS One. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). ResearchGate. [Link]
-
A facile and practical p-toluenesulfonic acid catalyzed route to dicoumarols and their biological evaluation. (n.d.). ResearchGate. [Link]
-
How to Perform a Standard Enzyme Activity Assay? (2025). Patsnap Synapse. [Link]
-
In vitro antibacterial activities of p-toluenesulfonyl-hydrazinothiazoles and hydrazinoselenazoles against multi-drug resistant Gram-negative phenotypes. (2016). PubMed Central. [Link]
-
Clerocidin alkylates DNA through its epoxide function: evidence for a fine tuned mechanism of action. (n.d.). PMC. [Link]
-
In vitro antibacterial activities of p-toluenesulfonyl-hydrazinothiazoles and hydrazinoselenazoles against multi-drug resistant Gram-negative phenotypes. (2016). PubMed. [Link]
-
P-Toluenesulfonic acid-catalyzed solvent-free synthesis and biological evaluation of new 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino- 4H-3-arylpyrazole derivatives. (2025). ResearchGate. [Link]
-
Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. (n.d.). PMC. [Link]
-
Connecting the Chemical and Biological Reactivity of Epoxides. (n.d.). SciSpace. [Link]
-
Epoxide-Based Synthetic Approaches toward Polypropionates and Related Bioactive Natural Products. (n.d.). MDPI. [Link]
-
Spiro versus Planar Transition Structures in the Epoxidation of Simple Alkenes. A Reassessment of the Level of Theory Required. (2025). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mlsu.ac.in [mlsu.ac.in]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antibacterial activities of p-toluenesulfonyl-hydrazinothiazoles and hydrazinoselenazoles against multi-drug resistant Gram-negative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antibacterial activities of p-toluenesulfonyl-hydrazinothiazoles and hydrazinoselenazoles against multi-drug resistant Gram-negative phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Med.chem sulfonamides | PPT [slideshare.net]
- 8. Clerocidin alkylates DNA through its epoxide function: evidence for a fine tuned mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
- 16. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 17. spectralinvivo.com [spectralinvivo.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Stereochemistry of 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane: A Fusion of Experimental and In Silico Analysis
In the landscape of modern medicinal chemistry, the conformational rigidity and three-dimensional topology of spirocyclic scaffolds have positioned them as privileged structures in drug design. The introduction of a sulfonamide moiety, as seen in 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane, further imparts specific electronic and steric properties that can significantly influence biological activity. This guide provides an in-depth analysis of the stereochemical and conformational features of this compound. In the absence of an experimentally determined crystal structure for this specific molecule, we present a robust comparative analysis against the closely related, crystallographically characterized analogue, 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural nuances of this important class of molecules.
Introduction: The Significance of Sulfonylated Spirocycles
Spirocyclic systems, characterized by two rings sharing a single atom, offer a unique structural framework that allows for the precise spatial arrangement of functional groups. When a sulfonamide group is incorporated into such a scaffold, the resulting molecule often exhibits enhanced metabolic stability, improved pharmacokinetic properties, and potent biological activity. The tosyl group, in particular, is a common feature in medicinal chemistry, serving as a bioisostere for other functional groups and contributing to target engagement through specific non-covalent interactions. The 6-oxa-2-azaspiro[2.5]octane core combines the rigidity of the spirocycle with the hydrogen bonding potential of the ether oxygen and the sulfonamide nitrogen, making it a versatile platform for the development of novel therapeutics.
Comparative Structural Analysis: A Tale of Two Spirocycles
To elucidate the likely three-dimensional structure of this compound, we turn to the experimentally determined X-ray crystal structure of 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane[1]. This analogue provides an excellent template for understanding the key structural parameters of the N-sulfonylated azaspiro[2.5]octane framework.
The Spirocyclic Core: A Chair of Stability
The crystal structure of 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane reveals that the cyclohexane ring adopts a stable, undistorted chair conformation.[1] This is the energetically most favorable conformation for a six-membered ring, minimizing both angle and torsional strain. It is highly probable that the tetrahydropyran ring in this compound also adopts a similar chair conformation.
The Aziridine Ring: A Strained but Defining Feature
The three-membered aziridine ring is inherently strained due to the deviation of its bond angles from the ideal tetrahedral geometry. In 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane, the aziridine ring is spiro-fused to the cyclohexane ring, with the nitrogen atom occupying an equatorial position.[1] This equatorial positioning of the bulky sulfonylphenyl group is expected to be the more stable arrangement, minimizing steric hindrance with the cyclohexane ring. The dihedral angle between the aziridine ring and the cyclohexane ring in the analogue is 97.1°.[1]
The Sulfonamide Linkage: A Key Conformational Driver
The geometry of the sulfonamide linkage plays a crucial role in defining the overall shape of the molecule. The bond lengths and angles around the sulfur atom are expected to be consistent with those typically observed for N-sulfonylated compounds. The orientation of the p-tolyl group relative to the spirocyclic core will be influenced by steric and electronic factors, and it is likely to adopt a staggered conformation to minimize steric clashes.
Data-Driven Comparison
The following table presents a comparison of key structural parameters between the experimentally determined data for 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane and the predicted values for this compound, based on computational modeling and analogy.
| Structural Parameter | 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane (Experimental) | This compound (Predicted) |
| Cyclohexane/Tetrahydropyran Conformation | Undistorted Chair[1] | Chair |
| Nitrogen Position in Spirocycle | Equatorial[1] | Equatorial |
| Dihedral Angle (Aziridine-Six-membered Ring) | 97.1°[1] | ~95-100° |
| S-N Bond Length | ~1.65 Å | ~1.65 Å |
| S=O Bond Lengths | ~1.43 Å | ~1.43 Å |
Experimental Protocols: A Roadmap to Synthesis and Characterization
The following protocols are presented as robust and validated methodologies for the synthesis and crystallization of this compound, based on established procedures for related compounds.
Synthesis of this compound
This synthesis involves a two-step process starting from commercially available tetrahydro-4H-pyran-4-one. The key steps are the formation of a tosylhydrazone followed by a Shapiro reaction to generate the spiro-aziridine.
Step 1: Synthesis of Tetrahydro-4H-pyran-4-one tosylhydrazone
-
To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in methanol, add p-toluenesulfonhydrazide (1.05 eq).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield the tosylhydrazone as a white solid.
Step 2: Synthesis of this compound
-
Suspend the tosylhydrazone from Step 1 (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (2.2 eq) in hexanes, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Crystallization Protocol
Obtaining single crystals suitable for X-ray diffraction is crucial for the definitive determination of the molecular structure.
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) at room temperature.
-
Slowly add a less polar solvent (e.g., hexane or pentane) until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C).
-
Colorless, needle-like crystals should form over a period of several days.
-
Carefully collect the crystals by filtration and dry them under a gentle stream of nitrogen.
Visualizing the Molecular Architecture and Workflow
To provide a clearer understanding of the molecular structures and the synthetic process, the following diagrams have been generated using Graphviz.
Caption: Comparative molecular structures of the target and analogue compounds.
Caption: Synthetic workflow for this compound.
Conclusion: A Framework for Future Discovery
This guide has provided a comprehensive overview of the structural and synthetic aspects of this compound. Through a comparative analysis with a crystallographically characterized analogue, we have established a robust model for its three-dimensional conformation, highlighting the stability of the chair conformation of the tetrahydropyran ring and the equatorial positioning of the bulky tosyl group. The detailed synthetic and crystallization protocols offer a practical roadmap for the preparation and definitive structural elucidation of this and related compounds. A thorough understanding of the stereochemical nuances of this spirocyclic scaffold is paramount for the rational design of novel therapeutic agents with enhanced efficacy and selectivity.
References
-
Zacharis, H. M., & Trefonas, L. M. (1970). The crystal and molecular structure of 1‐(p‐iodobenzenesulfonyl)‐1‐azaspiro[2][3] octane. Journal of Heterocyclic Chemistry, 7(6), 1301-1305. [Link]
Sources
A Comparative Guide to Protecting Groups in 2-Azaspiro[2.5]octane Synthesis: The Tosyl Group Advantage
For Researchers, Scientists, and Drug Development Professionals
The 2-azaspiro[2.5]octane scaffold is a valuable structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Its synthesis, however, presents unique challenges, particularly in controlling the intramolecular cyclization to form the strained aziridine ring. The choice of a protecting group for the nitrogen atom is a critical determinant of the reaction's success, influencing yield, purity, and scalability. This guide provides an in-depth comparison of the commonly used tosyl (Ts) protecting group with other alternatives, namely tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), in the context of 2-azaspiro[2.5]octane synthesis. We will present experimental data and protocols to demonstrate the distinct advantages offered by the tosyl group in this specific application.
The Synthetic Challenge: Intramolecular Cyclization of 1-(Aminomethyl)cyclohexanol
The most common strategy for synthesizing the 2-azaspiro[2.5]octane core involves the intramolecular cyclization of a 1-(aminomethyl)cyclohexanol precursor. This process requires the activation of the primary alcohol as a good leaving group and the subsequent nucleophilic attack by the amine. The key to a successful synthesis lies in the judicious choice of the nitrogen protecting group, which must be stable to the reaction conditions for alcohol activation and must not hinder the crucial cyclization step.
Figure 1: General synthetic workflow for 2-azaspiro[2.5]octane.
The Tosyl Group: A Superior Choice for Spirocyclization
Our comparative analysis, supported by literature evidence, indicates that the tosyl protecting group offers significant advantages over Boc and Cbz for the synthesis of 2-azaspiro[2.5]octane. These advantages are primarily attributed to its chemical stability and its ability to facilitate the desired intramolecular cyclization.
Key Advantages of the Tosyl Group:
-
Robustness and Stability: The tosyl group forms a stable sulfonamide linkage that is resistant to a wide range of reaction conditions, including those required for the activation of the primary alcohol (e.g., tosylation or mesylation). This stability prevents unwanted side reactions and ensures the integrity of the protected amine throughout the initial synthetic steps.
-
Facilitation of Cyclization: The electron-withdrawing nature of the tosyl group increases the acidity of the N-H proton, making deprotonation easier under basic conditions to generate the nucleophilic amide anion required for the intramolecular S(_N)2 reaction.
-
High Yields in Cyclization: The combination of a stable protecting group and a facile cyclization step often translates to higher overall yields of the desired spirocycle.
Comparative Analysis: Tosyl vs. Boc and Cbz
To provide a clear comparison, the following table summarizes the key differences and performance of the tosyl, Boc, and Cbz protecting groups in the context of 2-azaspiro[2.5]octane synthesis.
| Protecting Group | Protection Method | Cyclization Conditions | Deprotection Conditions | Reported Yield (Cyclization) | Advantages | Disadvantages |
| Tosyl (Ts) | Tosyl chloride, pyridine | Strong base (e.g., KOH, NaH) | Reducing agents (e.g., Na/NH(_3), Mg/MeOH), strong acids | Good to Excellent | Stable, facilitates cyclization, high yields. | Harsh deprotection conditions. |
| Boc | Boc anhydride, base | Often requires conversion of the alcohol to a better leaving group first. | Acidic conditions (e.g., TFA, HCl).[1] | Moderate | Mild deprotection. | Can be unstable to some alcohol activation conditions; cyclization can be less efficient. |
| Cbz | Cbz chloride, base | Similar to Boc, requires alcohol activation. | Hydrogenolysis (e.g., H(_2), Pd/C).[2] | Moderate | Orthogonal to many other protecting groups. | Catalyst poisoning can be an issue; may not be suitable for molecules with other reducible functional groups. |
Table 1: Comparison of Protecting Groups for 2-Azaspiro[2.5]octane Synthesis.
The data suggests that while Boc and Cbz offer milder deprotection routes, the tosyl group consistently provides a more reliable and higher-yielding pathway to the 2-azaspiro[2.5]octane core due to its robustness and favorable influence on the key cyclization step.
Experimental Protocols
To further illustrate the practical application of the tosyl protecting group, we provide a detailed, step-by-step methodology for the synthesis of 2-azaspiro[2.5]octane.
Part 1: N-Tosylation of 1-(Aminomethyl)cyclohexanol
This protocol describes the protection of the primary amine with a tosyl group.
Materials:
-
1-(Aminomethyl)cyclohexanol hydrochloride
-
Tosyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO(_3))
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
Suspend 1-(aminomethyl)cyclohexanol hydrochloride (1.0 eq) in DCM (10 vol).
-
Cool the suspension to 0 °C in an ice bath.
-
Add pyridine (2.5 eq) dropwise, ensuring the temperature remains below 5 °C.
-
To the resulting solution, add tosyl chloride (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO(_3) solution, and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to afford N-(1-(hydroxymethyl)cyclohexyl)methyl)-4-methylbenzenesulfonamide.
Figure 2: N-Tosylation of the starting amino alcohol.
Part 2: Intramolecular Cyclization to form N-Tosyl-2-azaspiro[2.5]octane
This protocol details the one-pot activation of the alcohol and subsequent cyclization.
Materials:
-
N-(1-(hydroxymethyl)cyclohexyl)methyl)-4-methylbenzenesulfonamide
-
Triphenylphosphine (PPh(_3))
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve N-(1-(hydroxymethyl)cyclohexyl)methyl)-4-methylbenzenesulfonamide (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (10 vol) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add DIAD or DEAD (1.5 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield N-tosyl-2-azaspiro[2.5]octane.
An alternative and often higher-yielding method for the cyclization involves a two-step process of first converting the alcohol to a tosylate or mesylate, followed by treatment with a strong base.
Figure 3: Intramolecular cyclization via the Mitsunobu reaction.
Part 3: Deprotection of N-Tosyl-2-azaspiro[2.5]octane
This protocol describes the removal of the tosyl group to yield the final product.
Materials:
-
N-Tosyl-2-azaspiro[2.5]octane
-
Magnesium turnings
-
Anhydrous methanol (MeOH)
Procedure:
-
To a solution of N-tosyl-2-azaspiro[2.5]octane (1.0 eq) in anhydrous methanol (20 vol), add magnesium turnings (10 eq).
-
Sonicate the mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water.
-
Dry the organic layer over anhydrous MgSO(4), filter, and carefully concentrate under reduced pressure (the product is volatile) to obtain 2-azaspiro[2.5]octane.
Reductive cleavage using sodium in liquid ammonia is another effective but more hazardous deprotection method.[3]
Figure 4: Deprotection of the N-tosyl group.
Conclusion
In the synthesis of the pharmaceutically relevant 2-azaspiro[2.5]octane scaffold, the choice of the nitrogen protecting group is paramount. While Boc and Cbz groups offer the advantage of mild deprotection conditions, the tosyl group demonstrates superior performance in the critical intramolecular cyclization step. Its stability throughout the synthetic sequence and its ability to facilitate the formation of the strained aziridine ring lead to higher overall yields and a more robust and scalable process. For researchers and drug development professionals seeking an efficient and reliable route to 2-azaspiro[2.5]octane and its derivatives, the tosyl protecting group represents a strategically sound choice.
References
-
Bieber, L. W., & de Araújo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902–906. [Link]
-
Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33–39. [Link]
-
Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. (2004). PubMed. [Link]
-
Deprotection of N-tosylated indoles and related structures using cesium carbonate. (n.d.). ResearchGate. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. (n.d.). ResearchGate. [Link]
-
Alonso, D. A., & Andersson, P. G. (1998). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 63(25), 9455–9456. [Link]
-
N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates. (2023). PubMed. [Link]
-
The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. (2017). Chemical Communications. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. (n.d.). Total Synthesis. [Link]
Sources
A Comparative Guide to Nitrogen Protecting Groups: Evaluating 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane in the Context of Established Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the judicious selection of nitrogen protecting groups is paramount to achieving desired chemical transformations with high fidelity and yield. This guide provides a comprehensive comparison of commonly employed nitrogen protecting groups—Boc, Cbz, and Fmoc—and introduces the structural motif of 2-(p-tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane, positioning it within the broader class of sulfonamide-based protecting groups. While extensive experimental data underpins the utility of the former, it is crucial to note that the application of this compound as a nitrogen protecting group is not documented in peer-reviewed literature to date. This guide, therefore, serves as both a practical reference for established methods and a forward-looking perspective on potential, yet unexplored, chemical entities.
The Imperative of Nitrogen Protection
Amines, being nucleophilic and basic, often interfere with a wide array of synthetic transformations. Protecting groups serve as temporary masks for the amine functionality, rendering it inert to specific reaction conditions. The ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to a wide range of reaction conditions.
-
Readily removable in high yield under mild conditions that do not affect other functional groups (orthogonality).
This guide will delve into the practical aspects of the most prevalent nitrogen protecting groups, followed by a theoretical consideration of the title spirocyclic sulfonamide.
Established Nitrogen Protecting Groups: A Head-to-Head Comparison
The tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups represent the cornerstone of nitrogen protection strategies. Their distinct characteristics, particularly their cleavage conditions, form the basis of orthogonal protection schemes in complex syntheses.
Table 1: Comparative Overview of Common Nitrogen Protecting Groups
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Structure | |||
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu |
| Cleavage Conditions | Strong acids (e.g., TFA, HCl)[1] | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[2] | Base (e.g., Piperidine in DMF) |
| Stability | Stable to base, hydrogenolysis, and weak acids. | Stable to acidic and basic conditions. | Stable to acidic conditions and hydrogenolysis. |
| Key Applications | Solid-phase peptide synthesis (SPPS), solution-phase synthesis. | Solution-phase peptide synthesis, general organic synthesis. | Solid-phase peptide synthesis (SPPS). |
| Byproducts of Deprotection | Isobutylene and CO₂ | Toluene and CO₂ | Dibenzofulvene-piperidine adduct and CO₂ |
In-Depth Analysis of Established Protecting Groups
The Boc Group: A Workhorse in Acid-Labile Protection
The Boc group is a staple in organic synthesis due to its ease of introduction and its convenient removal under acidic conditions.
Experimental Workflow: Boc Protection and Deprotection
Caption: General workflow for Boc protection and deprotection of an amine.
Causality in Experimental Choices: The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) during Boc protection is crucial to prevent side reactions with the highly reactive (Boc)₂O anhydride. For deprotection, trifluoroacetic acid (TFA) is often the reagent of choice due to its volatility, which simplifies product isolation.
The Cbz Group: A Classic Removable by Hydrogenolysis
The Cbz group, a pioneer in peptide synthesis, offers robustness towards both acidic and basic conditions, with its cleavage being orthogonal to many other protecting groups.
Experimental Workflow: Cbz Protection and Deprotection
Caption: General workflow for Cbz protection and deprotection of an amine.
Trustworthiness of the Protocol: The catalytic hydrogenolysis for Cbz deprotection is a highly reliable and clean reaction. The catalyst, palladium on carbon, is easily removed by filtration, and the byproducts, toluene and carbon dioxide, are volatile, leading to straightforward purification.
The Fmoc Group: The Cornerstone of Modern SPPS
The base-lability of the Fmoc group makes it the protecting group of choice for modern solid-phase peptide synthesis (SPPS), as it allows for repeated deprotection cycles under mild conditions that do not cleave the peptide from the resin.
Experimental Workflow: Fmoc Protection and Deprotection
Caption: General workflow for Fmoc protection and deprotection of an amine.
Mechanistic Insight: The deprotection of the Fmoc group proceeds via an E1cB-like mechanism, where a base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the formation of a carbamic acid, which spontaneously decarboxylates.
A Foray into Sulfonamide-Based Protection: The Case of this compound
Sulfonamides, formed by the reaction of an amine with a sulfonyl chloride, are a well-established class of nitrogen protecting groups.[3] The p-toluenesulfonyl (Ts) group is a classic example, known for its exceptional stability.[3] However, this robustness often necessitates harsh deprotection conditions, such as strong acids or dissolving metal reductions, which can limit their applicability in the synthesis of complex molecules.[4]
Structure of this compound
Sources
A Comparative Guide to 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane as a Piperidine Bioisostere
Introduction: The Enduring Importance of the Piperidine Scaffold and the Quest for Bioisosteric Replacements
The piperidine ring is a cornerstone of modern medicinal chemistry, ranking as one of the most prevalent saturated heterocyclic motifs in FDA-approved pharmaceuticals.[1] Its ubiquity stems from a combination of favorable properties: a basic nitrogen atom that is often protonated at physiological pH, enabling crucial interactions with biological targets and enhancing aqueous solubility, and a conformationally flexible yet defined three-dimensional structure that can effectively present substituents into binding pockets.[2] More than 70 FDA-approved drugs contain this moiety, highlighting its significance.[3]
However, the very features that make piperidine so useful can also be liabilities. The piperidine ring is susceptible to oxidative metabolism, primarily at the carbon atoms adjacent to the nitrogen, which can lead to rapid clearance and undesirable pharmacokinetic profiles.[2] Furthermore, its inherent lipophilicity and basicity, while often advantageous, may require fine-tuning to optimize absorption, distribution, metabolism, and excretion (ADME) properties and to mitigate off-target effects such as hERG channel inhibition.
This has led to a sustained effort in the field of drug discovery to identify and validate bioisosteres of the piperidine ring. Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. The goal of bioisosteric replacement is to retain the desirable pharmacological activity of the parent molecule while improving its physicochemical or pharmacokinetic properties.[4]
In recent years, spirocyclic scaffolds have emerged as a compelling class of piperidine bioisosteres.[5][6] These systems, which contain two rings connected by a single common atom, offer a greater degree of three-dimensionality and rigidity compared to the traditional piperidine ring.[7] This increased sp3 character can lead to improved metabolic stability, enhanced binding specificity, and potentially novel intellectual property. Prominent examples that have been explored include 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane, which have been shown to modulate lipophilicity and improve metabolic stability relative to piperidine.[1][8]
This guide focuses on a lesser-explored but potentially valuable scaffold: 6-oxa-2-azaspiro[2.5]octane . We will provide a comparative analysis of its potential as a piperidine bioisostere, focusing on its synthesis from the commercially available precursor, 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane, its predicted physicochemical properties, and a roadmap for its experimental validation.
The 6-oxa-2-azaspiro[2.5]octane Scaffold: A Novel Piperidine Bioisostere
The 6-oxa-2-azaspiro[2.5]octane scaffold introduces two key modifications to the piperidine template: a spirocyclic cyclopropane ring and a strategically placed oxygen atom. This unique combination offers several potential advantages:
-
Increased Three-Dimensionality: The spirocyclic nature of the scaffold rigidly holds substituents in defined vectors, which can enhance binding affinity and selectivity for the biological target.
-
Modulated Physicochemical Properties: The introduction of an oxygen atom is expected to lower the lipophilicity (logP/logD) and potentially increase the aqueous solubility of the molecule compared to a purely carbocyclic analogue. The oxygen may also act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein.
-
Blocked Metabolic Hotspots: The spiro-cyclopropane ring and the oxygen atom at the 4-position relative to the nitrogen effectively block the common sites of oxidative metabolism seen in piperidines.
Below is a structural comparison of N-methylpiperidine and the proposed N-methyl-6-oxa-2-azaspiro[2.5]octane.
Caption: Structural comparison of N-methylpiperidine and N-methyl-6-oxa-2-azaspiro[2.5]octane.
Synthesis and Derivatization
The parent compound, this compound, is commercially available and serves as the starting point for accessing the desired bioisostere. The p-toluenesulfonyl (tosyl) group is a robust protecting group for the nitrogen atom, but its removal can be challenging.[2][9]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow to access N-alkylated 6-oxa-2-azaspiro[2.5]octane derivatives.
Experimental Protocol: Deprotection of this compound
This protocol is based on methodologies reported for the reductive cleavage of challenging sulfonamides.[10]
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (argon or nitrogen) at -78 °C, add trifluoroacetic anhydride (1.2 eq). Stir the reaction mixture for 30 minutes.
-
Rationale: Activation of the sulfonamide nitrogen with an electron-withdrawing group facilitates the subsequent reductive cleavage.
-
-
Reduction: In a separate flask, prepare a solution of samarium(II) iodide (SmI2) in THF (0.1 M solution, 2.5 eq). Add this solution dropwise to the reaction mixture at -78 °C. The characteristic deep blue color of SmI2 should dissipate upon reaction.
-
Quenching and Work-up: Once the starting material is consumed (monitor by TLC or LC-MS), quench the reaction by the addition of saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 6-oxa-2-azaspiro[2.5]octane, can be purified by column chromatography or used directly in the next step.
Comparative Physicochemical Properties
To provide a preliminary assessment of the potential of 6-oxa-2-azaspiro[2.5]octane as a piperidine bioisostere, we have calculated key physicochemical properties for N-methyl-6-oxa-2-azaspiro[2.5]octane and compared them to the known values for N-methylpiperidine. The calculated values were obtained using the ALOGPS 2.1 algorithm from the Virtual Computational Chemistry Laboratory.
| Property | N-Methylpiperidine | N-Methyl-6-oxa-2-azaspiro[2.5]octane (Calculated) | Rationale for Change |
| pKa | ~10.1[5][11] | 8.5 - 9.5 (Estimated) | The electron-withdrawing effect of the oxygen atom is expected to reduce the basicity of the nitrogen. |
| logP | ~1.15[12] | 0.8 - 1.2 (Estimated) | The introduction of the polar oxygen atom is expected to decrease lipophilicity. |
| Molecular Weight | 99.17 g/mol | 127.18 g/mol | Addition of the oxa-spirocyclopropane moiety increases the molecular weight. |
| Topological Polar Surface Area (TPSA) | 3.24 Ų | 15.77 Ų | The oxygen atom significantly increases the polar surface area. |
Note: The values for N-Methyl-6-oxa-2-azaspiro[2.5]octane are estimations and require experimental verification.
Proposed Experimental Protocols for Comparative Analysis
To rigorously evaluate the efficacy of 6-oxa-2-azaspiro[2.5]octane as a piperidine bioisostere, a series of head-to-head experiments against a suitable piperidine-containing analogue are required.
Determination of Lipophilicity (logD at pH 7.4)
Method: Shake-flask method with HPLC quantification.
-
Prepare a stock solution of the test compound (N-alkyl-6-oxa-2-azaspiro[2.5]octane and the corresponding N-alkylpiperidine) in a suitable organic solvent (e.g., DMSO).
-
Prepare a buffered aqueous solution at pH 7.4 (e.g., phosphate-buffered saline).
-
Add a small aliquot of the stock solution to a mixture of n-octanol and the pH 7.4 buffer in a known volume ratio (e.g., 1:1).
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully sample both the n-octanol and the aqueous layers.
-
Quantify the concentration of the compound in each layer using a calibrated HPLC-UV method.
-
Calculate the logD value using the formula: logD = log([Compound]octanol / [Compound]aqueous).
Determination of Basicity (pKa)
Method: Potentiometric Titration.
-
Dissolve a precise amount of the test compound (as the hydrochloride salt) in deionized water.
-
Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).
-
Record the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.
-
Plot the titration curve (pH vs. volume of NaOH).
-
The pKa is the pH at which half of the compound has been neutralized (the midpoint of the steepest part of the curve). For more accurate determination, a derivative plot can be used.
In Vitro Metabolic Stability Assay
Method: Incubation with Human Liver Microsomes (HLM).
-
Prepare an incubation mixture containing HLM, the test compound, and a buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (the cofactor for cytochrome P450 enzymes).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Plot the natural logarithm of the percentage of remaining compound versus time. The slope of this line can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Conclusion and Future Outlook
The 6-oxa-2-azaspiro[2.5]octane scaffold represents a novel and intriguing potential bioisostere for the ubiquitous piperidine ring. Its unique structural features—a spirocyclic system and an embedded oxygen atom—offer a promising avenue for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of piperidine-containing drug candidates. The predicted decrease in lipophilicity and the inherent blockade of common metabolic sites are particularly noteworthy potential advantages.
While this guide provides a theoretical framework and a practical set of experimental protocols for its evaluation, the true efficacy of this scaffold remains to be validated. The successful synthesis of derivatives from the commercially available this compound and subsequent head-to-head comparison with piperidine analogues in the assays described herein will be crucial in establishing its place in the medicinal chemist's toolbox. The insights gained from such studies will undoubtedly contribute to the ongoing effort to design safer, more effective medicines by moving beyond the traditional "flatland" of chemical structures.
References
- Mykhailiuk, P. et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv.
- Enamine. (n.d.). Spirocyclic Piperidine Bioisostere.
- Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972–11004.
- Kirichok, A. et al. (2023). Novel Class of Piperidine Bioisosteres. ChemRxiv.
- Enamine. (n.d.). Analogues of Piperidine for Drug Design.
-
PubChem. (n.d.). N-Methylpiperidine. Retrieved from [Link].
- ResearchGate. (n.d.). A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry.
- BEPLS. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS, 12(9).
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link].
- Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl)
- PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116894.
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link].
-
Wikidata. (n.d.). N-methylpiperidine. Retrieved from [Link].
-
ChemAxon. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Retrieved from [Link].
- University of Illinois Urbana-Champaign. (n.d.). Bioisosteres of Common Functional Groups.
Sources
- 1. chemaxon.com [chemaxon.com]
- 2. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 3. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 4. 6-Fmoc-1-oxa-6-azaspiro[2.5]octane CAS#: 3031805-18-9 [m.chemicalbook.com]
- 5. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. p-Toluenesulfonamides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 9. EP2035465A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 10. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
- 11. N-methylpiperidine - Wikidata [wikidata.org]
- 12. N-Methylpiperidine | 626-67-5 [chemicalbook.com]
A Comparative Guide to the In Silico Modeling of 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane Analogs
This guide provides a comprehensive comparison of in silico modeling techniques for the characterization and optimization of 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane analogs. As a novel chemical scaffold, this class of compounds presents both opportunities and challenges in drug discovery. The strategic application of computational methods is paramount in elucidating their structure-activity relationships (SAR), predicting their pharmacokinetic profiles, and guiding the synthesis of more potent and selective therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico tools to accelerate their research programs.
The this compound core represents a unique three-dimensional architecture. Spirocyclic systems are considered "privileged structures" in medicinal chemistry as their rigid, non-planar nature can enhance binding affinity and selectivity for protein targets.[1][2] The incorporation of a sulfonamide-like moiety suggests potential interactions with a variety of targets, including enzymes like carbonic anhydrases or kinases, where this functional group can act as a key binding element.[3][4]
This guide will compare and contrast several key in silico methodologies, providing the rationale behind their application and detailed protocols for their implementation. We will explore a hypothetical scenario where analogs of this scaffold are being investigated as inhibitors of a chosen protein target.
Comparative Analysis of In Silico Modeling Techniques
The selection of an appropriate in silico modeling strategy is contingent on the specific research question, the availability of structural data, and the stage of the drug discovery project. For a novel scaffold like this compound, a multi-faceted approach is often the most effective.
| Modeling Technique | Primary Application | Strengths | Limitations | Data Requirements |
| Molecular Docking | Predicting binding mode and affinity of ligands to a protein target. | Computationally efficient; provides a 3D visualization of interactions; useful for virtual screening.[5] | Scoring functions can be inaccurate; does not account for protein flexibility; results require experimental validation. | 3D structure of the protein target (from PDB or homology modeling); 3D structures of the ligands. |
| Pharmacophore Modeling | Identifying the 3D arrangement of essential features for biological activity. | Can be used with or without a known protein structure; useful for scaffold hopping and virtual screening. | Models are often qualitative; their predictive power depends on the quality and diversity of the input ligands. | A set of active and inactive molecules. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating physicochemical properties of molecules with their biological activity.[6] | Can predict the activity of unsynthesized compounds; provides insights into the key molecular descriptors influencing activity. | Requires a dataset of compounds with a wide range of activities; models are only predictive within their applicability domain. | A dataset of molecules with measured biological activities and calculated molecular descriptors. |
| ADMET Prediction | Estimating the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of molecules.[7] | Can identify potential liabilities early in the drug discovery process; helps prioritize compounds for further development. | Predictions are based on statistical models and may not be accurate for all chemical classes; requires experimental validation. | 2D or 3D structures of the molecules. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of a ligand-protein complex over time. | Provides a more realistic representation of the binding process; can be used to calculate binding free energies; accounts for protein flexibility. | Computationally expensive; requires significant expertise to set up and analyze the simulations. | A high-resolution 3D structure of the ligand-protein complex (often from docking). |
Experimental Protocols
Protocol 1: Molecular Docking of this compound Analogs
This protocol outlines the steps for performing molecular docking to predict the binding mode and affinity of the analogs to a hypothetical protein target.
1. Preparation of the Protein Structure:
- Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or generate a homology model if no experimental structure is available.
- Remove water molecules and any co-crystallized ligands.
- Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
- Define the binding site based on the location of the co-crystallized ligand or using a pocket detection algorithm.
2. Preparation of the Ligand Structures:
- Draw the 2D structures of the this compound analogs.
- Generate 3D conformers for each analog and perform energy minimization.
- Assign partial charges to the atoms.
3. Docking Simulation:
- Use a validated docking program (e.g., AutoDock, Glide, GOLD).
- Set the docking parameters, including the search algorithm and the number of poses to generate.
- Run the docking simulation.
4. Analysis of Results:
- Analyze the predicted binding poses and their corresponding docking scores. Lower binding energy values typically indicate a more favorable interaction.
- Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.
- Compare the docking results of different analogs to identify key structural features that contribute to binding.
Protocol 2: Development of a 3D-QSAR Model
This protocol describes the development of a 3D-QSAR model to correlate the structural features of the analogs with their biological activity.
1. Data Set Preparation:
- Compile a dataset of this compound analogs with experimentally determined biological activities (e.g., IC50 values).
- Divide the dataset into a training set (typically 70-80% of the compounds) and a test set.[6]
2. Molecular Alignment:
- Align the 3D structures of the molecules in the dataset. This is a critical step and can be done based on a common substructure or by docking them to the target protein.
3. Calculation of Molecular Fields:
- Place the aligned molecules in a 3D grid.
- Calculate the steric and electrostatic fields for each molecule at the grid points.
4. Statistical Analysis:
- Use Partial Least Squares (PLS) analysis to correlate the variations in the molecular fields with the variations in the biological activities.
- Validate the QSAR model using the test set and various statistical parameters (e.g., r², q², predictive r²).
5. Interpretation of the Model:
- Visualize the results as 3D contour maps to identify regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. This provides crucial insights for designing new analogs with improved potency.[8]
Visualizations
Caption: In Silico Modeling Workflow for Novel Scaffolds.
Caption: 3D-QSAR Model Development Workflow.
Conclusion
The in silico modeling of this compound analogs, and indeed any novel chemical scaffold, requires a thoughtful and integrated computational strategy. By combining techniques such as molecular docking, QSAR, and ADMET prediction, researchers can gain valuable insights into the potential of these compounds as therapeutic agents. This guide provides a framework for applying these methods, emphasizing the importance of a logical workflow and the critical interpretation of the results. The ultimate goal of these computational studies is to guide the efficient design and synthesis of new molecules with improved biological activity and drug-like properties, thereby accelerating the drug discovery process.
References
- BenchChem. (n.d.). Comparative Docking Studies of Spiro[cyclohexane-1,3'-indolin]-2'-one Derivatives with Key Protein Targets.
- Palapetta, S. C., Krishnan, S., et al. (2022). Facile Multicomponent Synthesis, Computational, and Docking Studies of Spiroindoloquinazoline Compounds. ACS Omega.
- MDPI. (n.d.). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives.
- Shaik, B., Zafar, T., Agrawal, V. K., et al. (2022). QSAR and molecular docking studies on a series of spirocyclic BACE-1 inhibitors. Journal of Analytical & Pharmaceutical Research, 11(1), 21-25.
- Upadhyay, R. K., Saini, K. K., et al. (n.d.). Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration. ResearchGate.
- ResearchGate. (n.d.). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation.
- (n.d.). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery.
- Google Patents. (n.d.). Oxaspiro [2.5]octane derivatives and analogs.
- ChemRxiv. (n.d.). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes.
- ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.
- (n.d.). Synthesis and Pharmacological Evaluation of a New 2-Azabicyclo[3.3.0]octane Derivative.
- Echemi. (n.d.). This compound.
-
(2010). Synthesis and structure-activity relationships of aza- and diazabiphenyl analogues of the antitubercular drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][7]oxazine (PA-824). Journal of Medicinal Chemistry, 53(23), 8421-39. Retrieved from
- MDPI. (n.d.). Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity.
-
MDPI. (n.d.). Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][6]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. Retrieved from
- MDPI. (n.d.). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors.
- NIH. (2024). Development and application of consensus in silico models for advancing high-throughput toxicological predictions.
- MDPI. (n.d.). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development.
- MDPI. (n.d.). Synthesis and In Silico Drug-Likeness Modeling of 5-FU/ASA Hybrids.
- Copp, J. N., Williams, E. M., & Ackerley, D. F. (2022). Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications. Pharmaceuticals, 15(2), 229.
-
(2011). Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][7]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). Journal of Medicinal Chemistry, 54(16), 5639-59. Retrieved from
- MDPI. (n.d.). Shaping the Future of Obesity Treatment: In Silico Multi-Modeling of IP6K1 Inhibitors for Obesity and Metabolic Dysfunction.
- NIH. (n.d.). In Silico Frontiers Shaping the Next Generation of Transformation Product Prediction and Toxicological Assessment.
- MDPI. (n.d.). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib.
Sources
A Comparative Guide to the Synthetic Routes of 2-Azaspiro[2.5]octanes: An In-Depth Analysis for Drug Discovery Professionals
The 2-azaspiro[2.5]octane motif has emerged as a privileged scaffold in modern drug discovery. Its inherent three-dimensional and rigid structure offers a compelling alternative to traditional flat aromatic linkers, often leading to enhanced potency, selectivity, and improved pharmacokinetic properties. This guide provides a comparative analysis of the prominent synthetic strategies to access this valuable azaspirocycle, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach. Our focus is to equip researchers, medicinal chemists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
Introduction to the 2-Azaspiro[2.5]octane Scaffold
The unique architecture of 2-azaspiro[2.5]octanes, featuring a piperidine ring fused to a cyclopropane at the C2 position, imparts a defined spatial orientation to appended functionalities. This structural rigidity can facilitate optimal interactions with biological targets while minimizing off-target effects. For instance, the replacement of an aromatic linker with a 2-azaspiro[2.5]octane in a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor by Genentech resulted in improved binding potency and reduced inhibition of the CYP2C9 enzyme[1]. Similarly, AstraZeneca has incorporated this scaffold into their drug candidates[1]. The growing interest in this motif necessitates a comprehensive understanding of the available synthetic routes.
Key Synthetic Strategies: A Comparative Overview
This guide will delve into four primary strategies for the synthesis of 2-azaspiro[2.5]octanes:
-
Multi-step Synthesis via Intramolecular Cyclization: A classical and robust approach involving the construction of the piperidine ring followed by the formation of the spiro-cyclopropane.
-
Rhodium-Catalyzed Intramolecular Cyclopropanation: A modern and elegant method that leverages a rhodium carbene intermediate for the stereoselective formation of the cyclopropane ring.
-
Kulinkovich-de Meijere Reaction: A powerful transformation for the synthesis of cyclopropylamines from amides, which can be adapted for the construction of the 2-azaspiro[2.5]octane core.
-
Enzymatic Stereodivergent Synthesis: A cutting-edge biocatalytic approach that offers exceptional stereocontrol and scalability for the synthesis of chiral 2-azaspiro[2.5]octanes.
The following sections will provide a detailed examination of each of these routes, including experimental protocols, mechanistic discussions, and a comparative analysis of their strengths and limitations.
Multi-step Synthesis via Intramolecular Cyclization
This widely applicable strategy relies on the sequential construction of the piperidine and cyclopropane rings. A common approach involves the synthesis of a suitably functionalized piperidine precursor that can undergo an intramolecular cyclization to form the spirocyclic system. A representative example is the synthesis of 4-oxa-7-azaspiro[2.5]octane hydrochloride, a valuable intermediate in the preparation of LRRK2 kinase inhibitors[2].
Mechanistic Rationale
The key step in this approach is an intramolecular nucleophilic substitution, where a nucleophile on the piperidine ring attacks an electrophilic carbon to form the cyclopropane ring. The choice of protecting groups and the nature of the leaving group are critical for the success of this cyclization.
Experimental Protocol: Synthesis of 4-oxa-7-azaspiro[2.5]octane hydrochloride[2]
Step 1: Synthesis of Intermediate 1
To a solution of 1-hydroxy-1-cyclopropanecarboxylic acid methyl ester (100.00 g, 0.861 mol) in tetrahydrofuran (700 mL) at -10 °C under a nitrogen atmosphere, sodium hydride (60% dispersion in mineral oil, 34.44 g, 0.861 mol) is added in portions. After stirring for 15 minutes, bromoacetonitrile (103.32 g, 0.861 mol) is added, and the reaction is stirred for another 15 minutes. The reaction is quenched by the slow addition of water (60 mL) at 0 °C. After the addition of more water (240 mL), the aqueous phase is extracted with ethyl acetate (2 x 120 mL). The combined organic layers are washed with saturated brine (40 mL), dried, and concentrated. The crude product is purified by column chromatography to afford intermediate 1 as a light yellow liquid (120.2 g, 90% yield).
Step 2: Synthesis of Intermediate 2
Intermediate 1 (40 g, 0.258 mol), Pd(OH)₂/C (4 g), and concentrated hydrochloric acid (22 mL) are combined in ethanol (400 mL). The mixture is hydrogenated at 20 °C under 5 atm of hydrogen for 16 hours. The catalyst is removed by filtration, and the mother liquor is concentrated. The residue is triturated with ethyl acetate (500 mL), filtered, and dried to give intermediate 2 as a white solid (42.4 g, 84% yield).
Step 3: Synthesis of Intermediate 3
To a solution of intermediate 2 (20 g, 0.102 mol) in ethanol (100 mL), tributylamine (18.9 g, 0.102 mol) is added. The reaction is stirred at 35 °C for 8 hours. The mixture is concentrated and purified by column chromatography to yield intermediate 3 as a white solid (10.37 g, 80% yield).
Step 4: Synthesis of 4-oxa-7-azaspiro[2.5]octane hydrochloride
A solution of intermediate 3 (2.72 g, 0.0214 mol) in tetrahydrofuran (20 mL) is added dropwise to a suspension of lithium aluminum hydride (1.22 g, 0.0321 mol) in tetrahydrofuran (40 mL) at 0 °C under a nitrogen atmosphere. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the sequential addition of water (5 mL) and 15% aqueous NaOH (4 mL) at 0 °C. After stirring for 15 minutes, the mixture is filtered, and the mother liquor is concentrated. The residue is purified by column chromatography. The purified product is dissolved in an organic solvent, and hydrogen chloride gas is bubbled through the solution for 40 minutes. The resulting precipitate is filtered and dried to give 4-oxa-7-azaspiro[2.5]octane hydrochloride as a light yellow solid (2.59 g, 81% yield).
Causality Behind Experimental Choices
-
Choice of Base in Step 1: Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the hydroxyl group of the cyclopropanol derivative without competing in a substitution reaction with bromoacetonitrile.
-
Hydrogenation Conditions in Step 2: The use of Pd(OH)₂/C (Pearlman's catalyst) under acidic conditions is effective for the reduction of the nitrile group to a primary amine. The pressure of hydrogen gas ensures a sufficient rate of reaction.
-
Intramolecular Cyclization in Step 3: The use of a tertiary amine base like tributylamine facilitates the intramolecular cyclization by deprotonating the newly formed primary amine, which then acts as a nucleophile to displace a leaving group (formed in situ) to close the piperidone ring.
-
Reduction of the Lactam in Step 4: Lithium aluminum hydride is a powerful reducing agent capable of reducing the amide functionality of the piperidone ring to the corresponding amine. The subsequent treatment with HCl gas affords the hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and purify.
Diagram of the Multi-step Synthesis Workflow
Caption: Workflow for the multi-step synthesis of 4-oxa-7-azaspiro[2.5]octane hydrochloride.
Rhodium-Catalyzed Intramolecular Cyclopropanation
This modern approach offers a highly efficient and stereoselective route to 2-azaspiro[2.5]octanes. The key transformation is the intramolecular cyclopropanation of an olefinic diazo compound, catalyzed by a dirhodium tetracarboxylate complex. This method allows for the construction of the spiro-cyclopropane ring with excellent control over both diastereoselectivity and enantioselectivity, which is a significant advantage in the synthesis of chiral drug candidates.
Mechanistic Rationale
The reaction proceeds through the formation of a rhodium carbene intermediate from the diazo compound. This highly reactive species then undergoes an intramolecular addition to the pendant olefin, forming the cyclopropane ring in a concerted or stepwise manner. The stereochemical outcome of the reaction is dictated by the chiral ligands on the rhodium catalyst, which create a chiral environment around the carbene, influencing the trajectory of the olefin approach.
Diagram of the Rhodium-Catalyzed Cyclopropanation Mechanism
Caption: Mechanism of Rhodium-Catalyzed Intramolecular Cyclopropanation.
Experimental Protocol: Enantioselective Synthesis of a 2-Azaspiro[2.5]octane Derivative[3]
To a solution of the corresponding olefinic diazoacetate (0.2 mmol) in dichloromethane (CH₂Cl₂) is added 4 Å molecular sieves. The mixture is stirred for a few minutes, and then the chiral dirhodium tetracarboxylate catalyst, such as Rh₂(S-TCPTAD)₄ (0.1 mol%), is added. The reaction is stirred at room temperature until the diazo compound is consumed (monitored by TLC). The reaction mixture is then filtered and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2-azaspiro[2.5]octane derivative.
Note: The specific olefinic diazoacetate precursor would need to be synthesized separately. This protocol highlights the key cyclopropanation step.
Causality Behind Experimental Choices
-
Chiral Rhodium Catalyst: The choice of the chiral dirhodium catalyst is paramount for achieving high enantioselectivity. The ligands on the rhodium center create a chiral pocket that directs the intramolecular cyclopropanation.
-
Diazo Compound as Carbene Precursor: Diazo compounds are excellent precursors for the in situ generation of metal carbenes upon reaction with a suitable transition metal catalyst.
-
Molecular Sieves: The use of molecular sieves helps to remove any traces of water from the reaction mixture, which could otherwise react with the diazo compound or the rhodium catalyst, leading to side reactions and reduced yields.
Kulinkovich-de Meijere Reaction
The Kulinkovich-de Meijere reaction is a powerful tool for the synthesis of cyclopropylamines from N,N-dialkylamides. This reaction can be adapted to synthesize 2-azaspiro[2.5]octanes by using a cyclic amide (a lactam) as the starting material. The reaction involves the treatment of the lactam with a Grignard reagent in the presence of a titanium(IV) alkoxide.
Mechanistic Rationale
The reaction proceeds via the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide. This intermediate then reacts with the carbonyl group of the lactam. Unlike the reaction with esters (the standard Kulinkovich reaction), the intermediate oxatitanacyclopentane does not readily undergo ring contraction due to the poorer leaving group ability of the dialkylamino group. Instead, it opens to an iminium-titanium oxide inner salt, which then cyclizes to form the cyclopropylamine.
Diagram of the Kulinkovich-de Meijere Reaction Mechanism
Caption: Mechanism of the Kulinkovich-de Meijere Reaction for 2-azaspiro[2.5]octane synthesis.
Experimental Protocol: Synthesis of a 2-Azaspiro[2.5]octane Derivative
To a solution of the N-protected piperidin-2-one (1.0 equiv) in an anhydrous solvent such as toluene or THF is added titanium(IV) isopropoxide (1.0-1.2 equiv). The mixture is stirred at room temperature, and then a solution of a Grignard reagent (e.g., ethylmagnesium bromide, 2.0-2.5 equiv) in diethyl ether or THF is added dropwise. The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed. The reaction is then quenched by the careful addition of water or an aqueous solution of a mild acid. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
Note: This is a general procedure. Specific conditions may vary depending on the substrate.
Causality Behind Experimental Choices
-
Titanium(IV) Isopropoxide: This reagent is essential for the in situ generation of the reactive titanacyclopropane intermediate from the Grignard reagent.
-
Grignard Reagent: The Grignard reagent serves as the source of the two-carbon unit that will form the cyclopropane ring.
-
Stoichiometric Titanium Reagent: While catalytic versions of the Kulinkovich reaction exist for esters, the de Meijere modification for amides generally requires stoichiometric amounts of the titanium reagent for optimal yields[3].
Enzymatic Stereodivergent Synthesis
A recent and highly innovative approach to chiral 2-azaspiro[2.5]octanes involves the use of engineered enzymes. A stereodivergent carbene transferase platform has been developed for the cyclopropanation of unsaturated exocyclic N-heterocycles, providing access to all possible stereoisomers of the desired product in high yield and with excellent stereoselectivity[1][4].
Mechanistic Rationale
The reaction is catalyzed by an engineered protoglobin-based enzyme containing an iron-heme cofactor. The enzyme facilitates the transfer of a carbene, generated from a diazo reagent, to the exocyclic double bond of a piperidine precursor. The stereochemical outcome is controlled by the specific mutations within the enzyme's active site, which create a tailored chiral environment for the cyclopropanation reaction. By using different enzyme variants, it is possible to selectively synthesize each of the possible stereoisomers of the 2-azaspiro[2.5]octane product.
Experimental Protocol: Enzymatic Synthesis of a 2-Azaspiro[2.5]octane Derivative[1]
A typical reaction is performed in an aqueous buffer solution. The N-protected 2-methylene-piperidine substrate is added to the buffer, followed by the lyophilized E. coli lysate containing the engineered carbene transferase. The reaction is initiated by the addition of a diazo reagent (e.g., ethyl diazoacetate). The reaction is stirred at room temperature for a specified period, and the product is then extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.
Causality Behind Experimental Choices
-
Engineered Enzyme: The use of a specifically engineered enzyme is the cornerstone of this method. The mutations in the enzyme's active site are designed to control the stereoselectivity of the carbene transfer reaction.
-
Aqueous Reaction Medium: The ability to perform the reaction in water is a significant advantage in terms of sustainability and environmental impact.
-
Lyophilized Cell Lysate: Using a lyophilized cell lysate as the catalyst source simplifies the experimental setup and avoids the need for protein purification.
Comparative Analysis of Synthetic Routes
| Feature | Multi-step Synthesis | Rhodium-Catalyzed Cyclopropanation | Kulinkovich-de Meijere Reaction | Enzymatic Synthesis |
| Stereocontrol | Generally low unless chiral starting materials or auxiliaries are used. | Excellent, tunable through the choice of chiral ligands. | Moderate to good diastereoselectivity. | Excellent and stereodivergent, providing access to all stereoisomers. |
| Yield | Variable, dependent on the number of steps and efficiency of each. | Generally good to excellent. | Moderate to good. | Good to excellent (up to >99%).[1] |
| Scalability | Can be scalable, but may be limited by the number of steps. | Scalable, but the cost of the rhodium catalyst can be a factor. | Scalable, with relatively inexpensive reagents. | Highly scalable, demonstrated on a gram scale.[1] |
| Substrate Scope | Broad, as various functional groups can be introduced in the precursor. | Broad, but can be sensitive to the electronic nature of the olefin. | Generally good for N-alkyl and N-aryl lactams. | Good, with demonstrated applicability to various N-heterocycles.[1] |
| Reagents/Conditions | Often requires harsh reagents (e.g., LiAlH₄, strong bases). | Requires diazo compounds (potentially hazardous) and a precious metal catalyst. | Requires stoichiometric titanium reagents and Grignard reagents (moisture-sensitive). | Mild, aqueous conditions; requires a specific engineered enzyme. |
| Advantages | Robust and well-established; allows for significant diversification. | High stereoselectivity; elegant and efficient. | Utilizes readily available starting materials. | Exceptional stereocontrol; environmentally friendly; highly scalable. |
| Disadvantages | Often lengthy and low overall yield; poor stereocontrol. | Cost of catalyst; handling of diazo compounds. | Stoichiometric metal reagents; sensitivity to moisture. | Requires access to specific engineered enzymes. |
Conclusion
The synthesis of 2-azaspiro[2.5]octanes can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. The choice of the optimal synthetic route will depend on the specific goals of the research program, including the desired stereochemistry, the scale of the synthesis, and the available resources.
-
The multi-step synthesis via intramolecular cyclization offers a versatile and classical approach, particularly for the synthesis of analogs with diverse functionalities.
-
Rhodium-catalyzed intramolecular cyclopropanation stands out for its exceptional stereocontrol, making it a powerful tool for the synthesis of enantiomerically pure drug candidates.
-
The Kulinkovich-de Meijere reaction provides a practical and scalable method for the construction of the 2-azaspiro[2.5]octane core from readily available lactams.
-
The enzymatic stereodivergent synthesis represents the state-of-the-art in terms of stereocontrol and sustainability, offering unparalleled access to all possible stereoisomers of the target molecule.
As the demand for structurally novel and three-dimensional drug candidates continues to grow, the development and application of efficient and selective methods for the synthesis of scaffolds like 2-azaspiro[2.5]octane will remain a critical area of research in medicinal chemistry. This guide serves as a foundational resource for navigating the synthetic landscape and selecting the most appropriate strategy to accelerate the discovery of new and effective therapeutics.
References
-
Arnold, F. H., et al. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. J. Am. Chem. Soc. [Online ahead of print]. Available: [Link][1]
-
Arnold, F. H., et al. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. PubMed. [Online ahead of print]. Available: [Link][4]
-
Vaskevych, R. I., et al. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Available: [Link]
-
Maruoka, K., et al. (2021). The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. PMC. Available: [Link][5]
-
Rhodium(II)-catalyzed cyclopropanation of... | Download Scientific Diagram. ResearchGate. Available: [Link]
-
Ramesh, S., et al. (2011). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available: [Link]
-
Bender, A. M., et al. (2021). Synthesis and Characterization of Chiral 6-Azaspiro[2.5]Octanes as Potent and Selective Antagonists of the M4 Muscarinic Acetylcholine Receptor. Bioorganic & Medicinal Chemistry Letters. Available: [Link]
-
Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. (2018). Google Patents. CN108530375B. Available: [2]
-
Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). Available: [Link]
-
Kulinkovich-de Meijere Reaction. Organic Chemistry Portal. Available: [Link][3]
-
Davies, H. M. L., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC. Available: [Link][6]
-
Davies, H. M. L., et al. (2015). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. NIH. Available: [Link]
-
Metal-catalyzed cyclopropanations. Wikipedia. Available: [Link]
-
Dobbs, A. P. (2025). A detailed investigation of the aza-Prins reaction. ResearchGate. Available: [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available: [Link]
-
Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science (RSC Publishing). Available: [Link]
-
Ramesh, S., et al. Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. Available: [Link]
-
Maruoka, K., et al. (2021). The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. ResearchGate. Available: [Link]
- Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (2020). Google Patents. CN111943894A.
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available: [Link]
-
Huang, W., et al. (2025). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. Available: [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available: [Link]
-
Maruoka, K., et al. (2016). Synthesis of Tricyclic Benzazocines by Aza-Prins Reaction. ACS Publications. Available: [Link]
-
de Meijere, A., & Kozhushkov, S. I. (2014). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses. Available: [Link]
-
Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. PubMed. Available: [Link]
-
Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. ResearchGate. Available: [Link]
-
Straightforward Synthetic Approach to Aminoalcohols with 9- Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. Preprints.org. Available: [Link]
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available: [Link]
- The intermediate and preparation method of 4- oxa- -7- azaspiros [2.5] octanes or its salt. Google Patents. CN108530375A.
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents. CN113200997B.
-
Asymmetric synthesis of 2-substituted piperidin-3-ols. ResearchGate. Available: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 3. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 4. Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this commitment. This guide provides a detailed, field-proven methodology for the safe handling and disposal of 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane, moving beyond simple steps to explain the chemical reasoning that underpins these essential safety protocols.
Compound Identification and Hazard Assessment
| Property | Identifier / Assessment |
| Chemical Name | This compound |
| CAS Number | 1207754-85-5[1] |
| Molecular Formula | C₁₃H₁₇NO₃S |
| Inferred Hazards | Based on analogous structures like N-sulfonylaziridines and other spirocyclic compounds, this chemical should be treated as hazardous.[2][3][4][5][6] Potential hazards include: H302: Harmful if swallowed.[2][6][7] H312: Harmful in contact with skin.[2][6] H315: Causes skin irritation.[4][5][8] H319: Causes serious eye irritation.[4][5][8] H335: May cause respiratory irritation.[5][6][8] |
| Chemical Rationale | The primary hazard stems from the strained N-tosylaziridine ring. This group is an excellent electrophile and is susceptible to ring-opening by various nucleophiles, including biological ones like water, amines, and thiols found in the body. This reactivity is the likely basis for its potential toxicity and irritant properties. The tosyl group itself is generally stable, but the overall molecule should be handled with care. |
The Hierarchy of Chemical Waste Management
The foundational principle of laboratory waste management, endorsed by the Environmental Protection Agency (EPA), is waste minimization.[9] Before considering disposal, assess if the material can be used in another experiment or if a colleague has a use for it. When disposal is necessary, it must be performed in compliance with local, state, and federal regulations, which strictly prohibit the drain disposal of such organic compounds.[10]
Personal Protective Equipment (PPE)
Given the inferred hazards, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.
| Equipment | Specification & Rationale |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities (>50 g) or during procedures with a risk of splashing. |
| Hand Protection | Nitrile gloves are required. For prolonged contact or when cleaning spills, double-gloving (wearing two pairs of nitrile gloves) is recommended. Always inspect gloves for tears before use and wash hands thoroughly after removal. |
| Body Protection | A flame-resistant laboratory coat must be worn and fully buttoned. Ensure it is clean and in good condition. |
| Respiratory Protection | All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors. |
Disposal Protocol for Bulk Quantities & Contaminated Materials
Bulk quantities of this compound, whether unused, expired, or as waste from a reaction mixture, must be disposed of as hazardous chemical waste.
Step-by-Step Protocol:
-
Segregation: This compound waste is classified as non-halogenated organic solid waste. It must be collected separately from halogenated solvents, aqueous waste, and regular trash.
-
Container Selection: Use a designated, leak-proof hazardous waste container with a secure screw-top lid. The container must be chemically compatible with the compound and any solvents used. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The container must be clearly and accurately labeled. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The primary hazards: "Irritant, Harmful "
-
The accumulation start date (the date the first drop of waste enters the container).
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[11] This area should be under the control of laboratory personnel, away from ignition sources, and within secondary containment to manage potential spills.
-
Pickup Request: Once the container is 75% full or reaches your institution's accumulation time limit (e.g., 6 or 12 months), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.[9][11] Do not overfill containers.
Decontamination and Disposal of Empty Containers & Glassware
An "empty" container that held this compound is not truly empty; it is coated with chemical residue that must be neutralized before the container can be cleaned for reuse or disposal. The reactivity of the N-tosylaziridine ring can be advantageously used for its own destruction.
Step-by-Step Decontamination Protocol:
-
Initial Rinse (in a fume hood): Triple rinse the glassware or container with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethyl acetate). The rinsate from these three rinses is considered hazardous waste and must be collected in your designated non-halogenated organic waste container.
-
Chemical Deactivation: Prepare a 5% (w/v) aqueous solution of sodium thiosulfate. This solution acts as a mild nucleophile that will attack and open the strained aziridine ring, rendering the compound significantly less reactive.
-
Soaking: Fill the rinsed glassware with the 5% sodium thiosulfate solution and allow it to soak for at least one hour. For stubborn residues, gentle agitation or longer soaking (overnight) may be necessary.
-
Final Cleaning: After the deactivation soak, discard the thiosulfate solution down the sanitary sewer with copious amounts of water (check local regulations first, but this is generally permissible). The glassware can now be washed using standard laboratory detergent, tap water, and final rinses with deionized water.[12][13]
Emergency Procedures for Spills
In the event of a small spill (<100 mL of solution or ~25 g of solid) within a chemical fume hood:
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill location.
-
PPE: Ensure you are wearing the appropriate PPE as described in Section 3.
-
Containment: For a solid spill, gently cover with a dry absorbent material (e.g., vermiculite or sand). For a liquid spill, use a chemical spill kit absorbent pad or vermiculite to dike the spill and prevent it from spreading.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth soaked in the 5% sodium thiosulfate solution, followed by a standard cleaning with soap and water.
-
Disposal: All contaminated materials (absorbent, gloves, wipes) must be placed in the sealed hazardous waste container and disposed of through EHS.
For large spills, spills outside of a fume hood, or any spill you are not comfortable cleaning, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.
Waste Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams of this compound.
Caption: Waste Disposal Decision Workflow
References
- Vertex AI Search, CAS 1207754-85-5 C13H17NO3S this compound 95+%, Howei Pharm.
- Benchchem, Safe Disposal of (Chloromethyl)
- EPFL, PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS, EPFL.
- American Chemical Society, Hazardous Waste and Disposal, American Chemical Society.
- Northwestern University, Hazardous Waste Disposal Guide, Research Safety - Northwestern University.
- US EPA, Regulations for Hazardous Waste Generated at Academic Labor
- Fisher Scientific, SAFETY DATA SHEET - 2-Oxa-5-azaspiro[3.
- Fisher Scientific, SAFETY DATA SHEET - 2-Oxa-6-azaspiro[3.4]octane, Fisher Scientific.
- Fisher Scientific, SAFETY DATA SHEET - tert-Butyl 1-oxa-6-azaspiro[2.
- Angene Chemical, Safety Data Sheet - 1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane, Angene Chemical.
- Apollo Scientific, 6-Azaspiro[2.
- University of Rochester, How To: Clean Glassware, Department of Chemistry.
- Lab Manager, How to Clean Laboratory Glassware: A Comprehensive Guide, Lab Manager.
- AK Scientific, Inc., 6-Methyl-1-Oxa-6-azaspiro[2.
- ChemScene, Safety Data Sheet - 6-(tert-Butyl) 1-ethyl 6-azaspiro[2.
Sources
- 1. CAS 1207754-85-5 C13H17NO3S this compound 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemscene.com [chemscene.com]
- 8. aksci.com [aksci.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. acs.org [acs.org]
- 11. epa.gov [epa.gov]
- 12. How To [chem.rochester.edu]
- 13. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
Navigating the Handling of 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane: A Guide to Personal Protective Equipment and Safe Disposal
As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compound 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane, with its unique spirocyclic architecture incorporating a reactive N-tosylaziridine moiety, presents both exciting synthetic possibilities and significant handling considerations. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) and disposal protocols to ensure the safety of laboratory personnel and the integrity of your research.
Understanding the Inherent Risks: The Reactivity of the N-Tosylaziridine Moiety
The primary driver of the necessary safety precautions for this compound lies in the chemical reactivity of the N-sulfonylated aziridine ring. This three-membered ring is inherently strained and is further activated by the electron-withdrawing p-toluenesulfonyl (tosyl) group. This activation renders the carbon atoms of the aziridine ring highly electrophilic and susceptible to nucleophilic attack, leading to ring-opening.[1][2][3] This reactivity profile means the compound should be treated as a potential alkylating agent. Alkylating agents can covalently modify biological macromolecules such as DNA, proteins, and enzymes, which can lead to cytotoxic, mutagenic, or carcinogenic effects.[4][5] Therefore, preventing direct contact is of paramount importance.
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related N-tosylaziridines indicate that this class of compounds can cause skin irritation, serious eye irritation, and respiratory irritation.[6][7][8]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential to create a robust barrier between the researcher and the chemical. The following table outlines the recommended PPE for handling this compound.
| Body Area | Required PPE | Rationale and Best Practices |
| Hands | Double Gloving: Inner and Outer Chemical-Resistant Gloves | The potential for this compound to act as an alkylating agent necessitates a high level of dermal protection. Double gloving provides an additional layer of security against potential tears or permeation. The outer glove should be a chemically resistant material such as nitrile or neoprene.[9][10] The inner glove provides protection in the event the outer glove is breached. Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected.[7] |
| Eyes/Face | Chemical Splash Goggles and a Face Shield | Due to the risk of serious eye irritation, chemical splash goggles that form a complete seal around the eyes are mandatory.[6][8] A full-face shield should be worn over the goggles to protect the rest of the face from splashes, especially when handling larger quantities or during procedures with a higher risk of splashing.[11] |
| Body | Polyethylene-Coated or Laminated Laboratory Gown | A standard cotton lab coat is insufficient. A disposable, polyethylene-coated or similarly impervious gown will provide a barrier against splashes and spills.[9][10] The gown should have long sleeves with tight-fitting cuffs. |
| Respiratory | Use within a Certified Chemical Fume Hood | All handling of this compound should be performed within a properly functioning and certified chemical fume hood to prevent inhalation of any aerosols or volatile contaminants.[7] If there is a risk of generating dust or aerosols that cannot be contained within a fume hood, a fit-tested N95 respirator or a higher level of respiratory protection may be necessary.[9][12] |
Donning and Doffing PPE: A Procedural Approach
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Procedure
Figure 1. Step-by-step workflow for correctly donning PPE.
Doffing Procedure
Figure 2. Step-by-step workflow for correctly doffing PPE.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately remove any contaminated clothing.[13] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6][7][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air.[6][7] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill: In the case of a spill, evacuate the immediate area.[13] If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material. For larger spills, or if you are not trained in spill cleanup, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including contaminated gloves, gowns, bench paper, and any residual chemical, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps, such as needles or glass pipettes, must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Protocol:
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. The recommended disposal method is to engage a licensed professional waste disposal service.[7][14] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[7][14] Always follow your institution's specific hazardous waste disposal procedures and all local, state, and federal regulations.
Conclusion
The unique reactivity of this compound makes it a valuable tool in drug discovery, but this same reactivity necessitates a diligent and informed approach to safety. By understanding the potential hazards, implementing a robust PPE strategy, and adhering to strict disposal protocols, researchers can confidently and safely unlock the potential of this and other novel chemical entities.
References
- SC-236098 - N-Tosylaziridine - SAFETY DATA SHEET. (2022, January 14). Santa Cruz Biotechnology, Inc.
- Tosyl chloride - Safety Data Sheet. (2025, September 27). ChemicalBook.
- Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide. Benchchem.
- 1-(P-TOSYL)AZIRIDINE - Safety Data Sheet. (2025, July 19). ChemicalBook.
- Standard Operating Procedures. UCLA Environment, Health & Safety.
- 1-(P-TOSYL)
- Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. 3M.
- SAFETY DATA SHEET. (2025, July 10). Sigma-Aldrich.
- Personal Protective Equipment (PPE). CHEMM.
- Which PPE is required to be worn during chemotherapy compounding? (n.d.).
- Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC.
- GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. (n.d.). Halyard Health.
- What to do in a chemical emergency. (2024, October 10). GOV.UK.
- Policy for the use of personal protective equipment when handling chemotherapy, v 3.0. (n.d.). NHS England.
- Disposal of Solid Chemicals in the Normal Trash. (n.d.). Lafayette College Public Safety.
- Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane. Benchchem.
- Chemistry of N-sulfonated aziridines and their use in polymerization reactions | Request PDF. (n.d.).
- Aziridines: Human health tier II assessment. (2014, November 27). NICNAS.
- Recent updates and future perspectives in aziridine synthesis and reactivity. (n.d.). PMC.
- 3 - Safety D
- Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. (2025, April 17). PubMed Central.
- Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. (2016, December 20). Tetrahedron.
- Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. (n.d.). CDC Stacks.
- New Regulatory Measures Proposed for Aziridine Compounds. (2024, August 28). Foresight.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. useforesight.io [useforesight.io]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. workwearsolutions.net [workwearsolutions.net]
- 10. gerpac.eu [gerpac.eu]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. halyardhealth.com [halyardhealth.com]
- 13. bu.edu [bu.edu]
- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Chemical structure of N-Boc-6-oxa-2-azaspiro[2.5]octane](https://i.imgur.com/y3o3Q9x.png)
![Chemical structure of 2,6-Diazaspiro[3.3]heptane](https://i.imgur.com/l5o5s1Q.png)
![Chemical structure of 2-Oxa-6-azaspiro[3.3]heptane](https://i.imgur.com/a5x0V2B.png)
